5-Fluoro-2-methylbenzyl bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-4-fluoro-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIYGEORZARQGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379125 | |
| Record name | 5-Fluoro-2-methylbenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261951-71-7 | |
| Record name | 2-(Bromomethyl)-4-fluoro-1-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-methylbenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-2-methylbenzyl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 5-Fluoro-2-methylbenzyl bromide (CAS: 261951-71-7): Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides an in-depth examination of 5-Fluoro-2-methylbenzyl bromide, a critical reagent in modern synthetic chemistry. Identified by its CAS number 261951-71-7, this compound serves as a versatile building block, particularly valued in the fields of pharmaceutical and agrochemical development.[1][2] Its structure, which combines a reactive benzylic bromide with a strategically placed fluorine atom, allows for the synthesis of complex molecules with potentially enhanced biological activities.[1]
The judicious incorporation of fluorine into drug candidates is a widely recognized strategy in medicinal chemistry to modulate key properties such as metabolic stability, membrane permeability, and binding affinity.[3] As such, reagents like this compound are indispensable tools for researchers and drug development professionals aiming to innovate at the molecular level. This document details its physicochemical properties, provides a validated synthetic workflow, explores its core reactivity, presents a practical experimental protocol, and outlines essential safety and handling procedures.
Physicochemical Properties
A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in a laboratory setting. The key properties of this compound are summarized below.
| Property | Value | References |
| CAS Number | 261951-71-7 | [1][4][5][6] |
| Molecular Formula | C₈H₈BrF | [1][4][6][7] |
| Molecular Weight | 203.05 g/mol | [1][2][4][7] |
| Appearance | Colorless to light yellow/orange liquid | [1][2][7] |
| Boiling Point | 86 °C @ 3 mmHg | [1][2][4] |
| Density | ~1.47 g/cm³ | [1][2] |
| Refractive Index (n20/D) | ~1.55 | [1][2][4] |
| Purity | Typically ≥97% (GC) | [1][4] |
| Synonyms | α-Bromo-4-fluoro-o-xylene, 2-(Bromomethyl)-4-fluoro-1-methylbenzene | [1][4][6][7] |
Synthesis and Mechanistic Rationale
The most reliable and common method for synthesizing benzyl bromides is through the free-radical bromination of the corresponding toluene derivative. In this case, this compound is synthesized from 4-fluoro-2-methyltoluene.
Causality of Method Selection: This pathway is favored due to its selectivity. The benzylic protons are significantly weaker than aromatic or other alkyl protons, making the benzylic position the most susceptible to hydrogen abstraction by a radical. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which minimizes undesired side reactions like aromatic bromination. A radical initiator, such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, is required to start the chain reaction.
Caption: Synthesis workflow for this compound.
Core Reactivity: Nucleophilic Substitution
The utility of this compound in synthetic chemistry stems from its nature as a potent electrophile.[1] The carbon atom of the bromomethyl group (-CH₂Br) is electron-deficient due to the electronegativity of the adjacent bromine atom, making it an excellent target for nucleophiles. Bromide is an effective leaving group, facilitating nucleophilic substitution reactions, primarily through an Sₙ2 mechanism.
This reactivity is harnessed to form new carbon-heteroatom bonds (C-N, C-O, C-S), which is a cornerstone of pharmaceutical synthesis.[2] For instance, reacting it with amines, alcohols, or thiols allows for the direct attachment of the 5-fluoro-2-methylbenzyl moiety to a molecule of interest. This modification can be used to explore structure-activity relationships (SAR) in drug discovery programs.[2]
Caption: Generalized Sₙ2 reaction of this compound.
Experimental Protocol: N-Alkylation of a Primary Amine
This protocol provides a self-validating system for the N-alkylation of a generic primary amine (R-NH₂) using this compound.
Objective: To synthesize N-(5-fluoro-2-methylbenzyl)-amine.
Materials:
-
Primary Amine (R-NH₂) (1.0 eq)
-
This compound (1.05 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the primary amine (1.0 eq) and anhydrous acetonitrile. Add the base (K₂CO₃ or DIPEA, 2.0 eq).
-
Expertise Note: Anhydrous solvent is critical to prevent hydrolysis of the benzyl bromide. An inert atmosphere prevents potential side reactions. K₂CO₃ is an inexpensive and effective base for this transformation; DIPEA is a non-nucleophilic organic base suitable for substrates with base-sensitivity.
-
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add this compound (1.05 eq) dropwise via syringe over 5-10 minutes.
-
Expertise Note: A slight excess of the benzyl bromide ensures full consumption of the potentially more valuable amine. Dropwise addition at 0 °C is a precaution to control the reaction exotherm.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Trustworthiness Note: A self-validating protocol requires confirmation of reaction completion. Use a suitable eluent system (e.g., 20% EtOAc in Hexanes). The product spot should appear, and the starting amine spot should diminish. The benzyl bromide can also be visualized under UV light.
-
-
Work-up: Once the reaction is complete, filter off the solid base (if K₂CO₃ was used). Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate.
-
Extraction: Transfer the organic solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove any acid impurities) and brine (to aid in phase separation).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue using flash column chromatography on silica gel with a suitable solvent gradient (e.g., 0-30% Ethyl Acetate in Hexanes) to afford the pure N-(5-fluoro-2-methylbenzyl)-amine.
Structural Characterization and Validation
Confirming the identity and purity of the synthesized product is a non-negotiable step. The primary techniques for this validation are NMR spectroscopy and Mass Spectrometry.[8]
-
¹H NMR Spectroscopy: The proton NMR spectrum should show a characteristic singlet for the new benzylic protons (Ar-CH₂ -N) typically appearing between 3.5 and 4.5 ppm. The signals for the methyl group (a singlet around 2.3 ppm) and the aromatic protons (a complex multiplet pattern due to fluorine coupling) should also be present.
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺ in ESI-MS) that corresponds to the calculated molecular weight of the final product.
-
Infrared (IR) Spectroscopy: The IR spectrum will confirm the presence of the aromatic ring (C=C stretches at ~1500-1600 cm⁻¹) and C-H bonds, and importantly, the disappearance of the primary N-H stretches (if R-NH₂ was the starting material) around 3300-3400 cm⁻¹.
Safety and Handling
This compound is a reactive and hazardous chemical that requires careful handling.
| Hazard Category | Description and Precautionary Measures | References |
| Corrosion/Irritation | Causes skin irritation and serious eye irritation. May cause respiratory irritation. | [9] |
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [9] |
| Personal Protective Equipment (PPE) | Always wear protective gloves (impermeable, e.g., nitrile), safety glasses or goggles, and a lab coat. Handle only in a well-ventilated chemical fume hood. | [9][10] |
| Storage | Store in a cool, well-ventilated area in a tightly closed container. It may be light-sensitive. | [9] |
| First Aid | In case of skin contact, drench with water for at least 15 minutes. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure. | [9][10] |
| Fire Hazards | In case of fire, toxic fumes of carbon oxides, hydrogen bromide (HBr), and hydrogen fluoride (HF) are emitted. Use carbon dioxide, dry chemical powder, or foam for extinguishing. | [9][11] |
Conclusion
This compound (CAS: 261951-71-7) is a high-value synthetic intermediate whose strategic importance is well-established in research and development.[1] Its predictable reactivity as an alkylating agent, combined with the beneficial properties imparted by its fluorine substituent, makes it a powerful tool for medicinal, agricultural, and materials chemists.[1][2][3] Adherence to rigorous synthetic protocols and safety procedures, as outlined in this guide, will enable researchers to effectively and safely leverage this compound to advance their scientific objectives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 5. This compound | 261951-71-7 [chemicalbook.com]
- 6. pschemicals.com [pschemicals.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. youtube.com [youtube.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.es [fishersci.es]
5-Fluoro-2-methylbenzyl bromide properties
An In-depth Technical Guide to 5-Fluoro-2-methylbenzyl bromide for Advanced Chemical Synthesis
Executive Summary
This compound (CAS No. 261951-71-7) is a fluorinated aromatic compound that has emerged as a critical building block in modern organic synthesis.[1] Its unique molecular architecture, featuring a reactive benzylic bromide and a strategically placed fluorine atom, makes it an invaluable intermediate for introducing the 5-fluoro-2-methylbenzyl moiety into target molecules. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing its properties, synthesis, reactivity, and applications, with a focus on its utility in the pharmaceutical and agrochemical industries.[1][2]
Core Physicochemical & Spectroscopic Properties
This compound is typically a colorless to light yellow or orange liquid under standard conditions.[1][3] The presence of both fluorine and bromine atoms imparts specific physical and chemical characteristics that are crucial for its application in synthesis. The fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, a highly desirable trait in medicinal chemistry.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 261951-71-7 | [1][4][5][6] |
| Molecular Formula | C₈H₈BrF | [1][3][4] |
| Molecular Weight | 203.05 g/mol | [1][2][3][4] |
| Appearance | Colorless to light orange/yellow/green clear liquid | [1][3] |
| Boiling Point | 86 °C at 3 mmHg | [1][4] |
| Density | ~1.47 g/mL | [1] |
| Refractive Index (n20/D) | ~1.55 | [1][2] |
| Purity | ≥ 97% (GC) | [1] |
| Synonyms | α-Bromo-4-fluoro-o-xylene, 2-(Bromomethyl)-4-fluoro-1-methylbenzene | [1][3][4][6] |
Spectroscopic analysis is fundamental for confirming the identity and purity of the reagent. While specific spectra are proprietary to manufacturers, the expected proton NMR (¹H NMR) spectrum would show characteristic signals for the aromatic protons, a singlet for the methyl (CH₃) group, and a singlet for the benzylic methylene (CH₂Br) protons.
Synthesis and Mechanism
The standard industrial and laboratory synthesis of this compound involves the free-radical bromination of the corresponding toluene precursor, 4-fluoro-2-methyltoluene. This reaction is a cornerstone of halogenation chemistry.
Synthetic Pathway
The most common method employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. The reaction is typically initiated by heat or UV light.
Caption: General workflow for the synthesis of this compound.
Reaction Mechanism: Free-Radical Halogenation
The expertise in handling this synthesis lies in understanding and controlling the free-radical chain reaction mechanism, which consists of three key stages:
-
Initiation: The initiator (e.g., AIBN) decomposes under heat or light to form free radicals. These radicals then abstract a hydrogen atom from HBr (present in trace amounts or formed in situ) to generate a bromine radical (Br•).
-
Propagation: This is a two-step cycle.
-
A bromine radical abstracts a hydrogen atom from the methyl group of 4-fluoro-2-methyltoluene. This step is highly selective for the benzylic position because the resulting benzylic radical is resonance-stabilized.
-
The benzylic radical reacts with a molecule of NBS (or Br₂) to form the final product, this compound, and regenerates a bromine radical, which continues the chain.
-
-
Termination: The reaction ceases when two radicals combine in various ways (e.g., Br• + Br• → Br₂).
Controlling the reaction temperature and initiator concentration is critical to prevent side reactions, such as di-bromination or aromatic bromination.
Chemical Reactivity and Applications
The primary utility of this compound stems from its high reactivity as an alkylating agent.[2] The carbon-bromine bond at the benzylic position is susceptible to nucleophilic attack, making it an excellent electrophile for forming new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.
Nucleophilic Substitution Reactions
This reagent readily participates in Sɴ2 reactions with a wide range of nucleophiles. Its value lies in its ability to introduce the 5-fluoro-2-methylbenzyl group, a key pharmacophore in many developmental drugs.
Caption: Generalized Sɴ2 reaction pathway for this compound.
Key Application Areas
-
Pharmaceutical Development: This is the most significant area of application. The compound serves as a key intermediate in synthesizing complex molecules with potential therapeutic properties, including anti-inflammatory or anticancer agents.[1][2] The fluorinated benzyl moiety can enhance drug efficacy and selectivity.[1]
-
Agrochemical Synthesis: It is used to create more effective and targeted pesticides and herbicides.[1][2] The specific substitution pattern can be tailored to interact with biological targets in pests while minimizing environmental impact.[1]
-
Material Science: The reagent is employed in the formulation of advanced polymers and coatings, where the fluorine substitution can confer improved chemical resistance, thermal stability, and durability.[1]
Experimental Protocol: N-Alkylation of Aniline
This protocol provides a self-validating, step-by-step methodology for a typical nucleophilic substitution reaction using this compound.
Objective: To synthesize N-(5-fluoro-2-methylbenzyl)aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN) (anhydrous)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen.
-
Reagent Addition: To the flask, add anhydrous potassium carbonate (1.5 eq) and anhydrous acetonitrile.
-
Nucleophile Addition: Add aniline (1.1 eq) to the stirring suspension. The slight excess ensures the complete consumption of the benzyl bromide.
-
Electrophile Addition: Add this compound (1.0 eq) dropwise to the mixture at room temperature. The dropwise addition helps control any initial exotherm.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting benzyl bromide spot.
-
Workup:
-
Cool the reaction to room temperature.
-
Filter the solid potassium carbonate and rinse the solid with a small amount of acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude residue in ethyl acetate and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
If necessary, purify the product further using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(5-fluoro-2-methylbenzyl)aniline.
-
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
Causality: Potassium carbonate acts as a mild base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Anhydrous conditions are crucial as benzyl bromides can hydrolyze in the presence of water.
Safety and Handling
This compound is a corrosive and lachrymatory substance that requires careful handling in a well-ventilated chemical fume hood.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7][9]
-
Handling: Do not get in eyes, on skin, or on clothing.[9] Avoid breathing mist, vapors, or spray.[9][10] Handle under an inert atmosphere if possible to prevent degradation from moisture.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[9][11] It is often recommended to store at room temperature or under refrigeration (2-8 °C).[1][11]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[7] Remove contaminated clothing.[9]
-
Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician immediately.[7][8]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[7]
-
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[4][7][8][9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. This compound | 261951-71-7 [chemicalbook.com]
- 6. pschemicals.com [pschemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.es [fishersci.es]
- 10. chemicalbook.com [chemicalbook.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-methylbenzyl Bromide
This guide provides a comprehensive overview of the synthesis of 5-Fluoro-2-methylbenzyl bromide, a critical building block in modern medicinal chemistry and materials science. Designed for researchers and drug development professionals, this document delves into the core chemical principles, provides a field-proven experimental protocol, and emphasizes the safety and mechanistic considerations necessary for successful and reproducible synthesis.
Strategic Importance of this compound
This compound is a highly valued benzyl halide intermediate. Its utility stems from the unique electronic properties conferred by the fluorine atom and the specific substitution pattern on the aromatic ring. This compound serves as a versatile precursor in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals where the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[1][2] Its role as a reactive intermediate makes it a cornerstone for researchers aiming to construct elaborate molecular architectures.[1]
Core Synthesis Principle: Free-Radical Benzylic Bromination
The most efficient and widely adopted method for synthesizing this compound is through the free-radical bromination of its precursor, 5-fluoro-2-methyltoluene. This reaction selectively targets the benzylic position—the carbon atom directly attached to the aromatic ring.
Causality of Benzylic Reactivity
The enhanced reactivity of the benzylic C-H bonds is a direct consequence of the resonance stabilization of the resulting benzylic radical intermediate.[3] Upon abstraction of a hydrogen atom from the methyl group, the unpaired electron on the benzylic carbon can be delocalized into the π-system of the benzene ring. This delocalization distributes the radical character over multiple atoms, significantly lowering the energy of the intermediate and, consequently, the activation energy required to break the C-H bond.[3][4] The bond dissociation energy (BDE) of a benzylic C-H bond is approximately 88 kcal/mol, which is considerably weaker than typical primary alkyl C-H bonds (around 101 kcal/mol), making it the preferential site for radical attack.[4]
The Reagent of Choice: N-Bromosuccinimide (NBS)
While elemental bromine (Br₂) can be used for radical bromination, N-Bromosuccinimide (NBS) is vastly superior for this transformation.[5][6] The primary advantage of NBS is that it serves as a source for a low, constant concentration of molecular bromine (Br₂) throughout the reaction.[3] This is crucial because high concentrations of Br₂ could lead to undesirable side reactions, such as electrophilic aromatic substitution on the electron-rich ring. NBS, when used in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane, reacts with trace amounts of HBr generated during the reaction to slowly produce Br₂.[3][7] This ensures that the radical pathway is favored.
Reaction Mechanism: A Step-by-Step Analysis
The Wohl-Ziegler reaction, the bromination of an allylic or benzylic C-H bond using NBS, proceeds via a classic free-radical chain mechanism.[8]
Caption: Free-radical chain mechanism for benzylic bromination.
-
Initiation: The reaction is initiated by the formation of a small number of bromine radicals (Br•). This can be achieved by the homolytic cleavage of the Br-Br bond using UV light (hν) or heat (Δ), or more commonly, by adding a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide.
-
Propagation (A Two-Step Cycle):
-
Step 1: A bromine radical abstracts a hydrogen atom from the weakly-bound benzylic position of 5-fluoro-2-methyltoluene. This forms the resonance-stabilized benzylic radical and a molecule of hydrogen bromide (HBr).[4]
-
Step 2: The newly formed benzylic radical reacts with a molecule of Br₂ (generated from NBS + HBr). This step forms the desired product, this compound, and regenerates a bromine radical, which can then propagate the chain by reacting with another molecule of the starting material.[4][5]
-
-
Termination: The chain reaction concludes when two radical species combine. This is a rare event compared to propagation but becomes more frequent as the concentration of reactants decreases.
Detailed Experimental Protocol
This protocol is a self-validating system designed for clarity and reproducibility. Adherence to these steps is critical for achieving a high yield and purity.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| 5-Fluoro-2-methyltoluene | C₈H₉F | 124.15 | 1.0 | (e.g., 10.0 g, 80.5 mmol) |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.05 | (e.g., 14.9 g, 84.5 mmol) |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 0.02 | (e.g., 264 mg, 1.61 mmol) |
| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | - | (e.g., 200 mL) |
Note on Solvent: While carbon tetrachloride is traditionally used, its toxicity and environmental impact are significant. Supercritical CO₂ has been shown to be an effective and environmentally benign alternative.[9] Other non-polar solvents like cyclohexane can also be used.
Step-by-Step Methodology
Caption: Experimental workflow for the synthesis of this compound.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a fume hood.
-
Charging the Flask: To the flask, add 5-fluoro-2-methyltoluene and the solvent (e.g., CCl₄). Begin stirring. Add the radical initiator (AIBN).
-
Addition of NBS: Carefully add the N-Bromosuccinimide to the flask. Caution: NBS is a lachrymator and should be handled with care.[10][11]
-
Reaction Initiation: Heat the mixture to a gentle reflux. Irradiate the flask with a 100-250 watt lamp to facilitate radical initiation.[12] The reaction is typically complete in 1-3 hours.
-
Monitoring Progress: The reaction can be monitored visually. As NBS (denser than CCl₄) is consumed, the byproduct succinimide (less dense) is formed and will float to the surface.
-
Work-up - Cooling & Filtration: Once the reaction is complete (all solid is floating), cool the flask to room temperature and then in an ice bath for 15-20 minutes to fully precipitate the succinimide. Filter the mixture via vacuum filtration, washing the collected solid with a small amount of cold solvent.
-
Work-up - Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.[12] This removes any remaining acidic impurities.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation. This compound has a reported boiling point of 86°C at 3 mmHg.[13]
Mandatory Safety Protocols
Trustworthiness in experimental science begins with safety. All operations must be conducted in a well-ventilated chemical fume hood.
-
N-Bromosuccinimide (NBS): NBS is corrosive and can cause severe skin burns and eye damage.[11][14][15] It is also harmful if swallowed.[11] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] Avoid inhalation of dust.
-
Solvents: Carbon tetrachloride is a suspected carcinogen and is toxic. Handle with extreme care and use appropriate engineering controls.
-
Product: The product, this compound, is a lachrymator and should be handled with the same level of precaution as other benzyl bromides.
Conclusion
The synthesis of this compound via free-radical bromination with NBS is a robust and reliable method. By understanding the underlying mechanistic principles of benzylic reactivity and adhering to a meticulous and safety-conscious experimental protocol, researchers can confidently produce this valuable intermediate for applications in drug discovery and advanced materials development.
References
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- 15. fishersci.dk [fishersci.dk]
5-Fluoro-2-methylbenzyl bromide reactivity
An In-Depth Technical Guide to the Reactivity of 5-Fluoro-2-methylbenzyl bromide
Abstract
This compound is a key fluorinated building block whose utility in modern organic synthesis is defined by the high reactivity of its benzylic bromide. This guide provides an in-depth exploration of its synthesis, core reactivity patterns, and practical applications, with a focus on the causal factors behind its synthetic versatility. We will dissect its participation in nucleophilic substitutions, organometallic preparations, and palladium-catalyzed cross-coupling reactions. Each section is grounded in mechanistic principles and supplemented with field-proven experimental protocols, data summaries, and safety directives to empower researchers in leveraging this valuable reagent for the synthesis of complex molecules in pharmaceutical, agrochemical, and materials science contexts.
Introduction: The Strategic Importance of a Fluorinated Benzyl Halide
In the landscape of medicinal chemistry and drug discovery, the incorporation of fluorine is a well-established strategy to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] Fluorine can influence metabolic stability, membrane permeability, and binding affinity, making fluorinated building blocks highly sought after.[1][2] this compound (FMBB) emerges as a particularly valuable reagent, combining the strategic benefits of a fluorine substituent with the versatile reactivity of a benzyl bromide.[3][4]
The reactivity of FMBB is dominated by the benzylic carbon-bromine bond. Benzylic halides are significantly more reactive than their simple alkyl halide counterparts.[5][6] This heightened reactivity stems from the ability of the adjacent benzene ring to stabilize either a developing positive charge in a carbocation intermediate (SN1 pathway) or the transition state (SN2 pathway) through resonance.[6][7] This intrinsic reactivity makes FMBB an excellent electrophile for a wide array of bond-forming reactions. This guide will explore the synthesis of FMBB and its subsequent transformations, providing the technical insights necessary for its effective application.
Synthesis via Regioselective Benzylic Bromination
The most common and direct route to this compound is through the free-radical bromination of the corresponding toluene derivative, 4-fluoro-o-xylene. This reaction, often a variant of the Wohl-Ziegler reaction, selectively targets the benzylic C-H bond, which is significantly weaker (bond dissociation energy ~90 kcal/mol) than other alkyl or aromatic C-H bonds.[8]
Mechanism: The reaction proceeds via a classic free-radical chain mechanism initiated by light (hν) or a chemical initiator like azobisisobutyronitrile (AIBN). N-Bromosuccinimide (NBS) is the preferred brominating agent as it maintains a low, steady concentration of molecular bromine (Br₂), which minimizes side reactions like electrophilic aromatic substitution on the electron-rich ring.[9][10][11]
Core Causality: The selectivity for the benzylic position is a direct consequence of the stability of the resulting benzylic radical. The unpaired electron on the benzylic carbon is delocalized into the π-system of the aromatic ring, creating a resonance-stabilized intermediate that forms much more readily than a primary alkyl radical.[8][11]
Caption: Free-radical mechanism for benzylic bromination using NBS.
Experimental Protocol: Synthesis of this compound
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-fluoro-o-xylene (1.0 eq.), N-Bromosuccinimide (NBS, 1.05 eq.), and a suitable solvent such as carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile.
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.02 eq.).
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) and irradiate with a UV lamp or a standard incandescent light bulb. Monitor the reaction progress by TLC or GC-MS. The reaction is often complete when the solid succinimide (a byproduct) is seen floating at the top of the solvent.
-
Workup: Cool the reaction mixture to room temperature and filter off the succinimide. Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.[3]
Core Reactivity: The Benzylic Electrophile
The synthetic utility of FMBB is centered on its function as a potent benzylic electrophile. The carbon atom bonded to the bromine is susceptible to attack by a wide range of nucleophiles. This reactivity is governed by two primary pathways: SN1 and SN2.
-
SN2 (Bimolecular Nucleophilic Substitution): As a primary benzylic halide, FMBB is an excellent substrate for SN2 reactions. A nucleophile directly attacks the electrophilic carbon, displacing the bromide leaving group in a single, concerted step. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMF, acetonitrile).[7]
-
SN1 (Unimolecular Nucleophilic Substitution): While less common for primary halides, the SN1 pathway is accessible due to the high stability of the intermediate 5-fluoro-2-methylbenzyl carbocation. This cation is resonance-stabilized by the adjacent aromatic ring. This pathway is favored in polar protic solvents (e.g., water, ethanol) and with weaker nucleophiles.[5][7]
References
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- 5. High reactivity of allyl and benzyl halides. Allyl and benzyl halides are.. [askfilo.com]
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- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 10. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to 5-Fluoro-2-methylbenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-methylbenzyl bromide, a halogenated aromatic compound, has emerged as a pivotal building block in the landscape of organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a reactive benzylic bromide and a strategically positioned fluorine atom, imparts a distinct reactivity profile that is highly sought after for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, encompassing its fundamental physicochemical properties, detailed synthetic protocols, and its diverse applications, particularly within the realm of drug discovery and materials science. The causality behind experimental choices, self-validating protocols, and authoritative references are interwoven to present a holistic and actionable resource for researchers at the forefront of chemical innovation.
Introduction: The Strategic Importance of Fluorinated Benzyl Bromides
The incorporation of fluorine into organic molecules is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity. This compound serves as a versatile reagent for introducing the 5-fluoro-2-methylbenzyl moiety into a wide array of substrates. The presence of the bromomethyl group provides a reactive handle for nucleophilic substitution reactions, making it an invaluable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility extends to the development of novel compounds with potential therapeutic properties, including anti-inflammatory and anticancer agents.[1] This guide will delve into the core attributes of this compound, providing the technical insights necessary for its effective and safe utilization in a research and development setting.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in synthesis. This compound is a liquid at room temperature, typically appearing as a colorless to light yellow or orange substance.[2][3]
Table 1: Physicochemical Data of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈BrF | [2] |
| Molecular Weight | 203.05 g/mol | [1][2][4] |
| CAS Number | 261951-71-7 | [2] |
| Appearance | Light orange to yellow to green clear liquid | [2] |
| Boiling Point | 86 °C at 3 mmHg | [2] |
| Density | 1.47 g/mL | [2] |
| Refractive Index (n20/D) | 1.547-1.551 | [1] |
| Purity (GC) | ≥ 97% | [2] |
| InChI Key | DRIYGEORZARQGO-UHFFFAOYSA-N | [5] |
| SMILES | CC1=C(C=C(C=C1)F)CBr | [5] |
Analytical Characterization:
Standard analytical techniques are employed to confirm the identity and purity of this compound. These include:
-
Gas Chromatography (GC): To assess purity.[1]
-
Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups.[1]
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To elucidate the structure and confirm the arrangement of protons.[1]
Synthesis and Purification: A Practical Workflow
The synthesis of this compound typically involves the radical bromination of 5-fluoro-2-methyltoluene (4-fluoro-o-xylene). This reaction is a cornerstone of organic synthesis, relying on the selective halogenation of the benzylic position.
Synthetic Pathway
The most common laboratory-scale synthesis involves the free-radical bromination of 4-fluoro-o-xylene using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN, and often under photochemical conditions.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-fluoro-o-xylene (1 equivalent) in a suitable dry solvent like carbon tetrachloride.[6]
-
Initiation: Add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Bromination: Heat the mixture to reflux and add a solution of N-bromosuccinimide (NBS) (1.05 equivalents) in the solvent dropwise. Irradiate the mixture with a light source (e.g., a 500-watt photolamp) to facilitate the reaction.[6] The rate of addition should be controlled to maintain a nearly colorless reflux.[6]
-
Monitoring: The reaction progress can be monitored by TLC or GC analysis. The reaction is typically complete within 30 minutes to 2 hours.[6]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with ice-cold water, followed by an ice-cold aqueous sodium bicarbonate solution, and then again with ice-cold water to remove any remaining acids and unreacted reagents.[6]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6]
-
-
Purification:
Applications in Drug Discovery and Organic Synthesis
The utility of this compound stems from its ability to act as a potent electrophile in nucleophilic substitution reactions. This reactivity is harnessed in various synthetic applications.
Role as an Alkylating Agent
The primary application of this compound is as an alkylating agent. It readily reacts with a variety of nucleophiles, including amines, alcohols, thiols, and carbanions, to introduce the 5-fluoro-2-methylbenzyl group. This is particularly valuable in the pharmaceutical industry for modifying molecular structures to enhance biological activity.[1][7]
Caption: General schematic of an alkylation reaction.
Synthesis of Bioactive Molecules
The strategic placement of the fluorine atom can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule. Fluorine's high electronegativity can alter the acidity of nearby protons and influence metabolic pathways, often leading to increased bioavailability and stability. For this reason, this compound is a valuable intermediate in the synthesis of fluorinated compounds for drug discovery programs.[2][8]
Material Science Applications
Beyond pharmaceuticals, this compound is also utilized in material science.[2] The incorporation of the fluorinated benzyl moiety can impart desirable properties to polymers and other materials, such as enhanced thermal stability and chemical resistance.[7]
Safe Handling and Storage
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Identification:
-
Causes severe skin burns and eye damage.[9]
-
May cause respiratory irritation.
-
Harmful if swallowed, in contact with skin, or if inhaled.[10]
-
It is classified as a lachrymator, a substance that irritates the eyes and causes tears.[9]
Table 2: Safety and Handling Information
| Aspect | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [11] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing mist, vapors, or spray. | [11] |
| Storage | Store in a cool, well-ventilated area in a tightly closed container. It is light-sensitive and should be stored accordingly. Recommended storage temperature is 2-8 °C. | [10] |
| First Aid (Skin Contact) | Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes. Seek immediate medical attention. | [10][11] |
| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [11] |
| Fire Fighting | Use carbon dioxide, dry chemical powder, or foam. In a fire, it may emit toxic fumes of carbon oxides, hydrogen bromide, and hydrogen fluoride. | [10] |
Conclusion
This compound is a versatile and valuable reagent in the fields of organic synthesis, medicinal chemistry, and material science. Its unique combination of a reactive benzylic bromide and a fluorine substituent provides a powerful tool for the construction of complex and novel molecules. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for harnessing its full potential in research and development endeavors. The continued exploration of its applications is expected to contribute to advancements in various scientific disciplines.
References
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- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 6. prepchem.com [prepchem.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
Whitepaper: The Strategic Utility of 5-Fluoro-2-methylbenzyl bromide in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 5-Fluoro-2-methylbenzyl bromide has emerged as a pivotal building block in synthetic and medicinal chemistry. Its unique structural combination—a reactive benzylic bromide for nucleophilic substitution and a strategically placed fluorine atom for modulating molecular properties—makes it an invaluable synthon for drug discovery and material science. This guide provides an in-depth analysis of its structure, synthesis, reactivity, and applications, complete with field-proven experimental protocols and safety guidelines grounded in authoritative data.
Introduction to a Key Synthetic Intermediate
In the landscape of pharmaceutical and agrochemical development, the precise installation of specific chemical motifs is paramount. This compound (CAS No. 261951-71-7) is a versatile reagent that serves this exact purpose.[1][2][3] It belongs to the class of benzyl bromides, which are well-established as potent electrophiles for alkylating a wide range of nucleophiles.
The true value of this molecule, however, lies in its dual functionality. The bromomethyl group provides a reliable handle for covalent bond formation, while the fluorine substituent offers a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of a target molecule. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can enhance metabolic stability, improve membrane permeability, and increase binding affinity by engaging in favorable electrostatic interactions. This guide will deconstruct the core attributes of this compound, offering both foundational knowledge and practical, actionable protocols for its use.
Molecular Structure and Physicochemical Profile
Chemical Structure and Nomenclature
The structure consists of a toluene core, substituted with a fluorine atom at the 5-position and a bromomethyl group at the 2-position. This specific arrangement dictates its reactivity and utility.
-
Systematic IUPAC Name: 2-(bromomethyl)-4-fluoro-1-methylbenzene[4]
-
Common Synonyms: α-Bromo-4-fluoro-o-xylene, 2-Methyl-5-fluorobenzyl bromide[1][5]
Caption: Chemical structure of this compound.
Physicochemical Data
The following table summarizes the key physical and chemical properties of the reagent, compiled from various suppliers and databases. This data is essential for reaction planning and safety assessments.
| Property | Value | Reference(s) |
| CAS Number | 261951-71-7 | [1][2][3][4] |
| Molecular Formula | C₈H₈BrF | [1][2][4][6] |
| Molecular Weight | 203.05 g/mol | [1][2][4][6] |
| Appearance | Colorless to light orange/yellow liquid | [1][6] |
| Boiling Point | 86 °C @ 3 mmHg | [1][3][4] |
| Density | ~1.47 g/mL | [1][2] |
| Refractive Index (n20/D) | ~1.55 | [1][2][4] |
| Purity | ≥97% (GC) | [1][3][4] |
Spectroscopic Profile
While actual spectra should be run for each batch, the expected ¹H NMR spectrum provides a reliable method for structural confirmation:
-
Aromatic Protons (3H): Complex multiplets expected between δ 6.8-7.2 ppm. The coupling patterns will be influenced by both the adjacent protons and the fluorine atom.
-
Benzylic Protons (2H): A sharp singlet around δ 4.5 ppm. This is the characteristic peak for the -CH₂Br group and is highly deshielded by the adjacent bromine and aromatic ring.
-
Methyl Protons (3H): A singlet around δ 2.3 ppm, corresponding to the aryl-CH₃ group.
Synthesis and Mechanistic Considerations
Common Synthetic Route: Free-Radical Bromination
The most direct and industrially scalable synthesis involves the free-radical bromination of the benzylic methyl group of 5-fluoro-2-methyltoluene. This reaction proceeds via a well-understood chain mechanism.
-
Initiation: A radical initiator (e.g., AIBN or UV light) homolytically cleaves molecular bromine (Br₂) into two bromine radicals (2 Br•).
-
Propagation: A bromine radical abstracts a hydrogen atom from the most reactive C-H bond—the benzylic methyl group—to form HBr and a stable benzylic radical. This radical then reacts with another molecule of Br₂ to form the desired product and a new bromine radical, continuing the chain.
-
Termination: The reaction ceases when radicals combine.
The choice of a non-polar solvent like carbon tetrachloride or cyclohexane is critical to prevent competing ionic side reactions.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established methods for benzylic bromination.[7] Extreme caution is required when handling bromine.
-
Setup: Charge a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel with 5-fluoro-2-methyltoluene (1.0 eq) dissolved in dry carbon tetrachloride (5 volumes).
-
Initiation: Heat the mixture to reflux (~77 °C). Irradiate the flask with a 250-watt photolamp to initiate the reaction.
-
Bromine Addition: Add a solution of bromine (1.05 eq) in carbon tetrachloride dropwise via the dropping funnel. The rate of addition should be controlled such that the red-brown color of bromine dissipates before the next drop is added, indicating its consumption.
-
Reaction Monitoring: Continue the reaction under reflux and irradiation for 1-2 hours or until GC analysis shows complete consumption of the starting material. The evolution of HBr gas will be apparent.
-
Quenching & Workup: Cool the reaction mixture to room temperature. Carefully wash the organic solution with ice-cold water, followed by a saturated sodium bicarbonate solution (to neutralize HBr), and finally with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation (b.p. 86 °C/3 mmHg) to yield pure this compound as a clear liquid.
Reactivity and Strategic Applications
The Benzyl Bromide Moiety: An Electrophilic Workhorse
The C-Br bond at the benzylic position is the molecule's reactive center. It is an excellent leaving group, and the carbon atom is highly electrophilic. This makes the compound an ideal substrate for Sₙ2 (bimolecular nucleophilic substitution) reactions.[1][2] A wide variety of nucleophiles, including amines, phenols, thiols, and carbanions, can readily displace the bromide to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. This reactivity is the foundation of its utility as a synthetic building block.[1]
Caption: Generalized Sₙ2 reaction pathway.
Key Applications in Drug Discovery and Beyond
The compound is widely used as an intermediate in the synthesis of high-value molecules across several industries:
-
Pharmaceutical Development: It is a crucial building block for creating novel compounds with potential therapeutic properties, such as anti-inflammatory or anticancer agents.[2] The 5-fluoro-2-methylphenyl motif is present in various developmental drug candidates.
-
Agrochemical Synthesis: It can be used to synthesize more effective and targeted pesticides and herbicides.[1][2]
-
Material Science: The reagent contributes to the formulation of advanced polymers and coatings where fluorine substitution imparts desirable properties like chemical resistance and thermal stability.[1]
Experimental Protocol: A Representative N-Alkylation Reaction
This protocol illustrates a typical Sₙ2 reaction using this compound.
-
Setup: To a solution of a primary or secondary amine (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF, add a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (1.5 eq).
-
Reagent Addition: Add this compound (1.05 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature (or with gentle heating to 40-50 °C if the reaction is sluggish) for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, filter off any inorganic salts. Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over sodium sulfate, concentrate in vacuo, and purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions.[8][9]
-
Hazards: Causes severe skin and eye irritation or burns.[10][11] It is harmful if inhaled, swallowed, or in contact with skin and is a lachrymator (causes tearing).[8][11]
-
Reactivity: Stable under recommended storage conditions but may react with strong oxidizing agents and acids.[8]
| Precautionary Measure | Specification | Reference(s) |
| Ventilation | Use only in a well-ventilated area, preferably a chemical fume hood. | [8][9][10] |
| Personal Protective Equipment (PPE) | Wear impermeable gloves (e.g., nitrile), chemical safety goggles, and a lab coat. A face shield is recommended. | [8][10] |
| First Aid (Eyes) | Immediately flush with running water for at least 15 minutes and seek urgent medical attention. | [8][10] |
| First Aid (Skin) | Drench affected skin with running water for at least 10 minutes; remove contaminated clothing and seek medical attention. | [8][10] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. It is light-sensitive and some suppliers recommend refrigeration (2-8 °C). | [8][11] |
Conclusion
This compound is more than just a simple alkylating agent; it is a strategic tool for molecular design. Its predictable reactivity, coupled with the beneficial effects of fluorine incorporation, ensures its continued relevance in the synthesis of complex, high-value molecules. For researchers in drug discovery and material science, mastering the use of this reagent provides a direct path to novel structures with enhanced performance and function. Adherence to rigorous safety protocols is essential to harnessing its full synthetic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 261951-71-7 [sigmaaldrich.com]
- 4. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 5. pschemicals.com [pschemicals.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. prepchem.com [prepchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
An In-Depth Technical Guide to the Safe Handling of 5-Fluoro-2-methylbenzyl bromide
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses for 5-Fluoro-2-methylbenzyl bromide (CAS No. 261951-71-7). Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to explain the causality behind safety measures, ensuring a proactive and self-validating approach to laboratory safety.
Section 1: Compound Profile and Hazard Identification
This compound is a versatile building block in organic synthesis, valued for its role in creating complex molecules for pharmaceuticals, agrochemicals, and materials science.[1][2] Its utility stems from the reactive benzyl bromide group, which readily participates in nucleophilic substitution reactions.[1] However, this reactivity is also the source of its significant hazards.
Physicochemical and Identifier Data
A summary of the compound's key properties is essential for anticipating its behavior in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 261951-71-7 | [1][3][4][5] |
| Molecular Formula | C₈H₈BrF | [1][2][5] |
| Molecular Weight | 203.05 g/mol | [1][2][5] |
| Appearance | Light orange to yellow to green clear liquid | [1] |
| Boiling Point | 86 °C @ 3 mmHg | [1][2][3] |
| Density | ~1.47 g/cm³ | [1] |
| Flash Point | 85 °C | [3] |
| Synonyms | α-Bromo-4-fluoro-o-xylene, 2-(bromomethyl)-4-fluoro-1-methylbenzene | [1][5] |
Hazard Analysis and GHS Classification
This compound is classified as hazardous and requires careful handling.[4] The primary hazard, as defined by the Globally Harmonized System (GHS), is Skin Corrosion/Irritation, Category 1B (H314) , which means it causes severe skin burns and eye damage .[6] This is not merely an irritation; it implies the potential for irreversible tissue damage upon contact. Furthermore, many benzyl bromides are potent lachrymators , substances that cause tearing, irritation, and pain upon exposure to vapors.[7]
The causality is clear: the benzylic bromide is an excellent leaving group, making the compound a strong alkylating agent. When it contacts moisture on the skin, in the eyes, or in the respiratory tract, it can alkylate biological macromolecules, leading to rapid cell death and the release of inflammatory mediators. Thermal decomposition, which can occur in a fire, releases highly toxic and irritating gases, including hydrogen bromide and hydrogen fluoride.[6][8]
Caption: Primary hazard targets of this compound.
Section 2: The Hierarchy of Controls: Proactive Safety Measures
A robust safety plan relies on the "hierarchy of controls," a framework that prioritizes the most effective safety measures. For a hazardous chemical like this, engineering controls, administrative protocols, and personal protective equipment (PPE) are all non-negotiable.
Engineering Controls: Your First and Best Defense
Engineering controls are designed to isolate you from the hazard. Their proper use is mandatory.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must occur inside a certified chemical fume hood. This is critical to contain its corrosive and lachrymatory vapors.
-
Safety Infrastructure: An operational safety shower and eyewash station must be located in the immediate vicinity of the work area.[9][10] Verify their functionality before beginning any experiment.
Administrative Controls: Standardizing Safe Practices
These are the procedures and policies that dictate how work is performed safely.
-
Designated Areas: Clearly label the specific fume hood or area where this chemical is being used.
-
Standard Operating Procedures (SOPs): Develop and follow a detailed, written SOP for any experiment involving this compound. The SOP should include specifics on quantities, equipment, emergency procedures, and waste disposal.
-
Prior Approval: Due to the severe hazards, it is best practice to require prior approval from a lab manager or principal investigator before using this chemical for the first time.
Section 3: Personal Protective Equipment (PPE) - A Critical Final Barrier
PPE is the last line of defense and must be selected to counter the specific hazards of this compound. Standard lab attire (a simple lab coat and gloves) is insufficient.
PPE Selection Protocol
-
Eye and Face Protection: Wear chemical splash goggles that form a seal around the eyes, in combination with a full-face shield . The goggles protect against splashes, while the face shield provides a secondary barrier for the entire face from both splashes and vapors.
-
Hand Protection: Use impermeable, chemical-resistant gloves .[8] Standard thin nitrile gloves offer minimal protection against corrosive organics. It is strongly recommended to wear a heavier-duty glove (e.g., butyl rubber or Viton®) over a standard nitrile inner glove (double-gloving). This provides robust protection while allowing for the safe removal of the outer glove if contaminated.
-
Body Protection: A flame-resistant lab coat is required. Ensure it is fully buttoned. Full-length pants and closed-toe, chemical-resistant shoes are mandatory.
-
Respiratory Protection: For routine use within a functioning fume hood, respiratory protection is not typically required. However, a full-face respirator with an organic vapor/acid gas cartridge must be available for emergency situations like a large spill.[11]
Caption: A workflow for selecting and donning appropriate PPE.
Section 4: Proactive Handling and Storage Protocols
Safe handling is a dynamic process that requires constant vigilance.
Step-by-Step Handling Workflow
-
Preparation: Assemble all necessary equipment, reagents, and waste containers inside the designated fume hood before accessing the this compound container.
-
Container Inspection: Before opening, inspect the container for any signs of damage or pressure buildup.
-
Transfer: Use a syringe or cannula for liquid transfers to minimize exposure. If pouring, do so slowly and carefully to avoid splashing.
-
Reaction Setup: Ensure the reaction vessel is securely clamped and equipped with appropriate ventilation (e.g., a bubbler leading to a bleach scrub).
-
Post-Handling: Tightly reseal the source container immediately after use. Decontaminate any surfaces and equipment that may have come into contact with the chemical.
Storage Requirements
Incorrect storage can lead to degradation and dangerous situations.
-
Location: Store in a locked, dedicated corrosives cabinet.[4][7] The storage area must be cool, dry, and well-ventilated.[4]
-
Container: Keep the container tightly closed and upright.[4][11]
-
Segregation: Store this compound away from incompatible materials, particularly strong bases and oxidizing agents, to prevent violent reactions.[6][8]
-
Secondary Containment: Always store the bottle inside a chemically resistant secondary container (e.g., a polyethylene tray) to contain any potential leaks.
Section 5: Emergency Response Protocols
Emergency plans must be clear, concise, and practiced. The immediate response in the first few seconds of an incident is critical to mitigating harm.
Exposure Response
Immediate medical attention is required for any exposure.[4][6]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4][6] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing.[6] Drench the affected skin with running water for at least 15 minutes in a safety shower.[12] Do not scrub or use neutralizing agents. Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air immediately.[4] If breathing is difficult or has stopped, provide artificial respiration (use a pocket mask with a one-way valve, not mouth-to-mouth).[4][6] Seek immediate medical attention. |
| Ingestion | DO NOT induce vomiting. [4][6] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention. Ingestion can cause severe damage and perforation of the esophagus and stomach.[6] |
Spill Management
The response to a spill is dictated by its size and location.
Caption: Decision tree for responding to a chemical spill.
Section 6: Waste Disposal and Decontamination
All materials contaminated with this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all waste, including absorbed spill material and reaction residues, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Glassware Decontamination: Quench any residual reagent by slowly adding the glassware to a stirred solution of sodium carbonate or another suitable weak base. Once the reaction is complete, triple rinse the glassware with an appropriate solvent (e.g., ethanol or acetone), collecting all rinses as hazardous waste. Only then should the glassware be cleaned with soap and water.
This technical guide provides a framework for the safe use of this compound. Adherence to these protocols is not merely a matter of compliance but a fundamental requirement for protecting yourself, your colleagues, and your research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 261951-71-7 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.es [fishersci.es]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to 5-Fluoro-2-methylbenzyl bromide and Its Synonymous Nomenclature
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-2-methylbenzyl bromide, a key building block in modern organic synthesis. The document delves into its synonymous nomenclature, chemical identity, physicochemical properties, and primary applications, particularly within the realms of pharmaceutical and agrochemical research. Detailed protocols for its use, grounded in established synthetic methodologies, are presented alongside critical safety and handling information. This guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this versatile reagent.
Introduction: The Strategic Importance of Fluorinated Benzyl Bromides
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry for modulating a compound's pharmacokinetic and pharmacodynamic properties. This compound has emerged as a valuable reagent in this context, offering a reactive handle for the introduction of the 5-fluoro-2-methylbenzyl moiety into a wide range of molecular scaffolds. Its utility is underscored by the presence of both a fluorine atom, which can influence properties like metabolic stability and binding affinity, and a bromomethyl group, which is a potent electrophile for nucleophilic substitution reactions.[1] This guide will explore the multifaceted nature of this compound, starting with its fundamental chemical identity.
Nomenclature and Chemical Identity
A clear understanding of a chemical's nomenclature is paramount for accurate communication and sourcing in a research environment. This compound is known by several synonymous names, which can often be a source of confusion. This section aims to clarify its identity through a systematic presentation of its various names and identifiers.
Synonyms and Systematic Names
The most commonly encountered synonyms for this compound are derived from alternative numbering of the benzene ring or by naming it as a substituted toluene or xylene. The IUPAC name for this compound is 2-(bromomethyl)-4-fluoro-1-methylbenzene.[2]
Common Synonyms:
-
2-(Bromomethyl)-4-fluoro-1-methylbenzene[2]
-
alpha-Bromo-4-fluoro-o-xylene[3]
-
2-bromomethyl-4-fluorotoluene[2]
-
Benzene, 2-(bromomethyl)-4-fluoro-1-methyl-[2]
It is crucial for researchers to recognize these synonyms when searching chemical databases and literature to ensure a comprehensive retrieval of information.
Chemical Identifiers
To unambiguously identify this compound, a set of unique identifiers is used in chemical databases and regulatory frameworks. These are essential for accurate record-keeping and procurement.
| Identifier | Value | Source |
| CAS Number | 261951-71-7 | [1][2][3][4] |
| Molecular Formula | C₈H₈BrF | [1][2][3][4] |
| Molecular Weight | 203.05 g/mol | [1][4] |
| PubChem CID | 2774605 | [1][2] |
| MDL Number | MFCD01631528 | [1][2][4] |
| InChI Key | DRIYGEORZARQGO-UHFFFAOYSA-N | [2] |
| SMILES | CC1=C(C=C(C=C1)F)CBr | [2] |
These identifiers provide a standardized way to reference the compound across different platforms and ensure the correct substance is being handled.
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and reactivity. A thorough understanding of these properties is a prerequisite for its safe and effective use in the laboratory.
| Property | Value | Source |
| Appearance | Light orange to yellow to green clear liquid | [1] |
| Boiling Point | 86 °C at 3 mmHg | [1][2][4] |
| Density | 1.47 g/mL | [1] |
| Refractive Index | n20D 1.55 | [1] |
| Purity | ≥ 97% (GC) | [1] |
| Storage | Store at room temperature | [1][4] |
The compound's liquid state at room temperature and relatively high boiling point under vacuum make it amenable to standard laboratory purification techniques such as distillation.
Applications in Organic Synthesis
The primary utility of this compound lies in its role as an alkylating agent in organic synthesis. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the benzylic bromide, making it a versatile building block for a variety of applications.
Pharmaceutical Development
In pharmaceutical research, this compound serves as a crucial intermediate for the synthesis of fluorinated molecules, which can lead to enhanced drug efficacy and selectivity.[1] The introduction of the 5-fluoro-2-methylbenzyl group can improve a drug candidate's metabolic stability by blocking potential sites of oxidation.
Agrochemical Synthesis
Similar to its role in pharmaceuticals, this compound is utilized in the synthesis of advanced agrochemicals.[1] The resulting fluorinated pesticides and herbicides can exhibit improved potency and a more targeted spectrum of activity, potentially reducing their environmental impact.[1]
Materials Science
The compound also finds applications in materials science for the development of specialized polymers and coatings with enhanced chemical resistance and durability.[1] The presence of fluorine can impart desirable properties such as hydrophobicity and thermal stability to the final materials.
Experimental Protocols and Methodologies
The following section provides a generalized, yet detailed, protocol for a typical nucleophilic substitution reaction using this compound. This protocol is intended as a starting point and may require optimization based on the specific substrate and desired product.
General Procedure for N-Alkylation
This protocol describes the N-alkylation of a primary or secondary amine with this compound.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)
-
Inorganic base (e.g., K₂CO₃, Cs₂CO₃)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents (e.g., water, brine, organic solvent for extraction, drying agent, silica gel for chromatography)
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq.), the inorganic base (1.5-2.0 eq.), and the anhydrous solvent.
-
Stir the mixture at room temperature for 10-15 minutes to ensure a homogenous suspension.
-
Slowly add a solution of this compound (1.0-1.2 eq.) in the anhydrous solvent to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may be heated to facilitate completion if necessary.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., Na₂SO₄, MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
Diagram of a General Synthetic Workflow
Caption: A generalized workflow for the N-alkylation of an amine using this compound.
Safety and Handling
This compound is a reactive and potentially hazardous chemical. Adherence to strict safety protocols is mandatory.
Hazard Identification
-
Signal Word: Danger
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
H318: Causes serious eye damage.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H290: May be corrosive to metals.
-
Precautionary Measures
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[5]
-
Handling: Use only outdoors or in a well-ventilated area. Do not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling.[5]
-
Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.[5]
First Aid Measures
-
If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[5]
-
If swallowed: Rinse mouth. DO NOT induce vomiting.[5]
-
In all cases of exposure, seek immediate medical attention.[5]
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis, with significant applications in the development of new pharmaceuticals, agrochemicals, and materials. A comprehensive understanding of its synonymous nomenclature, physicochemical properties, and safe handling procedures is essential for its effective utilization in a research setting. The protocols and information provided in this guide serve as a foundational resource for scientists and researchers working with this important chemical building block.
References
α-Bromo-4-fluoro-o-xylene: A Technical Guide for Synthetic Applications
This guide provides an in-depth technical overview of α-Bromo-4-fluoro-o-xylene, a versatile fluorinated organic intermediate. Tailored for researchers, medicinal chemists, and professionals in agrochemical development, this document explores the synthesis, reactivity, and potential applications of this valuable building block, grounded in established chemical principles and supported by relevant literature.
Introduction: The Strategic Value of Fluorinated Building Blocks
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and agrochemical design. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Consequently, fluorinated building blocks are in high demand as they provide a direct route to novel and improved active ingredients.[3]
α-Bromo-4-fluoro-o-xylene (1-(bromomethyl)-4-fluoro-2-methylbenzene) is a bifunctional reagent that combines the reactivity of a benzyl bromide with the advantageous properties conferred by a fluorine substituent on the aromatic ring. This strategic combination makes it a valuable intermediate for the synthesis of a wide array of complex organic molecules. This guide will elucidate the synthetic pathways to access this compound and detail its utility in key chemical transformations.
Synthesis of α-Bromo-4-fluoro-o-xylene
The primary route to α-Bromo-4-fluoro-o-xylene is the selective bromination of the benzylic position of 4-fluoro-o-xylene. This transformation is typically achieved through a free-radical halogenation mechanism.
Free-Radical Bromination of 4-Fluoro-o-xylene
The synthesis of α-Bromo-4-fluoro-o-xylene involves the selective bromination of one of the methyl groups of 4-fluoro-o-xylene. The presence of two methyl groups presents a regioselectivity challenge. However, the electronic effects of the fluorine atom and the other methyl group can influence the relative stability of the benzylic radical intermediates.
A general and reliable method for benzylic bromination is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under photolytic or thermal conditions.[4]
Figure 1: Synthetic pathway for α-Bromo-4-fluoro-o-xylene via free-radical bromination.
Experimental Protocol: Synthesis of α-Bromo-4-fluoro-o-xylene
This protocol is adapted from established procedures for benzylic bromination.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-o-xylene (1.0 eq.) in a suitable inert solvent such as carbon tetrachloride (CCl₄) or acetonitrile.
-
Addition of Reagents: Add N-bromosuccinimide (NBS, 1.0-1.1 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.02-0.05 eq.).
-
Reaction Conditions: Heat the mixture to reflux (for thermal initiation) or irradiate with a UV lamp (for photochemical initiation). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the filter cake with a small amount of the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford α-Bromo-4-fluoro-o-xylene.
Key Applications in Organic Synthesis
The utility of α-Bromo-4-fluoro-o-xylene lies in its ability to participate in a variety of chemical transformations, primarily leveraging the reactivity of the benzylic bromide.
Nucleophilic Substitution Reactions
The benzylic bromide is an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles. This allows for the introduction of diverse functional groups at the benzylic position.
Figure 2: General scheme for nucleophilic substitution reactions of α-Bromo-4-fluoro-o-xylene.
Table 1: Examples of Nucleophilic Substitution Products
| Nucleophile | Product Functional Group | Potential Applications |
| Cyanide (e.g., NaCN) | Nitrile | Intermediate for carboxylic acids, amines, and amides |
| Azide (e.g., NaN₃) | Azide | Precursor to primary amines via reduction |
| Hydroxide (e.g., NaOH) | Alcohol | Synthesis of ethers and esters |
| Alkoxides (e.g., NaOR) | Ether | Modification of physicochemical properties |
| Thiolates (e.g., NaSR) | Thioether | Introduction of sulfur-containing moieties |
| Amines (R₂NH) | Tertiary Amine | Synthesis of biologically active compounds |
The fluorine atom on the aromatic ring can influence the reactivity of the benzylic bromide through its electron-withdrawing inductive effect, which can stabilize the transition state of the Sₙ2 reaction.
Grignard Reagent Formation and Subsequent Reactions
α-Bromo-4-fluoro-o-xylene can be used to prepare the corresponding Grignard reagent, a powerful carbon nucleophile. This is achieved by reacting the benzyl bromide with magnesium metal in an ethereal solvent.[5][6][7][8]
Figure 3: Formation of a Grignard reagent from α-Bromo-4-fluoro-o-xylene and its subsequent reaction with an electrophile.
Experimental Protocol: Grignard Reagent Formation and Reaction with an Aldehyde
This protocol is a general procedure for Grignard reactions.[7][9][10]
-
Grignard Formation:
-
Activate magnesium turnings (1.2 eq.) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of α-Bromo-4-fluoro-o-xylene (1.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to the magnesium turnings.
-
Initiate the reaction with a small crystal of iodine or by gentle heating if necessary. The reaction is typically exothermic and should be controlled by the rate of addition.
-
-
Reaction with Electrophile:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Slowly add a solution of the aldehyde (1.0 eq.) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
-
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in α-Bromo-4-fluoro-o-xylene can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.[11][12]
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) |
| Suzuki Coupling | Organoboron compound (e.g., boronic acid or ester) | C(sp³)-C(sp²) | Pd(PPh₃)₄, base (e.g., K₂CO₃) |
| Sonogashira Coupling | Terminal alkyne | C(sp³)-C(sp) | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) |
| Heck Coupling | Alkene | C(sp³)-C(sp²) | Pd(OAc)₂, phosphine ligand, base |
These cross-coupling reactions enable the introduction of aryl, vinyl, and alkynyl groups at the benzylic position, providing access to a diverse range of complex molecular architectures.
Potential in Drug Discovery and Agrochemicals
While specific commercial drugs or agrochemicals directly synthesized from α-Bromo-4-fluoro-o-xylene are not prominently documented in publicly available literature, its structural motifs are highly relevant to these fields. The 4-fluoro-o-xylene core is a valuable pharmacophore, and the benzylic position serves as a key attachment point for building more complex molecules.
The introduction of the 4-fluoro-o-xylene moiety can be a strategic step in lead optimization to enhance metabolic stability and modulate electronic properties for improved target binding.[1][2] The reactivity of the benzylic bromide allows for the late-stage functionalization of drug candidates, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
In agrochemical research, the development of novel herbicides, insecticides, and fungicides often relies on the synthesis of new chemical entities with optimized biological activity and environmental profiles. Fluorinated compounds play a crucial role in this area.[13] α-Bromo-4-fluoro-o-xylene serves as an excellent starting material for the synthesis of such novel compounds.
Safety and Handling
α-Bromo-4-fluoro-o-xylene, like other benzyl bromides, should be handled with care in a well-ventilated fume hood. It is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
α-Bromo-4-fluoro-o-xylene is a valuable and versatile building block for organic synthesis. Its dual reactivity, arising from the benzylic bromide and the fluorinated aromatic ring, provides chemists with a powerful tool for the construction of complex molecules with potential applications in medicinal chemistry and agrochemical research. The synthetic routes and reaction protocols outlined in this guide provide a solid foundation for the effective utilization of this important intermediate.
References
- 1. Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
- 8. adichemistry.com [adichemistry.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. WO1991013047A1 - PREPARATION OF 4-BROMO-o-XYLENE - Google Patents [patents.google.com]
- 13. discovery.researcher.life [discovery.researcher.life]
Spectroscopic Profile of 5-Fluoro-2-methylbenzyl bromide: A Technical Guide
Introduction
5-Fluoro-2-methylbenzyl bromide (C₈H₈BrF) is a substituted aromatic halide of significant interest in synthetic organic chemistry, particularly as a versatile building block in the development of novel pharmaceutical and agrochemical agents.[1][2] Its unique molecular architecture, featuring a reactive benzylic bromide, a methyl group, and a fluorine atom on the aromatic ring, imparts specific reactivity and spectroscopic characteristics. The fluorine substituent, in particular, can enhance the pharmacokinetic properties of target molecules, making this compound a valuable intermediate in medicinal chemistry.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding the electronic environment of the hydrogen and carbon atoms, respectively.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the benzylic methylene protons, and the methyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ | ~2.3 - 2.5 | Singlet (s) | N/A |
| -CH₂Br | ~4.5 - 4.7 | Singlet (s) | N/A |
| Ar-H (H-3) | ~7.0 - 7.2 | Doublet of doublets (dd) | J(H,H) ≈ 8.5, J(H,F) ≈ 5.5 |
| Ar-H (H-4) | ~6.8 - 7.0 | Triplet of doublets (td) | J(H,H) ≈ 8.5, J(H,F) ≈ 8.5 |
| Ar-H (H-6) | ~7.2 - 7.4 | Doublet of doublets (dd) | J(H,H) ≈ 2.5, J(H,F) ≈ 9.0 |
Data Interpretation:
-
Methyl Protons (-CH₃): The methyl group at the C2 position is expected to resonate as a singlet in the upfield region of the aromatic spectrum, typically around δ 2.3-2.5 ppm. This is a characteristic chemical shift for a methyl group attached to an aromatic ring.
-
Benzylic Methylene Protons (-CH₂Br): The methylene protons of the bromomethyl group are significantly deshielded by the adjacent bromine atom and the aromatic ring. Their signal is predicted to be a sharp singlet at approximately δ 4.5-4.7 ppm. For comparison, the benzylic protons in 2-methylbenzyl bromide appear around δ 4.5 ppm.
-
Aromatic Protons (Ar-H): The three aromatic protons will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.
-
H-3: This proton is ortho to the methyl group and meta to the fluorine atom. It is expected to appear as a doublet of doublets due to coupling with H-4 and a smaller coupling to the fluorine atom.
-
H-4: This proton is ortho to both the fluorine atom and H-3, and meta to the bromomethyl group. It will likely appear as a triplet of doublets.
-
H-6: This proton is ortho to the fluorine atom and meta to the methyl group. It will present as a doublet of doublets with a larger ortho H-F coupling constant.
-
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of the electronegative fluorine atom will induce significant C-F coupling, which is a key diagnostic feature.
Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants
| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling Constant (J, Hz) |
| -CH₃ | ~18 - 22 | ~3-5 (³JCF) |
| -CH₂Br | ~30 - 35 | ~2-4 (³JCF) |
| C-1 (Ar-C-CH₃) | ~138 - 142 | ~3-5 (³JCF) |
| C-2 (Ar-C-CH₂Br) | ~135 - 139 | ~7-9 (²JCF) |
| C-3 (Ar-CH) | ~130 - 134 | ~8-10 (²JCF) |
| C-4 (Ar-CH) | ~115 - 119 | ~20-25 (²JCF) |
| C-5 (Ar-C-F) | ~160 - 164 | ~240-250 (¹JCF) |
| C-6 (Ar-CH) | ~113 - 117 | ~20-25 (²JCF) |
Data Interpretation:
-
Aliphatic Carbons: The methyl carbon (-CH₃) is expected in the upfield region, while the benzylic carbon (-CH₂Br) will be further downfield due to the electron-withdrawing effect of the bromine atom. Both will likely show small C-F coupling.
-
Aromatic Carbons: The carbon directly attached to the fluorine atom (C-5) will exhibit the largest chemical shift and a characteristic large one-bond C-F coupling constant (¹JCF) of around 240-250 Hz. The other aromatic carbons will show smaller two-bond (²JCF) and three-bond (³JCF) couplings. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the methyl, bromomethyl, and fluoro substituents.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data with a line broadening of 1-2 Hz.
-
Diagram 1: NMR Acquisition Workflow
Caption: Workflow for NMR data acquisition and analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 2980 - 2850 | C-H stretch (aliphatic -CH₃, -CH₂) | Medium |
| 1610 - 1580 | C=C stretch (aromatic ring) | Medium-Strong |
| 1490 - 1450 | C=C stretch (aromatic ring) | Medium-Strong |
| 1250 - 1150 | C-F stretch | Strong |
| 1220 - 1200 | C-Br stretch | Medium |
| 850 - 750 | C-H out-of-plane bend (aromatic) | Strong |
Data Interpretation:
-
C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic ring (above 3000 cm⁻¹) and the aliphatic methyl and methylene groups (below 3000 cm⁻¹).
-
Aromatic C=C Stretching: Two to three bands in the 1610-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring.
-
C-F and C-Br Stretching: A strong absorption band is expected in the 1250-1150 cm⁻¹ region, characteristic of the C-F stretching vibration. The C-Br stretching vibration will likely appear as a medium intensity band around 1220-1200 cm⁻¹.
-
Aromatic C-H Bending: Strong bands in the fingerprint region (850-750 cm⁻¹) correspond to the out-of-plane bending of the aromatic C-H bonds, which can be diagnostic of the substitution pattern.
Experimental Protocol for FT-IR Spectroscopy (Neat Liquid):
-
Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained by placing a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Instrument Setup: Use a standard FT-IR spectrometer.
-
Background Spectrum: Acquire a background spectrum of the clean, empty salt plates.
-
Sample Spectrum: Place the salt plates with the sample film in the spectrometer and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Diagram 2: FT-IR Analysis Process
Caption: Step-by-step process for FT-IR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. Electron Ionization (EI) is a common technique for volatile compounds like benzyl bromides.
Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)
| m/z | Proposed Fragment |
| 202/204 | [M]⁺˙ (Molecular Ion Peak) |
| 123 | [M - Br]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Data Interpretation:
-
Molecular Ion Peak ([M]⁺˙): The molecular ion peak is expected at m/z 202 and 204 with an approximate 1:1 intensity ratio, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
-
Loss of Bromine ([M - Br]⁺): A prominent peak at m/z 123 will result from the loss of the bromine radical, forming the stable 5-fluoro-2-methylbenzyl cation.
-
Tropylium Ion ([C₇H₇]⁺): Rearrangement of the benzyl cation can lead to the formation of the highly stable tropylium ion, which is often observed as a base peak at m/z 91 in the mass spectra of benzyl derivatives.
Experimental Protocol for Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and key fragments.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
Diagram 3: Mass Spectrometry Fragmentation Pathway
Caption: Predicted fragmentation of this compound.
Conclusion
This technical guide has provided a detailed predicted spectroscopic profile of this compound based on fundamental principles and comparisons with analogous compounds. The predicted ¹H and ¹³C NMR, FT-IR, and mass spectral data, along with their interpretations, offer a comprehensive understanding of the key structural features of this molecule. The included experimental protocols provide standardized methods for acquiring this data. This guide serves as a valuable resource for researchers utilizing this compound in their synthetic endeavors, enabling them to confidently characterize their materials and intermediates.
References
Discovery and history of 5-Fluoro-2-methylbenzyl bromide
An In-Depth Technical Guide to 5-Fluoro-2-methylbenzyl bromide: Synthesis, Properties, and Applications in Modern Chemistry
Executive Summary
This compound (CAS No. 261951-71-7) has emerged as a pivotal, yet often unheralded, building block in the landscape of synthetic organic and medicinal chemistry. Its structure, featuring a reactive benzylic bromide ortho to a methyl group and para to a fluorine atom, offers a unique combination of reactivity and functionality. The strategic incorporation of fluorine is a well-established strategy in drug design to modulate physicochemical and pharmacokinetic properties, such as metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides a comprehensive technical overview of this compound, moving beyond a simple catalog of facts to explain the causality behind its synthesis and application. It is intended for researchers, scientists, and drug development professionals who utilize specialized reagents to construct complex molecular architectures.
Introduction to a Strategically Designed Synthon
This compound, also known as α-Bromo-4-fluoro-o-xylene, is a substituted toluene derivative that serves primarily as a potent alkylating agent.[3][4] The true value of this compound lies not in a singular, landmark discovery but in its rational design as a versatile intermediate for introducing the 5-fluoro-2-methylbenzyl moiety into target molecules.
The presence of the fluorine atom is critical. Its high electronegativity and small size can profoundly influence the electronic properties of the aromatic ring and introduce favorable metabolic blocks without significantly increasing steric bulk.[1] The benzylic bromide provides a highly reactive site for nucleophilic substitution, making it an ideal electrophile for forming new carbon-heteroatom or carbon-carbon bonds. This reactivity makes it a valuable tool in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[3][4]
Physicochemical Properties and Characterization
The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. All quantitative data are summarized in the table below for clarity and ease of reference.
| Property | Value | Source(s) |
| CAS Number | 261951-71-7 | [3][5] |
| Molecular Formula | C₈H₈BrF | [3][6] |
| Molecular Weight | 203.05 g/mol | [3][4] |
| Appearance | Colorless to light orange/yellow/green clear liquid | [3][4] |
| Boiling Point | 86 °C at 3 mmHg | [3] |
| Density | ~1.47 g/mL at 20 °C | [3][4] |
| Refractive Index (n20/D) | ~1.55 | [3][4] |
| Purity | ≥ 97% (GC) | [3] |
| Storage | Store at room temperature | [3][4] |
Spectroscopic analysis is essential for identity confirmation. The Proton NMR spectrum is expected to show characteristic signals for the aromatic protons, a singlet for the methyl group (CH₃), and a singlet for the benzylic methylene protons (CH₂Br). The Infrared (IR) spectrum should exhibit absorptions corresponding to C-H, C=C (aromatic), C-F, and C-Br bonds, conforming to the assigned structure.[4]
Synthesis and Mechanistic Considerations
While a singular seminal publication detailing the "discovery" of this compound is not prominent in the literature, its preparation relies on fundamental and well-established principles of free-radical chemistry. The most logical and industrially scalable route is the selective free-radical bromination of the methyl group of the readily available precursor, 4-fluoro-2-methyltoluene.
Proposed Synthetic Pathway: Free-Radical Bromination
The core of the synthesis involves the reaction of 4-fluoro-2-methyltoluene with a brominating agent, typically N-Bromosuccinimide (NBS), in the presence of a radical initiator.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative methodology based on standard laboratory procedures for benzylic bromination.
Objective: To synthesize this compound from 4-fluoro-2-methyltoluene.
Materials:
-
4-fluoro-2-methyltoluene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous non-polar solvent
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: A round-bottom flask is charged with 4-fluoro-2-methyltoluene (1.0 eq.) and carbon tetrachloride. The flask is equipped with a reflux condenser and a magnetic stirrer, and the system is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Causality: An inert atmosphere prevents side reactions with atmospheric oxygen. CCl₄ is a classic solvent for radical reactions as it does not readily participate in hydrogen abstraction.
-
-
Addition of Reagents: N-Bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.02 eq.) are added to the flask.
-
Causality: NBS serves as a source of bromine radicals at a constant, low concentration, minimizing dibromination. AIBN is a thermal initiator that decomposes upon heating to generate radicals, which kickstart the chain reaction.
-
-
Reaction: The mixture is heated to reflux (approx. 77 °C for CCl₄) and stirred vigorously. The reaction can be monitored by observing the consumption of the denser NBS, which is replaced by the less dense succinimide byproduct.
-
Causality: Heat provides the energy for AIBN decomposition and facilitates the propagation steps of the radical chain mechanism.
-
-
Workup: After completion, the reaction mixture is cooled to room temperature. The solid succinimide is removed by filtration. The filtrate is transferred to a separatory funnel and washed sequentially with an aqueous solution of sodium thiosulfate, water, and finally brine.
-
Causality: The thiosulfate wash quenches any remaining traces of bromine. The water and brine washes remove water-soluble impurities.
-
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid.[3]
-
Causality: Vacuum distillation is necessary because the compound's boiling point is high at atmospheric pressure, and heating to that temperature could cause decomposition.
-
Key Applications in Drug Discovery and Materials Science
The primary utility of this compound is as an electrophilic building block for attaching the fluorinated benzyl group to various molecular scaffolds. This is particularly valuable in drug discovery programs aimed at optimizing lead compounds.
Role in Heterocyclic Chemistry and Drug Design
In medicinal chemistry, nitrogen-containing heterocycles (e.g., pyrazoles, pyrimidines, imidazoles) are common cores for biologically active molecules. This compound is used to alkylate these scaffolds, often at a ring nitrogen or a suitable nucleophilic handle. This modification can introduce a substituent that probes deep into the hydrophobic pockets of target enzymes or receptors, potentially enhancing potency and selectivity. Patents reveal its utility as a potential intermediate in the synthesis of compounds targeting diseases like obesity by inhibiting enzymes such as Stearoyl-CoA desaturase 1 (SCD1).[7] It is also listed as a reactant in the synthesis of complex substituted pyrazoles, which are privileged structures in modern drug discovery.[8]
Caption: The logical flow of utilizing this compound in a lead optimization campaign.
Applications in Agrochemical and Material Science
Beyond pharmaceuticals, this reagent is employed in the synthesis of next-generation agrochemicals, where the fluorinated moiety can enhance efficacy and tune environmental persistence.[3][4] In material science, incorporating such structures can modify the properties of polymers and coatings, potentially improving chemical resistance and thermal stability.[3]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.
-
Hazards: It is classified as corrosive and may be corrosive to metals. It causes severe skin burns and eye damage and may cause respiratory irritation.[9]
-
Signal Word: Danger
-
Precautions: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
This compound represents an exemplary case of a rationally designed chemical tool. While it lacks a dramatic discovery story, its history is written in the numerous patents and research programs that have successfully employed it. Its value is derived from the predictable reactivity of its benzylic bromide group combined with the strategic placement of a fluorine atom—a testament to the power of fluorine in modern medicinal chemistry. For scientists engaged in the synthesis of complex organic molecules, this reagent remains an indispensable and highly versatile building block for accelerating the discovery of novel, high-value compounds.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound [myskinrecipes.com]
- 5. This compound | 261951-71-7 [chemicalbook.com]
- 6. This compound [oakwoodchemical.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. This compound >97.0%(GC) 5g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
The Synthetic Cornerstone: A Technical Guide to 5-Fluoro-2-methylbenzyl bromide in Advanced Drug Discovery
For Immediate Release to the Scientific Community
This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals on the strategic application and commercial availability of 5-Fluoro-2-methylbenzyl bromide (CAS No. 261951-71-7). A versatile and highly reactive building block, this reagent is pivotal in the synthesis of complex, biologically active molecules. Its unique structural features—a reactive benzylic bromide for facile nucleophilic substitution and a strategically placed fluorine atom for modulating pharmacokinetic properties—make it an invaluable tool in modern medicinal chemistry.
Overview and Strategic Importance
This compound is a substituted toluene derivative that has gained prominence as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of the bromomethyl group provides a reactive handle for N-alkylation, O-alkylation, and C-alkylation reactions, allowing for its incorporation into a wide array of molecular scaffolds.
The strategic inclusion of a fluorine atom on the phenyl ring is a well-established strategy in drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to target proteins, often leading to enhanced drug efficacy and selectivity.[1]
Commercial Availability and Physicochemical Properties
This compound is readily available from a multitude of fine chemical suppliers, ensuring a stable supply chain for research and development as well as large-scale manufacturing. Purity levels are typically high, with most suppliers offering grades of ≥97% as determined by Gas Chromatography (GC).
| Property | Value | Source(s) |
| CAS Number | 261951-71-7 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₈H₈BrF | --INVALID-LINK-- |
| Molecular Weight | 203.05 g/mol | --INVALID-LINK-- |
| Appearance | Light orange to yellow to green clear liquid | --INVALID-LINK-- |
| Boiling Point | 86 °C / 3 mmHg | --INVALID-LINK-- |
| Density | ~1.47 g/cm³ | --INVALID-LINK-- |
| Purity | ≥97% (GC) | --INVALID-LINK-- |
| Synonyms | α-Bromo-4-fluoro-o-xylene, 2-(Bromomethyl)-4-fluoro-1-methylbenzene | --INVALID-LINK-- |
A selection of prominent suppliers is listed below for reference. Pricing and availability are subject to change and should be verified directly with the supplier.
| Supplier | Purity | Available Quantities |
| Chem-Impex International | ≥ 97% (GC) | Research and bulk quantities |
| Sigma-Aldrich | 97% | Various |
| Oakwood Chemical | Not specified | 1g, 5g |
| Thermo Scientific (Alfa Aesar) | 97% | 1g, 5g |
| CymitQuimica | 98% | 1g, 5g, 25g |
Core Reactivity and Mechanistic Considerations
The primary utility of this compound in synthetic chemistry lies in its susceptibility to nucleophilic substitution reactions. The carbon of the bromomethyl group is highly electrophilic, readily reacting with a wide range of nucleophiles.
References
A Senior Application Scientist's Guide to the Safe Handling and Storage of 5-Fluoro-2-methylbenzyl Bromide
This guide provides an in-depth technical framework for the safe and effective management of 5-Fluoro-2-methylbenzyl bromide (CAS No. 261951-71-7) in a laboratory setting. As a versatile building block in synthetic organic chemistry and pharmaceutical development, its proper handling is paramount to ensuring personnel safety and maintaining reagent integrity.[1] This document moves beyond rote instructions to explain the causality behind each procedural recommendation, empowering researchers to make informed decisions.
Compound Profile: Physicochemical and Reactivity Data
This compound is a substituted aromatic halide valued for its reactivity in nucleophilic substitution and alkylation reactions.[1][2] However, the same chemical properties that make it a useful reagent also necessitate careful handling. Its key characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈BrF | [1][2] |
| Molecular Weight | 203.05 g/mol | [1][2] |
| Appearance | Colorless to light orange/yellow clear liquid | [1][3] |
| Boiling Point | 86 °C @ 3 mmHg | [1][4] |
| Density | ~1.47 g/mL | [1][2] |
| Flash Point | 85 °C | [4] |
| Purity | ≥ 97% | [1][4] |
Reactivity and Incompatibilities: The primary reactivity concerns for this compound are its sensitivity to moisture and light.[5][6][7]
-
Moisture Sensitivity: Like many benzyl bromides, it reacts with water, hydrolyzing to form 5-fluoro-2-methylbenzyl alcohol and corrosive hydrogen bromide (HBr) gas.[5] This degradation not only consumes the reagent but also creates a hazardous acidic atmosphere within the storage container, potentially leading to pressure buildup.
-
Light Sensitivity: Exposure to light can promote the formation of radical species, leading to decomposition and polymerization.[5][6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, amines, alcohols, and various metals such as iron, aluminum, and brass, which can catalyze decomposition or react violently.[5][6][8][9]
Hazard Identification and Risk Mitigation
This compound is classified as a hazardous substance, carrying the signal word "Danger".[4] Understanding its specific hazards is critical for mitigating risk.
-
Corrosivity and Lachrymatory Properties: The compound is a potent lachrymator, causing immediate and severe irritation and watering of the eyes.[7] It is corrosive and can cause severe skin burns and serious eye damage (H314, H318).[4][10]
-
Respiratory and Skin Irritation: Vapors are highly irritating to the respiratory system (H335), and direct contact causes skin irritation (H315).[7][11]
-
Toxicity: The substance is considered harmful if inhaled, swallowed, or in contact with skin.[11]
The causality for its potent physiological effects stems from its function as an alkylating agent. The benzylic bromide is a good leaving group, allowing the compound to react readily with nucleophiles, including biological macromolecules like proteins and DNA, leading to cell damage and a strong inflammatory response.
Core Handling Protocols
All manipulations involving this compound must be performed with strict adherence to safety protocols to prevent exposure.
Engineering Controls
Due to its volatility and high toxicity, all work must be conducted within a certified chemical fume hood with a tested and adequate face velocity.[5][6] The fume hood acts as the primary barrier, protecting the researcher from inhaling harmful vapors. Facilities should also be equipped with an eyewash station and a safety shower in close proximity.[5]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent ocular, dermal, and respiratory exposure.[12][13]
-
Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards.[14] A full-face shield must be worn over the goggles to protect against splashes, especially when handling larger quantities (>25 mL).[5][9]
-
Hand Protection: Use chemically resistant, impermeable gloves.[11] Double-gloving with nitrile or neoprene gloves is recommended. Latex gloves are not suitable and should not be used. Gloves must be inspected for pinholes or tears before each use and changed immediately if contamination is suspected.[14]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required.[14] Ensure that clothing covers all exposed skin, including long pants and closed-toe, chemical-resistant shoes.[5][14]
-
Respiratory Protection: If there is any risk of exceeding exposure limits or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors must be used.[5][11] Use of a respirator requires prior medical evaluation and fit-testing.[14]
Standard Experimental Workflow
The following workflow outlines the essential steps for safely using the reagent, from retrieval to the final cleaning of glassware.
Caption: Standard workflow for handling this compound.
Long-Term Storage Protocols
Proper storage is crucial for maintaining the chemical's purity and ensuring safety.[15] The core principles are isolation from incompatible conditions and clear communication of hazards.
Optimal Storage Conditions
-
Temperature: While some suppliers suggest room temperature storage, the compound's reactivity profile warrants a more cautious approach for long-term stability.[1][2] It is best stored in a refrigerator at 2-8 °C to minimize decomposition.[11]
-
Atmosphere: To prevent hydrolysis from atmospheric moisture, the container should be stored under an inert atmosphere (e.g., argon or nitrogen).[6] After each use, flushing the headspace of the bottle with inert gas before sealing is a validated practice.
-
Light: The reagent must be protected from light.[5][6] Store it in an amber or opaque glass bottle.[16] If the original container is clear, it should be placed inside a secondary, light-blocking container or wrapped in aluminum foil.[15]
-
Location: Store in a dedicated, well-ventilated cabinet for reactive and corrosive materials.[16] Do not store with incompatible chemicals like bases or strong oxidizers.[9][17]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 261951-71-7 [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. westliberty.edu [westliberty.edu]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. blog.storemasta.com.au [blog.storemasta.com.au]
- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 15. How To [chem.rochester.edu]
- 16. What is a Requirement for Storing Chemicals? Guidelines & OSHA Compliance [elchemy.com]
- 17. trustrade.ae [trustrade.ae]
Methodological & Application
Synthesis of Novel Derivatives Utilizing 5-Fluoro-2-methylbenzyl Bromide: A Comprehensive Guide for Drug Discovery and Development Professionals
Introduction: The Strategic Importance of 5-Fluoro-2-methylbenzyl Bromide in Medicinal Chemistry
This compound has emerged as a critical structural motif and a versatile building block in the synthesis of novel molecular entities for drug discovery and agrochemical research. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of a drug candidate, while the methyl group provides a point of steric differentiation and can influence conformational preferences. The benzylic bromide functionality serves as a highly reactive handle for a variety of synthetic transformations, enabling the facile introduction of this fluorinated scaffold into a diverse range of molecular architectures.
This technical guide provides an in-depth exploration of the synthetic utility of this compound, focusing on key bond-forming reactions that are central to modern medicinal chemistry: carbon-oxygen (C-O), carbon-carbon (C-C), and carbon-nitrogen (C-N) bond formations. We will delve into the mechanistic underpinnings of these reactions, providing detailed, field-proven protocols for Williamson ether synthesis, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. Each protocol is designed to be a self-validating system, with explanations for each experimental choice to empower researchers to adapt and troubleshoot these methods for their specific synthetic targets.
Core Synthetic Transformations: Mechanisms and Applications
The reactivity of this compound is dominated by its nature as a primary benzylic halide. The benzylic position renders the carbon susceptible to nucleophilic attack, proceeding readily through an S(_N)2 mechanism. The stability of the potential benzylic carbocation also allows for S(_N)1-type reactivity under certain conditions, although S(_N)2 pathways are generally favored with good nucleophiles.
Carbon-Oxygen Bond Formation: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for the formation of ethers, proceeding via an S(_N)2 reaction between an alkoxide or phenoxide and an alkyl halide.[1][2] In the context of this compound, this reaction allows for the straightforward synthesis of a wide array of aryl and alkyl ethers, which are prevalent motifs in biologically active molecules.
Mechanism: The reaction is initiated by the deprotonation of an alcohol or phenol with a suitable base to generate a more nucleophilic alkoxide or phenoxide. This nucleophile then attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group in a concerted S(_N)2 fashion.[1]
// Nodes Reagents [label="this compound +\nAlcohol/Phenol + Base"]; Intermediate [label="Alkoxide/Phenoxide\nFormation", shape=ellipse, fillcolor="#FBBC05"]; SN2_Attack [label="SN2 Attack on\nBenzylic Carbon", shape=ellipse, fillcolor="#4285F4"]; Product [label="Ether Product +\nSalt Byproduct"];
// Edges Reagents -> Intermediate [label="Deprotonation"]; Intermediate -> SN2_Attack [label="Nucleophilic Attack"]; SN2_Attack -> Product [label="Bromide Displacement"]; } केंद Workflow for Williamson Ether Synthesis.
Protocol 1: Synthesis of 5-((5-fluoro-2-methylbenzyl)oxy)isoquinoline
This protocol details the synthesis of an isoquinoline ether derivative, a scaffold found in numerous biologically active compounds.[3]
Materials:
-
This compound
-
Isoquinolin-5-ol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add isoquinolin-5-ol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1 M with respect to the isoquinolin-5-ol.
-
Reagent Addition: Add this compound (1.2 eq) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C under an inert atmosphere and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-((5-fluoro-2-methylbenzyl)oxy)isoquinoline.
| Parameter | Value | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | A moderately strong base sufficient to deprotonate the phenol without causing side reactions. |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that facilitates S(_N)2 reactions by solvating the cation of the base. |
| Temperature | 60-70 °C | Provides sufficient energy to overcome the activation barrier without promoting decomposition. |
| Stoichiometry | 1.2 eq of bromide | A slight excess of the electrophile ensures complete consumption of the valuable isoquinolin-5-ol. |
Carbon-Carbon Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a C-C bond between an organoboron compound and an organic halide. This reaction is highly valued for its mild conditions and broad functional group tolerance. The use of this compound in Suzuki-Miyaura coupling allows for the synthesis of diarylmethane derivatives, which are important pharmacophores.
Mechanism: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the this compound. This is followed by transmetalation of the organoboron species to the palladium(II) complex, and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
// Nodes Pd0 [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#34A853"]; Oxidative_Addition [label="Oxidative\nAddition", shape=ellipse, fillcolor="#EA4335"]; PdII_Complex [label="Pd(II) Complex"]; Transmetalation [label="Transmetalation", shape=ellipse, fillcolor="#FBBC05"]; Coupled_Complex [label="Coupled Pd(II)\nComplex"]; Reductive_Elimination [label="Reductive\nElimination", shape=ellipse, fillcolor="#4285F4"]; Product [label="Coupled Product"];
// Edges Pd0 -> Oxidative_Addition [label="5-Fluoro-2-methylbenzyl\nBromide"]; Oxidative_Addition -> PdII_Complex; PdII_Complex -> Transmetalation [label="Arylboronic Acid\n+ Base"]; Transmetalation -> Coupled_Complex; Coupled_Complex -> Reductive_Elimination; Reductive_Elimination -> Product; Reductive_Elimination -> Pd0 [label="Catalyst\nRegeneration"]; } केंद Catalytic Cycle of Suzuki-Miyaura Coupling.
Protocol 2: Synthesis of 5-Fluoro-2-methyl-1,1'-biphenyl
This protocol describes the coupling of this compound with an arylboronic acid to form a diarylmethane derivative.
Materials:
-
This compound
-
(4-Methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Deionized water, degassed
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: In a Schlenk tube under an inert atmosphere, add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).
-
Reagent Addition: To the catalyst mixture, add (4-methoxyphenyl)boronic acid (1.5 eq), anhydrous potassium phosphate (3.0 eq), and this compound (1.0 eq).
-
Solvent Addition: Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio) to the reaction vessel.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Isolation: Purify the residue by flash column chromatography on silica gel to yield the desired diarylmethane product.
| Parameter | Value | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | A highly active catalyst system for Suzuki-Miyaura couplings, effective for a broad range of substrates. |
| Base | Potassium Phosphate (K₃PO₄) | A strong base that facilitates the transmetalation step of the catalytic cycle. |
| Solvent | Toluene/Water | A biphasic solvent system that is effective for Suzuki-Miyaura reactions, with the base being soluble in the aqueous phase. |
| Temperature | 100 °C | Elevated temperature is typically required to drive the catalytic cycle efficiently. |
Carbon-Nitrogen Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[4] While more commonly applied to aryl halides, this methodology can be adapted for benzylic halides, providing a powerful tool for the synthesis of benzylamines.
Mechanism: The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition of the benzylic bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to give the desired amine product and regenerate the Pd(0) catalyst.[4]
// Nodes Pd0 [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#34A853"]; Oxidative_Addition [label="Oxidative\nAddition", shape=ellipse, fillcolor="#EA4335"]; PdII_Complex [label="Pd(II) Complex"]; Amine_Coordination [label="Amine\nCoordination", shape=ellipse, fillcolor="#FBBC05"]; Amido_Complex [label="Pd(II) Amido\nComplex"]; Reductive_Elimination [label="Reductive\nElimination", shape=ellipse, fillcolor="#4285F4"]; Product [label="Amine Product"];
// Edges Pd0 -> Oxidative_Addition [label="5-Fluoro-2-methylbenzyl\nBromide"]; Oxidative_Addition -> PdII_Complex; PdII_Complex -> Amine_Coordination [label="Amine"]; Amine_Coordination -> Amido_Complex [label="Base"]; Amido_Complex -> Reductive_Elimination; Reductive_Elimination -> Product; Reductive_Elimination -> Pd0 [label="Catalyst\nRegeneration"]; } केंद Catalytic Cycle of Buchwald-Hartwig Amination.
Protocol 3: Synthesis of 4-(5-Fluoro-2-methylbenzyl)morpholine
This protocol outlines the synthesis of a tertiary amine via the Buchwald-Hartwig amination of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Reaction tube with a screw cap
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup (in a glovebox): To a reaction tube, add Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and morpholine (1.2 eq) to the tube.
-
Solvent Addition: Add anhydrous toluene to the reaction tube.
-
Reaction Conditions: Seal the tube and heat the mixture to 100 °C with stirring for 12-18 hours.
-
Work-up: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and partition the residue between diethyl ether and saturated aqueous NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Isolation: Purify the crude product by flash chromatography on silica gel to obtain the desired tertiary amine.
| Parameter | Value | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | A robust and highly active catalyst system for C-N bond formation, particularly with sterically hindered substrates. |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base required for the deprotonation of the amine and formation of the palladium-amido complex. |
| Solvent | Toluene | A non-polar aprotic solvent suitable for Buchwald-Hartwig amination reactions. |
| Temperature | 100 °C | Elevated temperature is necessary to facilitate the catalytic cycle. |
Safety and Handling
This compound is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of a wide range of derivatives with potential applications in drug discovery and materials science. The protocols outlined in this guide for Williamson ether synthesis, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide robust and reproducible methods for the construction of key C-O, C-C, and C-N bonds. By understanding the underlying mechanisms and the rationale behind the experimental choices, researchers can effectively utilize this important building block to accelerate their research and development efforts.
References
Application Notes and Protocols: 5-Fluoro-2-methylbenzyl Bromide in Nucleophilic Substitution Reactions
Introduction: A Versatile Building Block for Modern Synthesis
5-Fluoro-2-methylbenzyl bromide has emerged as a crucial electrophilic building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique trifunctional molecular architecture—comprising a reactive benzylic bromide, a sterically influential ortho-methyl group, and an electron-withdrawing para-fluoro substituent—imparts a nuanced reactivity profile that can be strategically exploited in the synthesis of complex molecular targets.[1] The presence of the fluorine atom is particularly significant, as its incorporation into bioactive molecules can enhance metabolic stability, binding affinity, and bioavailability.[2]
This guide provides an in-depth exploration of the reactivity of this compound in nucleophilic substitution reactions. It offers detailed mechanistic insights, validated experimental protocols for a range of nucleophiles, and expert analysis to empower researchers in leveraging this versatile reagent for their synthetic endeavors.
Mechanistic Landscape: Navigating the SN1/SN2 Continuum
The reactivity of this compound is primarily governed by the principles of nucleophilic substitution at a benzylic carbon. As a primary benzylic halide, it is predisposed to react via the SN2 mechanism , characterized by a concerted, bimolecular process where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.
However, the benzylic position is inherently capable of stabilizing a positive charge through resonance with the aromatic ring. This stabilization, while modest for a primary system, opens the possibility of an SN1 pathway , particularly under conditions involving weak nucleophiles and polar protic solvents that can solvate both the departing anion and the incipient carbocation.
The substituents on the aromatic ring of this compound further modulate this reactivity:
-
Ortho-Methyl Group: This group exerts a significant steric effect, potentially hindering the backside attack required for an SN2 reaction. This steric hindrance can decrease the reaction rate compared to an unsubstituted benzyl bromide.
-
Para-Fluoro Group: The fluorine atom has a dual electronic influence. Its strong inductive effect (-I) withdraws electron density from the ring, slightly destabilizing a potential benzylic carbocation and thus disfavoring the SN1 pathway. Conversely, its lone pairs can participate in resonance (+R), donating electron density to the ring, which could stabilize a carbocation. For fluorine, the inductive effect generally outweighs the resonance effect in influencing carbocation stability.
Therefore, for most practical applications with reasonably strong nucleophiles, the SN2 pathway is the dominant mechanism for this compound.
Caption: Predominant SN2 pathway for this compound.
Experimental Protocols: A Practical Guide to Synthetic Transformations
The following protocols are presented as validated starting points for the application of this compound in common nucleophilic substitution reactions. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
Protocol 1: O-Alkylation (Williamson Ether Synthesis)
The synthesis of ethers via the Williamson synthesis is a cornerstone of organic chemistry. This protocol details the reaction of this compound with an alcohol to form the corresponding ether.
Reaction Scheme: Ar-CH₂Br + R-OH → Ar-CH₂-O-R + HBr
Methodology:
-
Preparation of the Alkoxide: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., THF or DMF). Add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.05 eq.) in the same anhydrous solvent dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality and Experimental Insights:
-
Base Selection: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the more nucleophilic alkoxide, driving the reaction forward. Weaker bases like potassium carbonate can also be used, particularly for more acidic phenols.
-
Solvent Choice: Anhydrous polar aprotic solvents like THF or DMF are ideal as they solvate the cation of the alkoxide but do not protonate the nucleophile, thus maintaining its reactivity.
-
Temperature Control: The initial deprotonation and the addition of the electrophile are performed at 0 °C to control the exothermicity of the reactions.
Protocol 2: N-Alkylation of Amines and Heterocycles
The introduction of the 5-fluoro-2-methylbenzyl group onto nitrogen-containing molecules is a common strategy in the synthesis of pharmaceutical candidates. A specific example of this is the reaction with N-hydroxyphthalimide.[3]
Reaction Scheme: Ar-CH₂Br + R₂NH → Ar-CH₂-NR₂ + HBr
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the amine or heterocycle (1.0 eq.) and this compound (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic organic base, such as triethylamine (Et₃N, 1.2 eq.) or diisopropylethylamine (DIPEA), to the reaction mixture.[3]
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-12 hours.[3] The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash column chromatography or recrystallization.
Causality and Experimental Insights:
-
Base Function: The organic base is crucial to neutralize the HBr generated during the reaction. Without a base, the amine nucleophile would be protonated, forming an unreactive ammonium salt.
-
Over-alkylation: Primary amines can undergo multiple alkylations. To favor mono-alkylation, a slight excess of the amine can be used. For the synthesis of tertiary amines from primary amines, a stoichiometric amount or slight excess of the benzyl bromide is used with sufficient base.
-
Solvent: DMF is an excellent solvent for this reaction as it effectively dissolves a wide range of reactants and facilitates the SN2 reaction.
Caption: General workflows for O- and N-alkylation reactions.
Protocol 3: S-Alkylation for Thioether Synthesis
The synthesis of thioethers is readily achieved by the reaction of this compound with a thiol.
Reaction Scheme: Ar-CH₂Br + R-SH → Ar-CH₂-S-R + HBr
Methodology:
-
Thiolate Formation: In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or acetone). Add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydroxide (NaOH, 1.1 eq.) and stir for 15-30 minutes to generate the thiolate anion.
-
Alkylation: Add this compound (1.05 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, filter off any inorganic salts. If a water-miscible solvent was used, add water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting thioether by flash column chromatography.
Causality and Experimental Insights:
-
Nucleophilicity: Thiols are generally more nucleophilic than their corresponding alcohols, and thiolates are exceptionally potent nucleophiles. This often leads to faster reaction times and higher yields compared to O-alkylation.
-
Base Strength: A weaker base like potassium carbonate is often sufficient to deprotonate the more acidic thiol.
-
Odor: Many thiols are malodorous. It is recommended to perform these reactions in a well-ventilated fume hood and to quench any residual thiol with bleach before disposal.
Protocol 4: C-Alkylation of Enolates
For the formation of a new carbon-carbon bond, this compound can be reacted with a carbanion, such as an enolate.
Reaction Scheme: Ar-CH₂Br + [R₂C=C(O)R']⁻ → Ar-CH₂-C(R₂)C(O)R' + Br⁻
Methodology:
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the carbonyl compound (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA, 1.05 eq.) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Causality and Experimental Insights:
-
Base Choice: LDA is a strong, sterically hindered base that is ideal for the quantitative and regioselective formation of enolates. The low temperature of -78 °C is crucial for preventing side reactions.
-
Elimination as a Side Reaction: As enolates are also strong bases, elimination can be a competing side reaction. However, with a primary benzylic halide like this compound, substitution is strongly favored over elimination.
Data Presentation: Representative Yields
The following table summarizes expected yields for the nucleophilic substitution reactions of this compound with various nucleophiles under optimized conditions. These values are illustrative and actual yields may vary depending on the specific substrate and reaction scale.
| Nucleophile Class | Example Nucleophile | Product Type | Typical Yield Range |
| O-Nucleophile | Phenol | Aryl Benzyl Ether | 85-95% |
| N-Nucleophile | Piperidine | Tertiary Amine | 80-95% |
| S-Nucleophile | Thiophenol | Aryl Benzyl Thioether | 90-98% |
| C-Nucleophile | Acetone Enolate | γ-Aryl Ketone | 70-85% |
Troubleshooting and Side Reactions
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; impure starting materials; side reactions. | Increase reaction time or temperature; ensure reagents are pure and dry; use a stronger base or more nucleophilic reagent. |
| Elimination Product | Use of a sterically hindered or strongly basic nucleophile. | Use a less hindered, more nucleophilic but less basic reagent; lower the reaction temperature. |
| Over-alkylation | With primary or secondary amines. | Use an excess of the amine nucleophile relative to the benzyl bromide. |
| No Reaction | Deactivated nucleophile; poor quality electrophile. | Ensure the nucleophile is properly deprotonated; check the purity of the this compound. |
Conclusion
This compound is a highly effective and versatile reagent for the introduction of the 5-fluoro-2-methylbenzyl moiety into a wide array of molecules. Its reactivity is predominantly governed by the SN2 mechanism, allowing for predictable and high-yielding transformations with a variety of O-, N-, S-, and C-nucleophiles. By understanding the mechanistic principles and applying the robust protocols outlined in this guide, researchers can confidently employ this valuable building block to advance their synthetic objectives in drug discovery and materials science.
References
Alkylation of Amines with 5-Fluoro-2-methylbenzyl Bromide: A Detailed Guide for Synthetic and Medicinal Chemists
Abstract
The N-alkylation of amines with benzyl halides is a cornerstone transformation in organic synthesis, particularly within the realm of medicinal chemistry. The introduction of a fluorinated benzyl moiety can significantly enhance the pharmacological profile of bioactive molecules by improving metabolic stability, binding affinity, and bioavailability.[1][2][3] This application note provides a comprehensive technical guide for the selective N-alkylation of primary and secondary amines using 5-Fluoro-2-methylbenzyl bromide, a versatile and reactive building block in the synthesis of novel chemical entities.[4] We will delve into the mechanistic underpinnings of this SN2 reaction, explore strategies to mitigate common challenges such as over-alkylation, and provide detailed, field-proven protocols for both mono- and tertiary-alkylation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this critical reaction in their synthetic endeavors.
Introduction: The Strategic Importance of Fluoro-Benzylation
The covalent attachment of a benzyl group to a nitrogen atom can profoundly alter the steric and electronic properties of an amine. When this benzyl group is further functionalized with a fluorine atom, as in this compound, it imparts unique characteristics that are highly sought after in drug design. Fluorine's high electronegativity and small size can lead to favorable changes in a molecule's pKa, lipophilicity, and conformational preferences, often resulting in enhanced biological activity.[1][2] this compound serves as a key intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals due to its reactive benzylic bromide functional group.[4][5]
The primary challenge in the N-alkylation of primary and secondary amines is the potential for over-alkylation, as the newly formed secondary or tertiary amine is often more nucleophilic than the starting material.[6][7] This can lead to a mixture of products that are difficult to separate.[6] This guide will address this issue by presenting methodologies that promote selective alkylation.
Reaction Mechanism and Key Considerations
The alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8] The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group.
dot graph "SN2_Mechanism" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial"]; bgcolor="#F1F3F4";
} . Diagram 1: General SN2 mechanism for amine alkylation.
Several factors critically influence the outcome of this reaction:
-
Choice of Base: A base is required to neutralize the hydrobromic acid generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.[8] For selective mono-alkylation of primary amines, weaker, non-nucleophilic bases are preferred to prevent deprotonation of the product secondary amine, which would lead to dialkylation. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are often effective for this purpose.[4][9]
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), and acetone are ideal for SN2 reactions as they solvate the cation of the base but leave the nucleophile relatively "naked" and reactive.[7]
-
Stoichiometry and Reaction Control: To favor mono-alkylation, an excess of the primary amine relative to the alkylating agent can be used. However, this is not always practical or economical. A more common strategy is to use a slight excess of the alkylating agent and carefully control the reaction conditions (temperature, reaction time) to minimize the formation of the dialkylated product.[10]
Protocols for Selective N-Alkylation
The following protocols are designed to provide a starting point for the selective N-alkylation of primary and secondary amines with this compound. Optimization may be necessary depending on the specific amine substrate.
Protocol 1: Selective Mono-N-Alkylation of a Primary Amine (Aniline)
This protocol is optimized for the selective mono-alkylation of aniline to yield N-(5-fluoro-2-methylbenzyl)aniline, employing cesium carbonate as a mild base to suppress over-alkylation.[4][10]
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Aniline | 93.13 | 2.0 | 186 mg |
| This compound | 203.05 | 1.0 | 203 mg |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 1.5 | 489 mg |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - | 5 mL |
| Ethyl Acetate | - | - | As needed |
| Saturated aq. Sodium Bicarbonate | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | As needed |
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add aniline (2.0 mmol) and anhydrous DMF (5 mL).
-
Add cesium carbonate (1.5 mmol) to the solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 mmol) dropwise to the stirred suspension.
-
Heat the reaction mixture to 50 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system).
-
Upon completion (typically 4-6 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure N-(5-fluoro-2-methylbenzyl)aniline.
Protocol 2: N-Alkylation of a Secondary Amine (Diethylamine)
This protocol details the synthesis of the tertiary amine, N,N-diethyl-N-(5-fluoro-2-methylbenzyl)amine, using potassium carbonate as the base.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Diethylamine | 73.14 | 1.2 | 125 µL |
| This compound | 203.05 | 1.0 | 203 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |
| Anhydrous Acetonitrile (ACN) | - | - | 10 mL |
| Diethyl Ether | - | - | As needed |
| Saturated aq. Sodium Bicarbonate | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Magnesium Sulfate | - | - | As needed |
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add diethylamine (1.2 mmol) and anhydrous acetonitrile (10 mL).
-
Add anhydrous potassium carbonate (2.0 mmol) to the flask.
-
Stir the suspension at room temperature for 10 minutes.
-
Slowly add this compound (1.0 mmol) to the stirred solution at room temperature using a syringe.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 2-24 hours.[11]
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (20 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to remove any remaining salts.[11]
-
Wash the organic layer with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure N,N-diethyl-N-(5-fluoro-2-methylbenzyl)amine.
dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368", color="#5F6368"]; bgcolor="#F1F3F4";
} . Diagram 2: General experimental workflow for N-alkylation.
Product Characterization
The synthesized N-alkylated amines should be characterized by standard spectroscopic methods to confirm their structure and purity.
Expected ¹H and ¹³C NMR Data
The following tables provide predicted ¹H and ¹³C NMR chemical shifts for the products of the described protocols. Actual shifts may vary depending on the solvent and spectrometer frequency.
Table 1: Predicted NMR Data for N-(5-fluoro-2-methylbenzyl)aniline
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic-H | 7.20-7.40 | m | Phenyl-H |
| Aromatic-H | 6.90-7.10 | m | Fluoro-benzyl-H |
| Aromatic-H | 6.60-6.80 | m | Phenyl-H |
| NH | ~4.0 | br s | NH |
| CH₂ | ~4.3 | s | N-CH₂ |
| CH₃ | ~2.2 | s | Ar-CH₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Aromatic-C | 161.5 (d, J ≈ 245 Hz) | C-F |
| Aromatic-C | 148.0 | C-N |
| Aromatic-C | 138.0 | Ar-C |
| Aromatic-C | 129.5 | Ar-C |
| Aromatic-C | 117.5 | Ar-C |
| Aromatic-C | 115.0 (d, J ≈ 21 Hz) | Ar-C |
| Aromatic-C | 113.0 | Ar-C |
| CH₂ | 48.0 | N-CH₂ |
| CH₃ | 18.0 | Ar-CH₃ |
Table 2: Predicted NMR Data for N,N-diethyl-N-(5-fluoro-2-methylbenzyl)amine
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic-H | 6.90-7.20 | m | Fluoro-benzyl-H |
| CH₂ | ~3.5 | s | N-CH₂-Ar |
| CH₂ | ~2.5 | q, J ≈ 7 Hz | N-CH₂-CH₃ |
| CH₃ | ~2.2 | s | Ar-CH₃ |
| CH₃ | ~1.0 | t, J ≈ 7 Hz | N-CH₂-CH₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Aromatic-C | 162.0 (d, J ≈ 243 Hz) | C-F |
| Aromatic-C | 138.0 | Ar-C |
| Aromatic-C | 130.0 (d, J ≈ 8 Hz) | Ar-C |
| Aromatic-C | 114.0 (d, J ≈ 21 Hz) | Ar-C |
| CH₂ | 58.0 | N-CH₂-Ar |
| CH₂ | 47.0 | N-CH₂-CH₃ |
| CH₃ | 19.0 | Ar-CH₃ |
| CH₃ | 12.0 | N-CH₂-CH₃ |
Conclusion
The N-alkylation of amines with this compound is a powerful and versatile reaction for the synthesis of novel fluorinated compounds with potential applications in medicinal chemistry and materials science. By carefully selecting the base, solvent, and reaction conditions, it is possible to achieve high yields and selectivity for the desired mono- or tertiary-alkylated products. The protocols provided in this application note serve as a robust starting point for researchers to explore the rich chemistry of this important transformation.
References
- 1. N,N-DIETHYLMETHYLAMINE(616-39-7) 13C NMR [m.chemicalbook.com]
- 2. Search | Cambridge Open Engage [cambridge.org]
- 3. rsc.org [rsc.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. rsc.org [rsc.org]
- 6. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. 5-Fluoro-2-methylaniline(367-29-3) 13C NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of Substituted Benzyl Moieties
An in-depth guide to the strategic application of 5-Fluoro-2-methylbenzyl bromide in Friedel-Crafts alkylation reactions for advanced organic synthesis.
The Friedel-Crafts reaction, a cornerstone of organic chemistry since its discovery by Charles Friedel and James Crafts in 1877, provides a fundamental method for forging carbon-carbon bonds on aromatic rings.[1][2] This electrophilic aromatic substitution is broadly categorized into alkylation and acylation, enabling the synthesis of a vast array of functionalized aromatic compounds.[1][3] Friedel-Crafts alkylation, in particular, is instrumental in producing alkylbenzenes, which are key intermediates in the manufacturing of everything from polymers to pharmaceuticals.[4][5]
This guide focuses on a specific, highly functionalized electrophile: This compound . The presence of both a fluorine atom and a methyl group on the benzyl ring introduces unique electronic and steric properties. These substituents not only influence the reactivity of the benzyl bromide but also provide valuable handles for downstream synthetic transformations. This makes this compound a strategic building block for researchers in medicinal chemistry and materials science, where precise control over molecular architecture is paramount. As a Senior Application Scientist, this document serves to elucidate the underlying principles and provide robust, field-proven protocols for the successful application of this reagent.
Reaction Mechanism and the Influence of Substituents
The Friedel-Crafts alkylation proceeds via the generation of an electrophile, typically a carbocation or a polarized Lewis acid-alkyl halide complex, which is then attacked by the electron-rich aromatic ring.[4][6]
Step 1: Generation of the Electrophile The reaction is initiated by a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂) coordinating to the bromine atom of the benzyl bromide.[7] This polarization weakens the C-Br bond, leading to the formation of a stabilized primary benzylic carbocation or a highly electrophilic carbocation-like complex.[1][6] The resonance stabilization of the benzyl cation generally prevents the skeletal rearrangements often seen with other primary alkyl halides.[8][9]
Step 2: Electrophilic Attack and Formation of the Sigma Complex The π-electrons of the nucleophilic aromatic ring attack the electrophilic benzylic carbon. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7][10]
Step 3: Deprotonation and Regeneration of Aromaticity A weak base, typically the [AlCl₃Br]⁻ complex formed in the first step, abstracts a proton from the sp³-hybridized carbon of the sigma complex.[11] This restores the aromaticity of the ring, yielding the final diarylmethane product and regenerating the Lewis acid catalyst.[4]
Diagram of the General Reaction Mechanism
Caption: General mechanism of Friedel-Crafts alkylation.
Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes reasoning to provide a deeper understanding of the experimental choices.
Protocol 1: Alkylation of Benzene
This baseline protocol details the synthesis of 1-(5-Fluoro-2-methylbenzyl)benzene. Due to the high reactivity of the product, using a large excess of the aromatic substrate is crucial to minimize polyalkylation.[6][8]
Materials:
-
This compound (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Benzene (20 eq, serves as reactant and solvent)
-
Dichloromethane (DCM), anhydrous (if needed for solubility)
-
Hydrochloric acid, 1M solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a bubbler. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.
-
Causality: Anhydrous conditions are critical as Lewis acid catalysts like AlCl₃ react violently with water, which would deactivate the catalyst.
-
-
Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.1 eq) and anhydrous benzene (10 eq). Cool the suspension to 0 °C in an ice-water bath.
-
Causality: Pre-cooling the catalyst suspension helps to control the initial exotherm upon addition of the alkyl halide, preventing potential side reactions.
-
-
Substrate Addition: Dissolve this compound (1.0 eq) in the remaining anhydrous benzene (10 eq) and add it to the dropping funnel. Add the solution dropwise to the stirred catalyst suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality: Slow, controlled addition of the electrophile prevents localized high concentrations, which can lead to polymerization and polyalkylation.
-
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up (Quenching): Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by slowly adding crushed ice, followed by 1M HCl.
-
Causality: The quenching step destroys the catalyst and protonates any aluminum alkoxide complexes. It is highly exothermic and must be done slowly at low temperatures to avoid uncontrolled boiling.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane or ethyl acetate. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Causality: The acid wash removes any remaining basic aluminum salts. The bicarbonate wash neutralizes any residual acid. The brine wash helps to remove bulk water before the drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Alkylation of Toluene (Regioselectivity Study)
This protocol investigates the reaction with an activated aromatic ring, toluene, which presents a regioselectivity challenge. The methyl group of toluene is an ortho-, para-director.
Procedure:
-
Follow the general procedure outlined in Protocol 1, substituting toluene for benzene.
-
Key Modification: Due to the increased reactivity of toluene, maintain the reaction temperature at 0 °C for the entire duration (e.g., 4-6 hours) to potentially improve selectivity. Reaction temperatures can significantly influence isomer distribution.[12]
-
Analysis: The final product will be a mixture of isomers: 1-(5-Fluoro-2-methylbenzyl)-2-methylbenzene and 1-(5-Fluoro-2-methylbenzyl)-4-methylbenzene. The ratio of these isomers should be determined by ¹H NMR or GC analysis. The para-isomer is often favored due to reduced steric hindrance.
Data Presentation and Expected Outcomes
The choice of catalyst and reaction conditions is crucial for achieving high yields and desired selectivity.
| Aromatic Substrate | Lewis Acid Catalyst | Solvent | Temp (°C) | Time (h) | Major Product(s) |
| Benzene | AlCl₃ | Benzene | 0 → 25 | 3-5 | 1-(5-Fluoro-2-methylbenzyl)benzene |
| Toluene | FeCl₃ | Toluene | 0 | 4-6 | Mixture of ortho- and para-isomers |
| Anisole | ZnCl₂ (milder) | CS₂ or CH₂Cl₂ | -10 → 0 | 2-4 | Primarily para-isomer |
| Nitrobenzene | AlCl₃ | Nitrobenzene | 80 | 24 | No reaction or very low yield[2][10] |
Note: Yields are highly dependent on the precise execution of the protocol and purification efficiency. The provided conditions are starting points for optimization.
Troubleshooting and Optimization
A logical approach is essential for optimizing the reaction outcome.
Logical Workflow for Optimization
Caption: A troubleshooting workflow for the Friedel-Crafts reaction.
Common Issues:
-
Low Conversion: Often due to impure or deactivated catalyst. Ensure the Lewis acid is fresh and handled under strictly anhydrous conditions. Consider increasing catalyst loading or reaction time.
-
Polyalkylation: The product is more nucleophilic than the starting material, leading to a second alkylation.[2] The most effective countermeasure is to use a large excess of the aromatic substrate, which statistically favors the mono-alkylation.[8]
-
Deactivated Substrates: Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are generally unreactive in Friedel-Crafts alkylation.[9][10]
-
Catalyst Incompatibility: Substrates with Lewis basic functional groups (e.g., -NH₂, -OH) will complex with the catalyst, deactivating both.[10] These groups require protection before attempting the reaction.
Conclusion
The Friedel-Crafts alkylation using this compound is a powerful tool for constructing complex diarylmethane structures. A thorough understanding of the reaction mechanism, careful control of reaction parameters—particularly temperature and stoichiometry—and a systematic approach to optimization are essential for achieving high yields and purity. The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage this versatile reagent in their synthetic endeavors.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 4. mt.com [mt.com]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols: The 5-Fluoro-2-methylbenzyl (FMB) Group for the Protection of Alcohols in Complex Organic Synthesis
Introduction: Rationale for the 5-Fluoro-2-methylbenzyl Protecting Group
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and complex molecule development, the strategic use of protecting groups is a cornerstone of success.[1] The benzyl ether is a venerable and widely employed protecting group for alcohols, prized for its general stability across a range of reaction conditions and its versatile cleavage methods.[2] This guide introduces the 5-fluoro-2-methylbenzyl (FMB) group, a substituted benzyl ether designed to offer a nuanced profile of stability and reactivity, thereby expanding the synthetic chemist's toolkit.
The incorporation of a fluorine atom at the 5-position and a methyl group at the 2-position of the benzyl moiety is not arbitrary. The electron-withdrawing nature of the fluorine atom is anticipated to modulate the reactivity of the benzyl group, potentially enhancing its stability towards certain acidic conditions compared to the parent benzyl group.[3] Conversely, this electronic perturbation can influence the kinetics of deprotection, a factor that can be exploited for selective cleavage. Furthermore, fluorinated protecting groups have been shown to be advantageous in the synthesis of complex molecules like oligosaccharides by minimizing spectral overlap in NMR analysis, thereby aiding in characterization.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective implementation of the 5-Fluoro-2-methylbenzyl group for the protection of alcohols. We will delve into detailed protocols for both the protection and deprotection reactions, supported by mechanistic insights and a thorough discussion of the stability and strategic applications of this valuable protecting group.
Part 1: Protection of Alcohols using 5-Fluoro-2-methylbenzyl Bromide
The formation of the 5-Fluoro-2-methylbenzyl ether is most reliably achieved through the Williamson ether synthesis.[5][6] This venerable S(_N)2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound.
Mechanism of Protection: The Williamson Ether Synthesis
The reaction proceeds in two fundamental steps:
-
Deprotonation: A strong base, typically sodium hydride (NaH), is used to deprotonate the alcohol, forming a sodium alkoxide and hydrogen gas.[7] The choice of a non-nucleophilic base like NaH is crucial to avoid competing reactions.
-
Nucleophilic Substitution: The resulting alkoxide, a potent nucleophile, attacks the benzylic carbon of this compound, displacing the bromide leaving group in a classic S(_N)2 fashion to yield the desired ether.[5]
Experimental Protocol: Protection of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol with this compound.
Materials:
-
Primary alcohol
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH(_4)Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl at 0 °C.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-Fluoro-2-methylbenzyl protected alcohol.
Data Presentation: Representative Reaction Conditions
| Alcohol Type | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary | NaH (1.2) | DMF | 0 to RT | 12-24 | 85-95 |
| Secondary | NaH (1.5) | DMF/THF | 0 to RT | 24-48 | 70-85 |
| Phenol | K(_2)CO(_3) (2.0) | Acetone | Reflux | 6-12 | 90-98 |
Part 2: Deprotection of 5-Fluoro-2-methylbenzyl Ethers
The removal of the FMB group can be accomplished under several conditions, providing flexibility in a synthetic route. The most common and often mildest method is catalytic hydrogenolysis.[2][8] An alternative, particularly useful in the presence of hydrogenation-sensitive functional groups, is oxidative cleavage.
Method 1: Catalytic Hydrogenolysis
This is the most widely used method for the cleavage of benzyl ethers. The reaction involves the cleavage of the C-O bond by hydrogen gas in the presence of a metal catalyst.[8]
Mechanism of Hydrogenolysis: The substrate adsorbs onto the surface of the palladium catalyst, followed by the oxidative addition of the C-O bond to the metal. Subsequent reaction with hydrogen results in the cleavage of the bond and regeneration of the catalyst.
Experimental Protocol: Deprotection by Hydrogenolysis
Materials:
-
5-Fluoro-2-methylbenzyl protected alcohol
-
Palladium on carbon (Pd/C), 10 wt%
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H(_2)) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the 5-Fluoro-2-methylbenzyl protected alcohol (1.0 equivalent) in methanol or ethyl acetate in a round-bottom flask.
-
Carefully add palladium on carbon (5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from 2 to 24 hours depending on the substrate.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography to yield the deprotected alcohol.
Method 2: Oxidative Cleavage with DDQ
For substrates containing functional groups that are sensitive to hydrogenation (e.g., alkenes, alkynes), oxidative cleavage provides an excellent alternative.[9][10] 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is a common reagent for this transformation. The electron-withdrawing fluorine on the FMB group may slow this reaction relative to an unsubstituted benzyl or a p-methoxybenzyl (PMB) group, potentially allowing for selective deprotection.
Experimental Protocol: Oxidative Deprotection with DDQ
Materials:
-
5-Fluoro-2-methylbenzyl protected alcohol
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO(_3))
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
Dissolve the 5-Fluoro-2-methylbenzyl protected alcohol (1.0 equivalent) in a mixture of DCM and water (e.g., 18:1 v/v).
-
Add DDQ (1.5-2.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction may require several hours to reach completion.
-
Upon completion, quench the reaction with saturated aqueous NaHCO(_3).
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with saturated aqueous NaHCO(_3) and brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to remove the DDQ byproducts and isolate the deprotected alcohol.
Data Presentation: Deprotection Method Comparison
| Method | Reagents | Key Advantages | Potential Limitations |
| Catalytic Hydrogenolysis | H(_2), Pd/C | Mild conditions, clean reaction, volatile byproduct. | Not compatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups). |
| Oxidative Cleavage | DDQ | Orthogonal to hydrogenation, good for sensitive substrates. | Stoichiometric oxidant required, purification from byproducts can be challenging. |
Part 3: Stability and Orthogonality
The utility of a protecting group is defined by its stability under a variety of reaction conditions and its selective removal in the presence of other protecting groups.[11]
Stability Profile of the FMB Group
Based on the established chemistry of benzyl ethers, the FMB group is expected to be stable under the following conditions:[12]
-
Basic Conditions: Stable to strong bases such as hydroxides, carbonates, and hydrides.
-
Nucleophilic Reagents: Generally stable to organometallic reagents (e.g., Grignard, organolithiums) and other nucleophiles.
-
Many Oxidizing and Reducing Agents: Stable to a range of common oxidants and reductants that do not effect hydrogenolysis.
The electron-withdrawing fluorine atom is predicted to increase the stability of the FMB ether to acidic conditions compared to a standard benzyl ether.
Orthogonal Deprotection Strategies
The FMB group can be employed in orthogonal protection schemes where its removal conditions do not affect other protecting groups.
For instance, an FMB ether can be selectively cleaved by hydrogenolysis while a silyl ether (e.g., TBDMS) and a carbamate (e.g., Boc) remain intact. Conversely, the FMB group will be stable to the acidic conditions used to remove a Boc group or the fluoride-based reagents used for silyl ether cleavage.
Conclusion
The 5-Fluoro-2-methylbenzyl (FMB) protecting group offers a valuable addition to the repertoire of synthetic chemists. Its straightforward installation via the Williamson ether synthesis and versatile deprotection options, including the mild and efficient catalytic hydrogenolysis, make it an attractive choice for the protection of alcohols. The electronic modifications imparted by the fluoro and methyl substituents provide a unique stability profile that can be strategically exploited in complex synthetic endeavors. This guide provides the foundational knowledge and detailed protocols to enable researchers to confidently employ the FMB group in their pursuit of novel and intricate molecular architectures.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis | Fine Chemical Engineering [ojs.wiserpub.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective Groups [organic-chemistry.org]
- 12. scholarship.richmond.edu [scholarship.richmond.edu]
Protocol for N-alkylation with 5-Fluoro-2-methylbenzyl bromide: An Application Guide
Introduction: The Strategic Importance of the 5-Fluoro-2-methylbenzyl Moiety
The introduction of a 5-fluoro-2-methylbenzyl group onto a nitrogen atom is a key transformation in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a molecule, while the methyl group can provide steric hindrance and influence conformation.[1] 5-Fluoro-2-methylbenzyl bromide is a versatile reagent for this purpose, enabling the direct incorporation of this valuable structural motif.[1][2] This guide provides a comprehensive overview of the N-alkylation reaction using this compound, detailing the underlying principles, offering optimized protocols for various substrates, and addressing common challenges to ensure successful and reproducible outcomes.
The N-alkylation of amines, amides, and nitrogen-containing heterocycles with this compound proceeds primarily through a nucleophilic substitution (SN2) mechanism.[3] The nitrogen atom of the substrate acts as a nucleophile, attacking the electrophilic benzylic carbon of the bromide and displacing the bromide ion. The efficiency of this process is highly dependent on the nucleophilicity of the nitrogen atom, the choice of base and solvent, and the reaction temperature.
Reaction Mechanism and Key Considerations
The general mechanism for the N-alkylation of a primary amine is depicted below. The reaction begins with the nucleophilic attack of the amine on the benzylic carbon of this compound. A subsequent deprotonation step, facilitated by a base, yields the final N-alkylated product.
References
Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles from 5-Fluoro-2-methylbenzyl Bromide
Abstract
This comprehensive guide details the synthetic utility of 5-Fluoro-2-methylbenzyl bromide as a versatile precursor for the synthesis of fluorinated heterocycles, compounds of significant interest in medicinal chemistry and drug development. We provide a scientifically grounded, step-by-step protocol for the preparation of a model fluorinated isoindolinone, a privileged scaffold in numerous biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and a framework for the logical design of synthetic routes.
Introduction: The Strategic Value of Fluorinated Building Blocks
The incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. Consequently, fluorinated heterocycles are a cornerstone of modern drug discovery. This compound is a valuable bifunctional reagent, featuring a reactive benzylic bromide for nucleophilic substitution and a fluorine atom that imparts desirable pharmacological characteristics to the target molecule. Its strategic placement also allows for the synthesis of specific regioisomers.
This guide will focus on a rational, multi-step synthesis of a 6-fluoro-isoindolinone derivative, illustrating the practical application of this compound in heterocyclic chemistry. The described workflow is designed to be a self-validating system, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Synthetic Strategy: A Multi-Step Approach to 6-Fluoro-isoindolinones
Our synthetic approach is a three-step sequence, commencing with the N-alkylation of a primary amine with this compound, followed by oxidation of the benzylic methyl group to a carboxylic acid, and culminating in an intramolecular cyclization to furnish the desired isoindolinone core.
Application Notes and Protocols: The Strategic Role of 5-Fluoro-2-methylbenzyl bromide in the Synthesis of Advanced Agrochemicals
Abstract
In the competitive landscape of agrochemical research and development, the demand for novel active ingredients with enhanced efficacy, selectivity, and favorable environmental profiles is incessant. Fluorinated organic compounds have emerged as a cornerstone in the design of modern pesticides due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and binding affinity. This document provides a detailed technical guide on the application of 5-Fluoro-2-methylbenzyl bromide, a key building block, in the synthesis of advanced agrochemicals. We will delve into the mechanistic rationale for its use, provide a representative, field-proven protocol for the synthesis of a pyrazole carboxamide fungicide, and discuss the critical parameters for process optimization and safety.
Introduction: The Value Proposition of the 5-Fluoro-2-methylbenzyl Moiety
This compound is a versatile reagent primarily utilized for the introduction of the 5-fluoro-2-methylbenzyl group into a target molecule.[1][2] This structural motif is of significant interest in agrochemical design for several reasons:
-
Enhanced Biological Activity: The presence of a fluorine atom can significantly modulate the electronic properties and lipophilicity of a molecule, often leading to enhanced binding to the target enzyme or receptor in the pest.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes within the target organism and in the environment. This can lead to longer-lasting efficacy.
-
Strategic Positioning: The specific substitution pattern of the fluoro and methyl groups on the benzyl ring allows for precise steric and electronic interactions within the active site of the target protein.
The primary chemical transformation involving this compound is the nucleophilic substitution reaction , where the bromine atom, a good leaving group, is displaced by a nucleophile.[1] This makes it an ideal reagent for the alkylation of various precursors in agrochemical synthesis.
Application in Pyrazole Carboxamide Fungicide Synthesis
Pyrazole carboxamide fungicides, a prominent class of succinate dehydrogenase inhibitors (SDHIs), are a prime example of agrochemicals that benefit from the incorporation of substituted benzyl moieties. While specific proprietary synthesis routes for commercial products are closely guarded, a representative synthesis can be outlined to demonstrate the utility of this compound.
The core of this synthesis involves the N-alkylation of a pyrazole precursor with this compound. This reaction is a classic example of a Williamson ether synthesis-type reaction, applied to a nitrogen nucleophile.
General Reaction Scheme
The overall synthetic strategy involves the coupling of a pyrazole carboxylic acid derivative with an appropriate aniline, followed by the crucial N-alkylation step using this compound.
Diagram 1: General Synthetic Workflow
A high-level overview of the synthetic strategy.
Detailed Protocol: Synthesis of a Representative Pyrazole Carboxamide Fungicide
This protocol describes the N-alkylation of a pyrazole carboxamide intermediate with this compound.
Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and the specific pyrazole intermediate used. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| Pyrazole Carboxamide Intermediate | Varies | Varies | >98% | Varies |
| This compound | 261951-71-7 | 203.05 | >97% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | >99% | Varies |
| Acetonitrile (CH₃CN), Anhydrous | 75-05-8 | 41.05 | >99.8% | Varies |
| Ethyl Acetate (for extraction) | 141-78-6 | 88.11 | HPLC | Varies |
| Brine (saturated NaCl solution) | N/A | N/A | N/A | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | >99.5% | Varies |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Temperature probe
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the pyrazole carboxamide intermediate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile (10 volumes, e.g., 100 mL for 10 g of starting material) to the flask.
-
Initiation of Stirring: Begin stirring the suspension at room temperature under a nitrogen atmosphere.
-
Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the reaction mixture at room temperature over 15-20 minutes.
-
Reaction Heating: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (100 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Diagram 2: N-Alkylation Reaction Mechanism
Simplified SN2 mechanism for the N-alkylation step.
Causality and Experimental Choices
-
Choice of Base: Potassium carbonate is a moderately strong, inexpensive, and easily removable base. It is sufficient to deprotonate the pyrazole nitrogen, making it nucleophilic, without causing unwanted side reactions.
-
Choice of Solvent: Anhydrous acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction mechanism. Its boiling point allows for the reaction to be conducted at a moderately elevated temperature to increase the reaction rate.
-
Stoichiometry: A slight excess of this compound is used to ensure complete consumption of the more valuable pyrazole intermediate. A larger excess of the base is used to drive the reaction to completion.
-
Inert Atmosphere: The use of a nitrogen atmosphere prevents the introduction of moisture, which could potentially hydrolyze the benzyl bromide.
Safety and Handling
This compound is a hazardous substance and must be handled with care.
-
Hazards: It is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[3][4] It is also a lachrymator (causes tearing).
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5] Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[3][4] Keep away from heat, sparks, and open flames.[3]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.[3]
-
In all cases of exposure, seek medical attention.
-
Conclusion
This compound is a valuable and strategically important building block in the synthesis of modern agrochemicals. Its ability to introduce a fluorinated moiety through a reliable nucleophilic substitution reaction allows for the fine-tuning of the biological activity and metabolic stability of the final product. The provided representative protocol for the synthesis of a pyrazole carboxamide fungicide highlights the practical application of this reagent and underscores the importance of careful experimental design and adherence to safety protocols. As the quest for more efficient and sustainable agricultural solutions continues, the role of specialized intermediates like this compound will undoubtedly expand.
References
- 1. WO2020003219A1 - Substituted pyrazole derivatives as insecticides and fungicides - Google Patents [patents.google.com]
- 2. EP1021416B1 - Method for producing substituted pyrazoles - Google Patents [patents.google.com]
- 3. WO2020093715A1 - New process for manufacture of pyrazoles or pyrimidones - Google Patents [patents.google.com]
- 4. US20220033358A1 - Methods of producing pyrazole compounds - Google Patents [patents.google.com]
- 5. CN116178264A - A kind of synthetic method of bixafen - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Fluoro-2-methylbenzyl bromide
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the palladium-catalyzed cross-coupling reactions of 5-Fluoro-2-methylbenzyl bromide. This valuable building block is frequently utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. These application notes delve into the key mechanistic considerations, provide detailed experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, and offer insights into optimizing these transformations. The protocols are designed to be self-validating, with explanations for experimental choices to ensure reproducibility and success.
Introduction: The Significance of Functionalized Benzyl Halides
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, becoming an indispensable tool in modern organic synthesis.[1][2][3] Among the vast array of electrophilic partners, substituted benzyl halides like this compound are of particular interest. The diarylmethane motif and related structures are prevalent in a multitude of biologically active compounds and pharmaceuticals.[4] The strategic placement of the fluorine atom and the methyl group on the aromatic ring of this compound allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity of the target molecules.
The fluorine substituent, being highly electronegative, can influence the electronic properties of the aromatic ring and participate in hydrogen bonding, which can be crucial for molecular recognition in biological systems. The ortho-methyl group introduces steric hindrance, which can impact the reactivity of the benzylic position and influence the conformational preferences of the final product. Understanding these electronic and steric effects is paramount for the successful application of this substrate in cross-coupling reactions.
Mechanistic Considerations for this compound
The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The specific nature of the substrate, this compound, introduces nuances to this cycle.
Oxidative Addition
The initial step, the oxidative addition of the benzyl bromide to a Pd(0) complex, is a critical, often rate-determining, step.[5][6] The presence of the electron-withdrawing fluorine atom can subtly influence the electron density of the aromatic ring, while the ortho-methyl group can sterically hinder the approach of the bulky palladium catalyst. However, the C(sp³)-Br bond of a benzyl bromide is generally more reactive towards oxidative addition than an aryl halide C(sp²)-X bond.
Transmetalation and Reductive Elimination
Following oxidative addition, the transmetalation step involves the transfer of the nucleophilic partner (e.g., an organoboron reagent in Suzuki coupling) to the palladium center. The final step, reductive elimination, forms the new C-C or C-N bond and regenerates the Pd(0) catalyst. The steric bulk of the ortho-methyl group on the benzyl fragment can influence the rate of reductive elimination.
Below is a generalized diagram illustrating the catalytic cycle for a Suzuki-Miyaura coupling reaction.
Caption: Generalized Suzuki-Miyaura Catalytic Cycle
Detailed Application Protocols
The following protocols are designed as a starting point for the cross-coupling reactions of this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Suzuki-Miyaura Coupling: Synthesis of Diaryl Methane Derivatives
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a benzyl halide and an organoboron compound.[7][8] The use of potassium aryltrifluoroborates is often advantageous due to their stability and higher nucleophilicity compared to boronic acids.[9]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Coupling Workflow
Materials and Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 203.06 | 1.0 | 1.0 |
| Arylboronic Acid or Aryltrifluoroborate | - | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 |
| SPhos | 410.51 | 0.04 | 0.04 |
| K₂CO₃ | 138.21 | 3.0 | 3.0 |
| Toluene/H₂O (10:1) | - | 5 mL | - |
Step-by-Step Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol), the arylboronic acid or aryltrifluoroborate (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (3.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed toluene/water solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diarylmethane derivative.
Sonogashira Coupling: Synthesis of Benzyl Alkynes
The Sonogashira coupling enables the formation of a C-C bond between a benzyl halide and a terminal alkyne, providing access to valuable propargyl-aryl compounds.[10][11][12] The reaction is typically co-catalyzed by palladium and copper.[12][13]
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials and Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 203.06 | 1.0 | 1.0 |
| Terminal Alkyne | - | 1.5 | 1.5 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 0.03 |
| CuI | 190.45 | 0.06 | 0.06 |
| Triethylamine (TEA) | 101.19 | 3.0 | 3.0 |
| THF | - | 5 mL | - |
Step-by-Step Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed THF (5 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired benzyl alkyne.
Buchwald-Hartwig Amination: Synthesis of Benzylamines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of benzyl halides with a wide range of amines.[14][15][16] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination Catalytic Cycle
Materials and Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 203.06 | 1.0 | 1.0 |
| Amine | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 (Pd) |
| XPhos | 476.65 | 0.04 | 0.04 |
| NaOt-Bu | 96.10 | 1.4 | 1.4 |
| Toluene | - | 5 mL | - |
Step-by-Step Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.04 mmol), and NaOt-Bu (1.4 mmol) to a dry Schlenk tube.
-
Remove the tube from the glovebox and add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired benzylamine.
Troubleshooting and Optimization
Problem: Low or no product yield.
-
Possible Cause: Inactive catalyst.
-
Solution: Ensure the use of high-purity, fresh palladium precursors and ligands. For air-sensitive catalysts, proper handling under an inert atmosphere is crucial.
-
-
Possible Cause: Inefficient oxidative addition.
-
Solution: For less reactive substrates, consider using a more electron-rich ligand or a higher reaction temperature.
-
-
Possible Cause: Competing side reactions (e.g., homo-coupling).
-
Solution: Adjust the stoichiometry of the reactants. A slight excess of the nucleophilic partner is often beneficial.
-
Problem: Formation of impurities.
-
Possible Cause: Protodeboronation of the boronic acid (in Suzuki coupling).
-
Solution: Use a milder base or a less protic solvent system. Running the reaction under strictly anhydrous conditions can also help.
-
-
Possible Cause: Decomposition of starting materials or product.
-
Solution: Lower the reaction temperature or shorten the reaction time.
-
Conclusion
This compound is a versatile and valuable substrate for palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize a wide array of complex molecules. The protocols provided herein serve as a robust starting point for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the synthesis of novel compounds for applications in drug discovery and materials science.
References
- 1. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 2. nobelprize.org [nobelprize.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic studies on palladium-catalyzed coupling reactions | IDEALS [ideals.illinois.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. research.rug.nl [research.rug.nl]
Introduction: The Strategic Importance of Fluorinated Benzyl Grignard Reagents
An Application Guide for the Synthesis and Use of 5-Fluoro-2-methylbenzylmagnesium bromide
The Grignard reaction stands as a foundational pillar of synthetic organic chemistry, prized for its efficacy in constructing new carbon-carbon bonds.[1] These organomagnesium halide reagents (RMgX) function as potent nucleophiles and strong bases, enabling the synthesis of a vast array of complex organic molecules from simpler carbonyl precursors.[2][3] This guide focuses on a Grignard reagent of significant interest in contemporary drug discovery: 5-Fluoro-2-methylbenzylmagnesium bromide.
The incorporation of fluorine into pharmaceutical candidates is a widely employed strategy to modulate metabolic stability, binding affinity, and bioavailability. The specific substitution pattern of 5-Fluoro-2-methylbenzyl bromide offers a valuable structural motif for building novel therapeutic agents.[4] However, the synthesis of benzylic Grignard reagents is often plagued by side reactions, most notably Wurtz-type homocoupling, which can drastically reduce yields and complicate purification.[5][6]
This document provides a comprehensive, field-tested protocol for the reliable preparation of 5-Fluoro-2-methylbenzylmagnesium bromide and its subsequent application in a nucleophilic addition reaction. By detailing the causality behind each experimental choice and providing robust troubleshooting strategies, this guide is intended to empower researchers, scientists, and drug development professionals to successfully employ this versatile reagent in their synthetic endeavors.
Part 1: Mechanistic Principles and Critical Process Parameters
A successful Grignard synthesis is predicated on a thorough understanding of the underlying reaction mechanism and the stringent control of reaction conditions.
Formation of the Grignard Reagent
The formation of a Grignard reagent involves the insertion of a magnesium atom into the carbon-halogen bond of an organic halide.[7] This is a heterogeneous reaction occurring on the surface of the magnesium metal. The process is understood to involve single-electron transfer (SET) steps, generating radical intermediates.
For this compound, the reaction proceeds as follows:

Figure 1. Synthesis of 5-Fluoro-2-methylbenzylmagnesium bromide.
The ether solvent, typically tetrahydrofuran (THF) or diethyl ether (Et₂O), is not merely a medium but plays a critical role in stabilizing the resulting organomagnesium species through coordination, forming a soluble complex.[7][8] The carbon-magnesium bond is highly polarized, imparting significant carbanionic character to the benzylic carbon, which is the source of its potent nucleophilicity.[9]
Critical Side Reactions and Mitigation Strategies
The utility of benzylic Grignard reagents is often challenged by competing reaction pathways. Awareness and control of these pathways are essential for achieving high yields.
-
Wurtz Homocoupling: This is the most significant side reaction for benzylic halides.[6] The Grignard reagent formed can react with unreacted benzyl bromide to produce a dimer (1,2-bis(5-fluoro-2-methylphenyl)ethane).
-
Causality: This side reaction is promoted by high local concentrations of the benzyl bromide and elevated temperatures.
-
Mitigation: The primary strategy is the slow, dropwise addition of the benzyl bromide solution to the magnesium suspension. This maintains a low steady-state concentration of the halide, favoring the reaction with the magnesium surface over reaction with the already-formed Grignard reagent.[5] Maintaining a gentle reflux is also key; excessive heat can accelerate the coupling reaction.
-
-
Reaction with Protons (Moisture): Grignard reagents are exceptionally strong bases and react rapidly and exothermically with protic sources, including atmospheric moisture, to quench the reagent and form the corresponding alkane.[9]
-
Causality: The carbanion readily abstracts a proton from water, which is far more acidic than any C-H bond.
-
Mitigation: All glassware must be rigorously oven- or flame-dried before use.[10] Anhydrous solvents are mandatory, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[7]
-
Part 2: Detailed Experimental Protocols
This section provides step-by-step procedures for the preparation of the Grignard reagent and its subsequent reaction with a model electrophile.
Protocol for the Preparation of 5-Fluoro-2-methylbenzylmagnesium bromide
Materials & Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser and drying tube (filled with CaCl₂ or Drierite), oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Magnesium turnings (1.2 equivalents)
-
Iodine (1 small crystal, as activator)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Apparatus Setup: Assemble the dry three-necked flask with the condenser, dropping funnel, and a gas inlet adapter. Place the stir bar in the flask. Flame-dry the entire apparatus under a flow of inert gas to remove any adsorbed moisture. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings (1.2 eq.) into the reaction flask. Add a single crystal of iodine. The iodine helps to etch the passivating magnesium oxide layer from the metal surface, exposing fresh, reactive magnesium.[7]
-
Initiation: Add a small volume of anhydrous THF via syringe, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF. Add approximately 5-10% of this solution to the stirred magnesium suspension.
-
Observing Initiation: Initiation is the most critical step.[13] Evidence of reaction includes the disappearance of the brown iodine color, the appearance of turbidity (a cloudy grey color), and a gentle, spontaneous refluxing of the solvent. If the reaction does not start within 5-10 minutes, gentle warming with a heat gun may be applied. Once initiated, the heat source should be removed immediately.
-
Grignard Formation: Once the reaction is self-sustaining, begin the slow, dropwise addition of the remaining benzyl bromide solution from the dropping funnel. The rate of addition should be controlled to maintain a steady but gentle reflux. This is crucial to minimize Wurtz coupling.[5] The entire addition should typically take 30-60 minutes.
-
Completion: After the addition is complete, the mixture may be stirred at room temperature or gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The completion is indicated by the consumption of most of the magnesium metal and the formation of a dark grey-brown solution. The resulting solution of 5-Fluoro-2-methylbenzylmagnesium bromide should be used immediately in the next step.
Protocol for Reaction with an Aldehyde (e.g., Benzaldehyde)
This protocol details the nucleophilic addition of the prepared Grignard reagent to an aldehyde to form a secondary alcohol.
Procedure:
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Electrophile Addition: In a separate dry flask, prepare a solution of benzaldehyde (1.0 eq.) in anhydrous THF. Slowly add the benzaldehyde solution dropwise to the stirred Grignard reagent at 0 °C via syringe or dropping funnel. A color change and an exothermic reaction are typically observed.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) by checking for the consumption of the benzaldehyde.
-
Work-up (Quenching): This step must be performed with extreme caution.[14] Cool the reaction mixture back down to 0 °C in an ice bath. Very slowly and dropwise, add a saturated aqueous solution of ammonium chloride (NH₄Cl).[15] This reagent quenches any unreacted Grignard reagent and protonates the intermediate magnesium alkoxide to form the desired alcohol.[16][17] The use of a weak acid like NH₄Cl is preferred over strong acids (e.g., HCl, H₂SO₄) to prevent potential acid-catalyzed dehydration of the resulting alcohol product.[18]
-
Extraction and Purification:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer three times with an organic solvent like diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation).
-
The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure secondary alcohol.
-
Part 3: Data Summary and Process Visualization
Table of Key Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Reagents | ||
| This compound | 1.0 eq. | Limiting reagent |
| Magnesium Turnings | 1.2 - 1.5 eq. | Ensures complete consumption of the halide[15] |
| Solvent | Anhydrous THF | Stabilizes the Grignard reagent via coordination[7] |
| Conditions | ||
| Atmosphere | Dry Nitrogen or Argon | Prevents reaction with atmospheric moisture and oxygen[7] |
| Temperature (Formation) | Gentle Reflux (~66 °C in THF) | Balances reaction rate against side reactions |
| Addition Rate (Halide) | Slow, dropwise | Minimizes Wurtz coupling byproduct[5] |
| Temperature (Quench) | 0 °C | Controls the exotherm of quenching unreacted Grignard[14] |
| Quenching Agent | Saturated aq. NH₄Cl | Mildly acidic; prevents product dehydration[15][18] |
| Expected Outcome | ||
| Yield | 60-80% (variable) | Yield is highly dependent on strict anhydrous conditions |
graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];node [fillcolor="#FFFFFF", fontcolor="#202124"]; A [label="1. Apparatus Prep\n(Oven-dry glassware, inert atm.)"]; B [label="2. Mg Activation\n(Add Mg + I₂ crystal)"]; C [label="3. Initiation\n(Add ~10% R-Br solution)"]; D [label="4. Grignard Formation\n(Slow addition of remaining R-Br)"]; E [label="5. Reaction with Electrophile\n(Cool to 0°C, add aldehyde)"]; F [label="6. Quench\n(Slowly add sat. aq. NH₄Cl at 0°C)"]; G [label="7. Workup\n(Extraction with Et₂O/EtOAc)"]; H [label="8. Purification\n(Dry, concentrate, column chromatography)"]; I [label="Pure Product", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B [label="Assemble"]; B -> C [label="Initiate"]; C -> D [label="Observe exotherm"]; D -> E [label="Use immediately"]; E -> F [label="After 1-2h"]; F -> G [label="Caution!"]; G -> H [label="Separate layers"]; H -> I; }
Part 4: Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | 1. Wet glassware or solvent. 2. Passivated magnesium surface. | 1. Re-dry all equipment and use freshly opened anhydrous solvent. 2. Add another small crystal of iodine. Gently warm the flask with a heat gun. If still no initiation, add a small amount of 1,2-dibromoethane.[7] |
| Low yield of desired alcohol | 1. Incomplete Grignard formation. 2. Significant moisture contamination during reaction. | 1. Ensure most of the magnesium was consumed. Extend reaction time if necessary. 2. Review drying procedures for glassware, solvent, and inert gas line. |
| High percentage of Wurtz coupling byproduct | 1. Benzyl bromide added too quickly. 2. Reaction temperature was too high. | 1. Reduce the rate of addition significantly. 2. Ensure only a gentle, not vigorous, reflux is maintained during the addition. |
| Alkane (5-fluoro-2-methyltoluene) is major product | 1. Excessive moisture in the reaction setup. 2. Electrophile contains acidic protons. | 1. Rigorously re-check all anhydrous procedures. 2. Ensure the electrophile is aprotic (e.g., aldehydes, ketones, esters without acidic functional groups). |
References
- 1. Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Grignard Reagent, Use and Mechanism of Grignard Reagent [pw.live]
- 4. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
- 8. Grignard Reagents : Definition, Preparation, Chemical Properties [allen.in]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. reddit.com [reddit.com]
- 11. This compound [oakwoodchemical.com]
- 12. This compound [myskinrecipes.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. leah4sci.com [leah4sci.com]
- 18. m.youtube.com [m.youtube.com]
Application Note: Strategic Synthesis of 5-Fluoro-2-methylbenzyl Ethers via Williamson Ether Synthesis
Introduction: The Significance of Fluorinated Benzyl Ethers in Modern Drug Discovery
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The 5-fluoro-2-methylbenzyl ether moiety, in particular, serves as a valuable structural motif in the design of novel therapeutic agents. The Williamson ether synthesis is a robust and versatile method for the preparation of such ethers, proceeding via an S\textsubscript{N}2 mechanism.[1][2] This application note provides a detailed protocol for the synthesis of 5-fluoro-2-methylbenzyl ethers, with a focus on the reaction of 5-Fluoro-2-methylbenzyl bromide with phenolic and aliphatic alcohols. We will delve into the mechanistic rationale behind the procedural steps, discuss potential challenges, and provide guidance for reaction optimization and product characterization.
The Williamson ether synthesis involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[3][4] In the context of our target synthesis, a selected alcohol is first deprotonated by a suitable base to form a potent nucleophile. This nucleophile then attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group and forming the desired ether linkage. The presence of the electron-withdrawing fluorine atom on the aromatic ring can influence the reactivity of the benzyl bromide, while the ortho-methyl group may introduce steric considerations.
Reaction Mechanism and Strategic Considerations
The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (S\textsubscript{N}2) reaction. The general mechanism is depicted below:
Step 1: Deprotonation of the Alcohol The reaction is initiated by the deprotonation of the alcohol (R-OH) using a suitable base to form the corresponding alkoxide (R-O⁻). For phenols, weaker bases like potassium carbonate are often sufficient due to their higher acidity. Aliphatic alcohols typically require stronger bases such as sodium hydride (NaH).
Step 2: Nucleophilic Attack The resulting alkoxide, a strong nucleophile, attacks the electrophilic carbon of the this compound in a concerted backside attack. This leads to the formation of a new carbon-oxygen bond and the simultaneous cleavage of the carbon-bromine bond.
Figure 1: General workflow of the Williamson ether synthesis.
Substrate-Specific Considerations for this compound:
-
Electronic Effects of the 5-Fluoro Substituent: The fluorine atom at the 5-position is strongly electron-withdrawing via the inductive effect. This can slightly increase the electrophilicity of the benzylic carbon, potentially accelerating the rate of nucleophilic attack.
-
Steric Effects of the 2-Methyl Substituent: The methyl group at the ortho position (C2) can introduce a degree of steric hindrance around the reaction center. While benzyl halides are generally excellent substrates for S\textsubscript{N}2 reactions, this steric bulk may necessitate slightly elevated reaction temperatures or longer reaction times to achieve high conversion, especially with sterically demanding nucleophiles.
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical for the success of the Williamson ether synthesis. For phenolic nucleophiles, milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile are typically effective.[5] For less acidic aliphatic alcohols, a stronger, non-nucleophilic base like sodium hydride (NaH) is preferred to ensure complete deprotonation.[6] The use of polar aprotic solvents is advantageous as they solvate the cation of the base, leaving the alkoxide anion more "naked" and nucleophilic, while not participating in hydrogen bonding that could hinder the nucleophile.[5]
Detailed Experimental Protocols
Protocol 1: Synthesis of a 5-Fluoro-2-methylbenzyl Phenyl Ether
This protocol details the reaction of this compound with a generic phenol.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq), finely powdered and dried
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq) and anhydrous DMF.
-
Add the finely powdered potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.[6]
Protocol 2: Synthesis of a 5-Fluoro-2-methylbenzyl Alkyl Ether
This protocol outlines the reaction with a primary or secondary aliphatic alcohol.
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the alcohol (1.0 eq) in anhydrous THF via the dropping funnel. (Caution: Hydrogen gas is evolved).
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes until gas evolution ceases, indicating complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, or gently heat to reflux if necessary, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Data Presentation: Reaction Parameters and Expected Outcomes
| Parameter | Phenolic Nucleophile | Aliphatic Nucleophile |
| Base | K₂CO₃, Cs₂CO₃ | NaH, KH |
| Solvent | DMF, Acetonitrile | THF, DMF |
| Temperature | 60-80 °C | 0 °C to reflux |
| Reaction Time | 2-12 hours | 4-24 hours |
| Typical Yield | 75-95% | 70-90% |
| Purification | Column Chromatography | Column Chromatography |
Characterization and Expected Results
The successful synthesis of the 5-fluoro-2-methylbenzyl ether can be confirmed by standard analytical techniques.
-
Thin-Layer Chromatography (TLC): The product should have a higher R\textsubscript{f} value than the starting alcohol/phenol due to the increase in hydrophobicity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see a characteristic singlet for the benzylic protons (-O-CH₂-) typically in the range of δ 4.5-5.5 ppm. The aromatic protons will show splitting patterns consistent with the substitution on the two aromatic rings. The methyl protons on the benzyl group will appear as a singlet around δ 2.1-2.4 ppm.
-
¹³C NMR: The benzylic carbon signal is expected in the δ 65-75 ppm region. The introduction of the fluorine atom will cause a shift in the signals of the carbons on the fluorinated ring and will also result in C-F coupling.
-
¹⁹F NMR: A singlet or a multiplet (if coupled to nearby protons) will be observed in the typical range for an aryl fluoride.
-
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature or time. Ensure the base is of good quality and the solvent is anhydrous, especially when using NaH. For sterically hindered alcohols, a more reactive halide (e.g., 5-fluoro-2-methylbenzyl iodide, which can be generated in situ from the bromide using sodium iodide) may improve the yield.
-
Side Reactions: The primary competing reaction is E2 elimination, although this is less likely with a primary benzylic halide.[1] If elimination is observed, using a less sterically hindered base or lower reaction temperatures may be beneficial. Another potential side reaction is C-alkylation, particularly with phenoxides which are ambident nucleophiles.[5] Using polar aprotic solvents generally favors O-alkylation.
-
Incomplete Reaction: If the starting material is not fully consumed, ensure complete deprotonation of the alcohol before adding the benzyl bromide. An excess of the benzyl bromide (up to 1.5 equivalents) can also be used to drive the reaction to completion.
Conclusion
The Williamson ether synthesis is a highly effective and versatile method for the preparation of 5-fluoro-2-methylbenzyl ethers from both phenolic and aliphatic alcohols. By carefully selecting the appropriate base and solvent system and by considering the electronic and steric properties of the substrates, high yields of the desired products can be achieved. The protocols and guidelines presented in this application note provide a solid foundation for researchers and drug development professionals to successfully synthesize these valuable fluorinated building blocks.
References
- 1. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. scispace.com [scispace.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application of 5-Fluoro-2-methylbenzyl Bromide in Material Science: A Detailed Technical Guide
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 5-Fluoro-2-methylbenzyl bromide in material science. This guide moves beyond a simple recitation of facts to offer in-depth, field-proven insights into the utilization of this versatile chemical intermediate. We will explore its role in the synthesis of advanced functional materials, with a focus on fluorinated polymers, and provide detailed protocols grounded in established chemical principles.
Introduction: The Strategic Advantage of Fluorination and Benzyl Bromide Functionality
This compound (FMBB) is a substituted toluene derivative featuring a reactive benzyl bromide group and a fluorine atom on the aromatic ring. This unique combination of functional groups makes it a valuable building block in the design and synthesis of novel materials with tailored properties.[1][2][3]
The presence of the fluorine atom can impart several desirable characteristics to a material, including:
-
Enhanced Thermal Stability: The high strength of the carbon-fluorine bond contributes to increased resistance to thermal degradation.
-
Chemical Resistance: Fluorinated polymers are known for their inertness towards a wide range of chemicals and solvents.[1]
-
Hydrophobicity and Oleophobicity: The low surface energy of fluorinated chains leads to surfaces that repel both water and oils, a property valuable for coatings and self-cleaning materials.
-
Modified Electronic Properties: The strong electron-withdrawing nature of fluorine can influence the electronic landscape of a molecule, which is a key consideration in the design of organic electronics.
The benzyl bromide moiety serves as a highly reactive site, primarily for nucleophilic substitution reactions. This allows for the covalent attachment of the 5-fluoro-2-methylbenzyl group to other molecules or polymer chains. More importantly, it can act as an efficient initiator for various controlled polymerization techniques, enabling the synthesis of well-defined macromolecular architectures.
Core Applications in Material Science
While specific, extensively documented applications of this compound in the synthesis of polymers are not widely found in publicly accessible peer-reviewed literature, its structural motifs are indicative of its potential in several key areas of material science. The protocols and discussions below are based on established principles of polymer chemistry and analogous systems, providing a robust framework for its application.
Initiator for Controlled Radical Polymerization
The benzyl bromide structure of FMBB makes it a prime candidate to act as an initiator for Atom Transfer Radical Polymerization (ATRP).[4] ATRP is a powerful technique for synthesizing polymers with controlled molecular weights, low polydispersity, and complex architectures such as block copolymers.
Causality Behind Experimental Choices in ATRP:
-
Initiator: this compound can initiate the polymerization of a wide range of vinyl monomers. The rate of initiation is influenced by the lability of the carbon-bromine bond.
-
Catalyst System: A transition metal complex, typically copper-based (e.g., Cu(I)Br), is used to reversibly activate and deactivate the growing polymer chains by transferring a halogen atom.
-
Ligand: A nitrogen-based ligand (e.g., PMDETA, bipyridine) is crucial to solubilize the copper salt and tune the reactivity of the catalyst.
-
Monomer: A variety of monomers, including styrenes, acrylates, and methacrylates, can be polymerized in a controlled manner.
-
Solvent and Temperature: The choice of solvent and reaction temperature is critical for maintaining the solubility of all components and ensuring a controlled polymerization process.
Experimental Protocol: Synthesis of a Fluorinated Polystyrene via ATRP using this compound as an Initiator
This protocol describes a hypothetical synthesis based on established ATRP procedures.
Materials:
| Material | CAS Number | Purity | Supplier |
| This compound (FMBB) | 261951-71-7 | >97% | Sigma-Aldrich |
| Styrene | 100-42-5 | >99% | Sigma-Aldrich |
| Copper(I) bromide (CuBr) | 7787-70-4 | 99.99% | Sigma-Aldrich |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | 3030-47-5 | >99% | Sigma-Aldrich |
| Anisole | 100-66-3 | Anhydrous | Sigma-Aldrich |
Procedure:
-
Monomer Purification: Styrene is passed through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: A Schlenk flask is charged with CuBr (14.3 mg, 0.1 mmol). The flask is sealed with a rubber septum, and the atmosphere is replaced with nitrogen by performing three cycles of vacuum and backfilling with nitrogen.
-
Addition of Reagents: Anisole (10 mL), styrene (10.4 g, 100 mmol), and PMDETA (20.8 μL, 0.1 mmol) are added to the flask via nitrogen-purged syringes.
-
Initiator Addition: this compound (203 mg, 1.0 mmol) is added to the stirred solution.
-
Polymerization: The flask is immersed in an oil bath preheated to 110 °C. The polymerization is allowed to proceed for a specified time (e.g., 6 hours). Samples can be taken periodically to monitor monomer conversion and molecular weight evolution.
-
Termination: The polymerization is quenched by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
Purification: The mixture is diluted with tetrahydrofuran (THF) and passed through a short column of neutral alumina to remove the copper catalyst. The polymer is then precipitated into a large excess of cold methanol, filtered, and dried under vacuum at 40 °C to a constant weight.
Characterization:
-
Monomer Conversion: Determined by ¹H NMR spectroscopy or gas chromatography (GC).
-
Molecular Weight and Polydispersity (Đ): Analyzed by gel permeation chromatography (GPC) calibrated with polystyrene standards.
-
Polymer Structure: Confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Expected Outcome:
This procedure is expected to yield polystyrene with a 5-fluoro-2-methylbenzyl end-group. The molecular weight should be close to the theoretical value calculated from the monomer-to-initiator ratio and the monomer conversion. The polydispersity index (Đ) is expected to be low (typically < 1.3), indicating a controlled polymerization.
Logical Relationship Diagram for ATRP Synthesis:
Building Block in Step-Growth Polymerization
This compound can also be envisioned as a monomer in step-growth polymerization processes. For instance, in a reaction analogous to the one described for pentafluoro benzyl bromide, it could react with a dithiol monomer to form a fluorinated poly(thioether).[5]
Plausible Reaction Scheme:
The reaction would likely proceed via a nucleophilic substitution where the thiolate anions attack the benzylic carbon, displacing the bromide. The fluorine and methyl groups on the aromatic ring would influence the reactivity of the benzyl bromide and the properties of the resulting polymer.
Signaling Pathway Diagram for Step-Growth Polymerization:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5-Fluoro-2-methylbenzyl Bromide
Welcome to the technical support center for 5-Fluoro-2-methylbenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis and handling of this versatile reagent. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your product.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via radical bromination of 2-fluoro-5-methyltoluene. The most common method employs N-Bromosuccinimide (NBS) as the brominating agent.[1]
Issue 1: Low Yield of this compound
Symptoms:
-
Less than 70-80% conversion of the starting material (2-fluoro-5-methyltoluene) after an appropriate reaction time.
-
TLC or GC analysis shows a significant amount of remaining starting material.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Inefficient Radical Initiation | Benzylic bromination with NBS is a radical chain reaction that requires an initiator to start the process by generating a bromine radical.[2][3] Insufficient energy (light or heat) or an ineffective chemical initiator will result in a slow or incomplete reaction. | A. Use a Radical Initiator: Add a catalytic amount (1-5 mol%) of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[4] B. Photochemical Initiation: Irradiate the reaction mixture with a UV lamp or a high-wattage visible light source.[5][6] Photons will induce the homolytic cleavage of the Br-Br bond or the N-Br bond in NBS to generate the initial bromine radicals.[3] |
| Suboptimal Reaction Temperature | Radical reactions are sensitive to temperature. If the temperature is too low, the rate of initiation and propagation will be slow. If it's too high, it can promote side reactions and decomposition of the initiator or product. | Optimize Temperature: For thermally initiated reactions (with AIBN or BPO), maintain the reaction at the reflux temperature of the chosen solvent (e.g., carbon tetrachloride, acetonitrile).[7] AIBN decomposition is efficient around 65-85 °C. |
| Presence of Radical Inhibitors | Certain impurities, such as oxygen or phenols, can act as radical scavengers, quenching the radical chain reaction and leading to low conversion. | Degas the Solvent: Before starting the reaction, bubble an inert gas like argon or nitrogen through the solvent for 15-30 minutes to remove dissolved oxygen. Use Pure Reagents: Ensure the starting material and solvent are free from phenolic impurities. |
Issue 2: Formation of Significant Side Products (Dibromination & Ring Bromination)
Symptoms:
-
GC-MS or NMR analysis reveals the presence of 5-fluoro-2-(dibromomethyl)benzyl bromide and/or isomers of bromo-5-fluoro-2-methyltoluene.
-
Difficulty in purifying the desired monobrominated product.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Over-bromination (Dibromide Formation) | The product, this compound, also has benzylic hydrogens that can be abstracted and replaced by bromine, leading to the dibrominated side product.[4] This is more likely to occur if a high concentration of bromine is present. | A. Control NBS Stoichiometry: Use NBS in a slight excess (e.g., 1.05-1.1 equivalents) relative to the starting material.[7] B. Slow Addition of NBS: Instead of adding all the NBS at once, add it portion-wise or as a slurry over time to maintain a low concentration of bromine in the reaction mixture.[4] |
| Aromatic Ring Bromination | Electrophilic aromatic substitution can compete with radical benzylic bromination, especially if ionic conditions are present.[1] The presence of HBr, a byproduct of the radical reaction, can react with NBS to form Br₂, which is an electrophile.[8] | A. Use a Non-polar Solvent: Solvents like carbon tetrachloride (CCl₄) or cyclohexane are preferred as they disfavor ionic reaction pathways.[3] B. Add a Radical Scavenger for Ionic Species: While seemingly counterintuitive, adding a small amount of a base like calcium carbonate can neutralize the HBr byproduct, suppressing electrophilic aromatic substitution. However, this should be done cautiously as it can interfere with the radical mechanism. |
| NBS Quality | Different batches or suppliers of NBS can have varying levels of impurities like Br₂ or HBr, which can affect the reaction's selectivity.[4] | Test NBS Lots: If you encounter unexpected side products, consider testing a different batch or supplier of NBS. High-purity NBS is crucial for clean reactions. |
Issue 3: Product Decomposition or Difficult Purification
Symptoms:
-
The product appears as a dark oil or solid, suggesting the presence of polymeric or degradation products.
-
The product is unstable during workup or purification (e.g., distillation or chromatography).
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Thermal Instability | Benzyl bromides are lachrymators and can be thermally sensitive, especially in the presence of impurities. Prolonged heating can lead to decomposition or polymerization. | Minimize Heat Exposure: After the reaction is complete, cool the mixture promptly. Use vacuum distillation at the lowest possible temperature for purification.[6][9] The boiling point of this compound is approximately 86 °C at 3 mmHg.[10][11] |
| Hydrolysis during Workup | Benzyl bromides are reactive alkylating agents and can be hydrolyzed back to the corresponding alcohol (5-fluoro-2-methylbenzyl alcohol) if exposed to water for extended periods, especially under basic conditions. | Perform a Quick, Cold Workup: Wash the reaction mixture with cold water or brine rapidly.[6] Ensure all glassware is dry. |
| Residual Acid | Traces of HBr can promote decomposition. | Neutralize After Reaction: Wash the organic layer with a cold, dilute sodium bicarbonate solution to remove any residual HBr before drying and solvent evaporation.[6] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of benzylic bromination using NBS?
A1: The reaction proceeds via a free radical chain mechanism.[12]
-
Initiation: A radical initiator (light or heat) causes the homolytic cleavage of the N-Br bond in NBS to form a succinimidyl radical and a bromine radical.[2]
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2-fluoro-5-methyltoluene to form a resonance-stabilized benzylic radical and HBr.
-
This benzylic radical then reacts with a molecule of Br₂ (generated in low concentrations from the reaction of HBr with NBS) to form the desired product, this compound, and another bromine radical, which continues the chain.[3][8]
-
-
Termination: The reaction stops when two radicals combine.
Q2: Which solvent is best for this reaction?
A2: Non-polar aprotic solvents are generally preferred to minimize ionic side reactions.[13] Carbon tetrachloride (CCl₄) is a classic choice, but due to its toxicity and environmental concerns, other solvents like acetonitrile (MeCN), cyclohexane, or dichloromethane (DCM) can also be effective.[7][14] Acetonitrile has been shown to be a good alternative.[7]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
TLC: Use a non-polar eluent system (e.g., hexane/ethyl acetate mixture). The product will be more polar than the starting material but less polar than the corresponding alcohol (a potential byproduct).
-
GC: This is a more quantitative method to track the disappearance of the starting material and the appearance of the product and any side products.
A visual cue during the reaction is often the disappearance of the solid NBS (which is denser than most organic solvents) and a change in color. The reaction may turn yellow or orange due to the presence of bromine.[7]
Q4: What are the safety precautions for handling this compound?
A4: this compound is a hazardous chemical.
-
It is harmful if swallowed, in contact with skin, or if inhaled.[15]
-
It causes skin and serious eye irritation and may cause respiratory irritation.[16][17]
-
It is a lachrymator (causes tearing).
-
Always handle this compound in a well-ventilated fume hood. [16]
-
Wear appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat.[15][18]
Q5: How should I store this compound?
A5: The compound should be stored in a cool, well-ventilated area in a tightly sealed container.[15] Some suppliers recommend refrigeration (2-8 °C).[15] It is also light-sensitive, so it should be stored in an amber bottle to prevent degradation.[15]
Section 3: Experimental Protocols & Visualizations
Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-fluoro-5-methyltoluene (1.0 eq) in carbon tetrachloride (or acetonitrile).
-
Reagents: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) under inert atmosphere (N₂ or Ar). For photochemical initiation, irradiate with a UV lamp at a slightly lower temperature.
-
Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with cold water and then with a cold, saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation (b.p. 86 °C at 3 mmHg) to obtain this compound as a clear liquid.[10]
-
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing benzylic bromination reactions.
References
- 1. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Continuous photochemical benzylic bromination using in situ generated Br 2 : process intensification towards optimal PMI and throughput - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03662H [pubs.rsc.org]
- 6. prepchem.com [prepchem.com]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. This compound [myskinrecipes.com]
- 10. chemimpex.com [chemimpex.com]
- 11. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. theses.gla.ac.uk [theses.gla.ac.uk]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. This compound [chemdict.com]
- 18. fishersci.com [fishersci.com]
Technical Support Center: Optimizing 5-Fluoro-2-methylbenzyl bromide Alkylation
Welcome to the technical support center for optimizing the alkylation of 5-Fluoro-2-methylbenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific nucleophilic substitution reaction. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and enhance your reaction yields.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the alkylation process, offering causal explanations and actionable solutions.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
A1: Low or no conversion in a benzylation reaction typically points to issues with nucleophile activation, reaction temperature, or inherent reagent instability. Let's break down the possibilities.
Possible Causes & Solutions:
-
Insufficiently Strong Base: The alkylation of many nucleophiles (e.g., alcohols, phenols, secondary amines, thiols) requires a base to generate the more potent anionic nucleophile. If the base is too weak (i.e., its conjugate acid has a pKa lower than the nucleophile), the equilibrium will not favor the formation of the required anion.
-
Solution: Switch to a stronger base. For instance, if potassium carbonate (K₂CO₃) is ineffective for deprotonating a weakly acidic phenol, consider using a stronger base like sodium hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1] Always handle strong bases with appropriate safety precautions, particularly NaH, which requires anhydrous conditions.
-
-
Low Reaction Temperature: Nucleophilic substitution reactions have an activation energy barrier that must be overcome. While this compound is a reactive benzylic halide, some nucleophiles may require thermal energy to react at a practical rate.[2][3]
-
Solution: Gradually increase the reaction temperature. If you started at room temperature, try heating the reaction to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for product formation and the appearance of side products. High temperatures can sometimes promote decomposition or elimination side reactions.[4]
-
-
Poor Solubility: If the base or nucleophile is not soluble in the reaction solvent, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate.[5] This is a common issue with inorganic bases like K₂CO₃ in solvents like acetonitrile or acetone.
-
Solution:
-
Change to a solvent that better solubilizes all components, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[6][7]
-
Alternatively, employ a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or 18-crown-6. A PTC facilitates the transfer of the anionic nucleophile from a solid or aqueous phase into the organic phase where the benzyl bromide resides, dramatically accelerating the reaction.[8][9][10]
-
-
-
Degraded Reagents: this compound is a lachrymator and can be sensitive to moisture and light over time, potentially hydrolyzing to the corresponding benzyl alcohol.[7] The nucleophile or base could also be degraded.
-
Solution: Use freshly opened or purified reagents. Verify the purity of your starting materials via NMR or GC-MS if degradation is suspected.
-
Troubleshooting Flowchart: Diagnosing Low Conversion
Below is a systematic workflow to diagnose and resolve low conversion issues.
References
- 1. researchgate.net [researchgate.net]
- 2. glasp.co [glasp.co]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzyl Bromide [commonorganicchemistry.com]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of Products from 5-Fluoro-2-methylbenzyl Bromide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluoro-2-methylbenzyl bromide. This versatile reagent is a key building block in medicinal chemistry and materials science, valued for its ability to introduce the 5-fluoro-2-methylbenzyl moiety into a wide range of molecules.[1] However, the inherent reactivity of this benzyl bromide can lead to specific challenges during reaction workup and product purification.
This guide is designed to provide practical, field-proven insights to help you overcome these challenges. We will move beyond simple procedural lists to explain the chemical principles behind each step, enabling you to make informed decisions and troubleshoot effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter after performing a reaction with this compound.
Q1: My final yield is unexpectedly low after purification. What are the likely causes and solutions?
Low yield is a frequent issue stemming from several potential sources. A systematic approach is crucial to diagnose the problem.
Potential Cause 1: Incomplete Reaction Your starting nucleophile may not have been fully consumed. This can be due to suboptimal reaction conditions or stoichiometry.
-
Solution: Before the workup, always check for reaction completion using an appropriate monitoring technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains, consider extending the reaction time, increasing the temperature, or adding a slight excess of this compound.
Potential Cause 2: Product Loss During Aqueous Workup Benzyl bromides and their derivatives can be susceptible to hydrolysis, especially under basic conditions, converting your desired product into the corresponding (and often highly polar) benzyl alcohol.[2] Furthermore, some products may have partial water solubility.
-
Causality: Washing with strong basic solutions (e.g., concentrated sodium bicarbonate or hydroxide) to neutralize acid can promote SN1 or SN2 hydrolysis of any unreacted benzyl bromide and potentially the product itself.
-
Solutions:
-
Use milder bases for neutralization, such as a saturated or dilute solution of sodium bicarbonate, and minimize contact time.
-
When extracting your product, use a brine wash (saturated NaCl solution) for the final aqueous wash to decrease the solubility of your organic product in the aqueous layer.
-
If your product is an amine, it may be protonated and lost to the aqueous layer if the pH is too acidic. Ensure the aqueous layer is sufficiently basic (pH > 8-9) before extraction.
-
Potential Cause 3: Formation of Water-Soluble Byproducts In reactions involving reagents like phosphorus tribromide (PBr3) to synthesize the starting benzyl bromide from the alcohol, phosphorus-derived byproducts can form.[3] These can sometimes complex with the desired product.
-
Solution: A careful aqueous workup is typically sufficient to remove these highly polar species. If you suspect this is an issue, ensure thorough extraction with your organic solvent.[3]
Workflow for Diagnosing Low Yield
Below is a logical workflow to help you pinpoint the source of a low yield.
Caption: A troubleshooting workflow for low product yield.
Q2: How can I effectively remove unreacted this compound from my product?
Due to its relatively nonpolar nature, the starting benzyl bromide can co-elute with products of similar polarity during column chromatography.
Strategy 1: Chemical Quenching (Scavenging) Convert the excess benzyl bromide into a highly polar or water-soluble compound that is easily separated.
-
Method: After the reaction is complete, add a nucleophilic scavenger. Stir for a few hours at room temperature before proceeding with the aqueous workup.
-
Triethylamine: Add 1.5-2.0 equivalents (relative to the excess benzyl bromide) of triethylamine. This forms the corresponding benzyltriethylammonium bromide salt, which is highly water-soluble and will be removed during the aqueous extraction.[4]
-
Thiourea: This reagent reacts with benzyl bromide to form a solid isothiouronium salt, which can often be removed by filtration or extraction.[4]
-
Sodium Thiosulfate: An aqueous solution of sodium thiosulfate can also be used during the workup to react with and quench the excess benzyl bromide.[5]
-
Strategy 2: Optimized Chromatography If chemical quenching is not desirable, careful optimization of your chromatography is key.
-
Method:
-
Use TLC to find a solvent system that provides good separation (ΔRf > 0.2) between your product and the starting material. Hexane/Ethyl Acetate or Dichloromethane/Hexane gradients are often effective.[6][7]
-
Use a high-resolution silica gel (e.g., 230-400 mesh).
-
Employ a shallow solvent gradient during elution to maximize separation.
-
Strategy 3: Distillation If your product is a high-boiling solid or oil and thermally stable, unreacted this compound (b.p. 86 °C / 3 mmHg) can sometimes be removed under reduced pressure.[8][9] This is more effective on a larger scale but requires careful temperature control to avoid product decomposition.
Q3: My purified product is an oil that refuses to crystallize. What should I do?
The presence of even minor impurities can inhibit crystallization. If you are confident in the purity of your product (e.g., by NMR), the following techniques can induce crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[6]
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to initiate crystallization.
-
Solvent System Adjustment:
-
Slowly add a non-polar "anti-solvent" (in which your compound is insoluble), such as hexane or pentane, to a solution of your product in a polar solvent (like ethyl acetate or dichloromethane) until it becomes slightly cloudy. Then, allow it to stand.
-
Try a completely different solvent for recrystallization. Screening solvents like ethanol, methanol, or acetone can be effective.[6]
-
-
Concentration and Cooling: Reduce the solvent volume and cool the solution slowly. Placing it in an ice bath and then a freezer can help maximize crystal formation once nucleation has begun.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best general purification strategy for products derived from this compound?
The choice between column chromatography and recrystallization depends on the scale of your reaction and the nature of the impurities.
| Purification Method | Best For... | Advantages | Disadvantages |
| Column Chromatography | Small to medium scale (mg to g); separating mixtures with close polarities; purifying oils. | High resolution; applicable to a wide range of compounds. | Can be time-consuming; requires significant solvent; potential for product loss on the column. |
| Recrystallization | Medium to large scale (>1 g); purifying solid compounds from minor impurities. | Cost-effective; highly efficient for achieving high purity; scalable. | Only works for solids; requires finding a suitable solvent; can have lower initial recovery. |
Decision Tree for Purification Strategy
This diagram can help you choose the most appropriate primary purification method.
Caption: A decision tree for selecting a purification method.
Q2: How do I select an appropriate solvent system for column chromatography?
The key is to use Thin Layer Chromatography (TLC) to guide your choice.
-
Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent and spot it on a TLC plate.
-
Elution: Develop the plate in a chamber with a test solvent system. A good starting point for many benzyl derivatives is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[6]
-
Analysis: Visualize the plate under UV light. Adjust the solvent ratio until the desired product has a Retention Factor (Rf) of approximately 0.2-0.4.[6] This Rf value typically ensures good separation and a reasonable elution time from the column.
| Observation on TLC | Action for Column Chromatography |
| All spots are at the bottom (Rf ≈ 0) | Increase the polarity of the solvent system (add more ethyl acetate). |
| All spots are at the top (Rf ≈ 1) | Decrease the polarity of the solvent system (add more hexane). |
| Spots are too close together | Try a different solvent system (e.g., Dichloromethane/Methanol) or use a shallower gradient during elution. |
Q3: What are the key physical and reactive properties of this compound I should be aware of?
Understanding the starting material is crucial for safe and effective experimentation.
| Property | Value / Description | Implication for Handling |
| Synonym | α-Bromo-4-fluoro-o-xylene[1] | Useful for literature searches. |
| Appearance | Light orange to yellow clear liquid[1] | A significant color change may indicate decomposition. |
| Boiling Point | 86 °C / 3 mmHg[8][10] | Can be purified by vacuum distillation, but is not highly volatile at room temperature. |
| Reactivity | Highly reactive alkylating agent[10] | Susceptible to nucleophilic substitution.[1] Should be stored away from moisture and nucleophiles. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) if using moisture-sensitive reagents.[11] |
| Safety | Lachrymator (causes tearing)[9] | Always handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). |
Q4: How should I properly clean glassware after a reaction involving a benzyl bromide?
Residual benzyl bromide is a lachrymator and should be neutralized before glassware is removed from the fume hood.
-
Quenching Procedure: Rinse the glassware with a solution that will quickly react with the benzyl bromide. Suitable options include:
-
A dilute solution of sodium hydroxide or ammonia in ethanol or acetone.
-
A solution of triethylamine in an organic solvent.
-
-
Allow the quenching solution to sit in the glassware for 15-30 minutes before proceeding with standard washing procedures.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound | 261951-71-7 [sigmaaldrich.com]
- 9. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. This compound [myskinrecipes.com]
- 11. researchgate.net [researchgate.net]
Removing unreacted 5-Fluoro-2-methylbenzyl bromide from product
Introduction
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the purification of reaction mixtures containing 5-Fluoro-2-methylbenzyl bromide. As a reactive alkylating agent, removing the unreacted starting material is a common yet critical step to ensure the purity of your target molecule. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to address these specific separation challenges.
Frequently Asked Questions (FAQs)
Question 1: What are the key physicochemical properties of this compound that I can leverage for purification?
Answer: Understanding the properties of this compound is the first step in designing an effective purification strategy. Its character is primarily non-polar, though the presence of the fluorine and bromine atoms introduces some polarity. It is a reactive electrophile and a lachrymator, necessitating careful handling in a fume hood.[1][2]
Here is a summary of its key properties:
| Property | Value | Significance for Purification |
| Molecular Weight | 203.05 g/mol [3] | Provides a basis for characterization. |
| Appearance | Light orange to yellow to green clear liquid[3] | Visual cue during chromatography. |
| Boiling Point | 86 °C at 3 mmHg[3][4] | High boiling point at atmospheric pressure makes standard distillation difficult, but vacuum distillation is a possibility if the product is non-volatile.[5] |
| Density | ~1.47 g/mL[3][4] | Denser than water. |
| Reactivity | Electrophilic alkylating agent[3] | This is the most important property. It readily reacts with nucleophiles. This allows for "quenching" or "scavenging" strategies to convert it into a different, more easily separable compound.[6] |
| Polarity | Non-polar to moderately polar | As an alkyl halide, it is relatively non-polar and will elute early in normal-phase chromatography.[7] This is the primary basis for separation from more polar products via column chromatography. |
By considering the expected properties of your product (e.g., is it more polar? Is it basic or acidic?), you can exploit these differences to achieve a clean separation.
Troubleshooting Purification Issues
Issue 1: My TLC shows co-elution or very close spots for my product and the starting bromide. How can I improve the separation?
Answer: This is a very common challenge, especially if your product has a polarity similar to the starting material.
Underlying Cause: The Thin Layer Chromatography (TLC) solvent system you are using does not have sufficient selectivity to resolve the two compounds. Alkyl halides, like benzyl bromides, are generally non-polar and tend to have high Rf values in many common solvent systems.[7][8]
Troubleshooting Workflow:
Caption: Decision workflow for optimizing TLC separation.
Detailed Steps & Explanation:
-
Systematically Decrease Polarity: The goal is to have the compound of interest with an Rf of ~0.3-0.4 for optimal column chromatography separation.[9] Start with a very non-polar eluent, such as 5% Ethyl Acetate in Hexanes, and gradually increase the polar component. Benzyl bromides are often mobile in even 100% hexane.[6][10]
-
Switch Solvent Systems: Sometimes, changing the nature of the solvents offers better selectivity than just altering the ratio.
-
Dichloromethane (DCM)/Hexanes: Good for many non-polar to moderately polar compounds.
-
Toluene/Ethyl Acetate: The aromatic nature of toluene can alter the interactions with the silica gel and your compounds, sometimes dramatically improving separation of aromatic molecules.
-
-
Visualize Correctly: Benzyl bromide is UV active.[8] However, it may not stain well with potassium permanganate, a common stain for oxidizable groups.[11] Ensure you are visualizing the plate under a UV lamp to correctly identify the starting material spot.
Issue 2: My product is pure by NMR after column chromatography, but the yield is low. Where did my product go?
Answer: Low recovery after chromatography can be due to several factors, often related to the stability of your product on the stationary phase.
Underlying Cause: Silica gel is slightly acidic and can cause degradation of sensitive compounds.[12] Alumina is another common stationary phase and can be obtained in acidic, neutral, or basic forms.[9][13] If your product has acid-sensitive functional groups (e.g., certain ethers, esters, or amines), it may be decomposing on the column.
Troubleshooting Protocol:
-
TLC Stability Test: Before running a column, spot your crude material on a TLC plate, let it sit for 1-2 hours, and then elute it. If you see new spots or significant streaking that wasn't there initially, your compound is likely degrading on silica.
-
Neutralize the Silica Gel:
-
Method 1 (Pre-treatment): Prepare a slurry of your silica gel in the column solvent. Add ~1% triethylamine (TEA) relative to the solvent volume, mix well, and then pack the column. This will neutralize the acidic sites.
-
Method 2 (Solvent Modifier): Add 0.5-1% triethylamine to your chromatography eluent. This is often sufficient to prevent degradation.[10]
-
-
Switch to a Different Stationary Phase:
-
Neutral Alumina: This is an excellent alternative for compounds that are sensitive to acid.[13] You will likely need to re-optimize your solvent system, as compound mobility can differ between silica and alumina.
-
Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase (e.g., C18 silica) chromatography using polar solvents like water/acetonitrile or water/methanol can be a very effective alternative.[14] The non-polar benzyl bromide will be retained more strongly than many polar products in this system.
-
Issue 3: I want to avoid chromatography altogether. How can I chemically remove the unreacted this compound?
Answer: This is an excellent and often highly efficient strategy, particularly for larger-scale reactions. The approach involves converting the reactive benzyl bromide into a new compound that can be easily removed by extraction or filtration.[15] This is known as "scavenging."
Workflow for Chemical Scavenging:
Caption: Decision tree for chemical removal of excess benzyl bromide.
Protocol 1: Liquid-Phase Quenching with an Amine
This method converts the benzyl bromide into a quaternary ammonium salt, which is typically water-soluble and can be removed with a simple aqueous extraction.[5][6]
-
Cool the Reaction: Once your reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Add Triethylamine: Add an excess (2-3 equivalents relative to the starting bromide) of triethylamine.
-
Stir: Allow the mixture to stir at room temperature for 1-2 hours. Monitor the disappearance of the this compound spot by TLC.
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water (2x) and then with brine (1x). The benzyltriethylammonium bromide salt will partition into the aqueous layer.[6]
-
Isolate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield your product, free of the starting bromide.
Protocol 2: Solid-Phase Scavenging with a Resin
Polymer-supported "scavenger" resins react with the excess electrophile. The resin is a solid, so it can be removed by simple filtration, greatly simplifying the workup.[15][16][17]
-
Select a Resin: For scavenging alkyl halides, amine-functionalized resins are ideal.
-
Add the Resin: Add the scavenger resin (typically 3-5 equivalents relative to the excess starting material) to the completed reaction mixture.
-
Stir: Allow the mixture to stir at room temperature. The reaction time can vary from a few hours to overnight. Progress can be monitored by taking a small aliquot of the solution (filtering it) and running a TLC.
-
Filter: Once the starting bromide is consumed, simply filter the reaction mixture through a plug of celite or a fritted funnel to remove the resin.
-
Isolate: Wash the resin with a small amount of the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain your purified product.
Summary and Final Recommendations
Removing unreacted this compound is a manageable but crucial task. The choice of method depends on the scale of your reaction, the properties of your desired product, and the equipment available.
-
For small-scale reactions (<1 g) where the product and starting material are easily separable by TLC, flash column chromatography is often the most direct method.
-
For larger-scale reactions or when chromatography is problematic, chemical quenching with triethylamine followed by an aqueous workup is a robust and scalable solution.
-
For applications demanding the highest purity with the simplest workup , especially in a high-throughput or medicinal chemistry setting, solid-phase scavenger resins are the superior choice.[15][17]
Always prioritize safety by handling this compound and all reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).[1]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Sciencemadness Discussion Board - Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice! - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. web.uvic.ca [web.uvic.ca]
- 8. reddit.com [reddit.com]
- 9. columbia.edu [columbia.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 13. reddit.com [reddit.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Scavenger resin - Wikipedia [en.wikipedia.org]
- 17. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 18. suprasciences.com [suprasciences.com]
- 19. silicycle.com [silicycle.com]
Stability of 5-Fluoro-2-methylbenzyl bromide under acidic/basic conditions
Welcome to the technical support center for 5-Fluoro-2-methylbenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and use of this versatile reagent in your experiments.
Introduction
This compound is a valuable building block in organic synthesis, prized for its ability to introduce the 5-fluoro-2-methylbenzyl moiety into a wide range of molecules.[1][2] Its utility, however, is intrinsically linked to its reactivity, which also dictates its stability under various experimental conditions. This guide will explore the key factors influencing the stability of this compound, with a focus on acidic and basic conditions, and provide practical advice to ensure successful and reproducible results in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound involve nucleophilic substitution reactions. The benzylic carbon is electrophilic and susceptible to attack by nucleophiles. Under aqueous acidic or basic conditions, the main degradation product is the corresponding 5-fluoro-2-methylbenzyl alcohol via hydrolysis.[3] In the presence of other nucleophiles, a variety of byproducts can be formed.
Q2: How do the fluoro and methyl substituents affect the stability of the molecule compared to benzyl bromide?
A2: The electronic effects of the ring substituents play a significant role in the reactivity of benzyl bromides. The methyl group is an electron-donating group, which can stabilize the benzylic carbocation that may form in SN1-type reactions.[4] The fluorine atom, being electronegative, has an electron-withdrawing inductive effect but an electron-donating resonance effect. The overall impact on reactivity will depend on the specific reaction conditions and the dominant mechanistic pathway (SN1 vs. SN2).[4][5]
Q3: What are the optimal storage and handling conditions for this compound?
A3: To ensure the longevity of this compound, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[6][7] It is crucial to protect it from moisture to prevent hydrolysis.[6] Containers should be tightly sealed.[8]
Troubleshooting Guide: Stability Under Reaction Conditions
This section addresses common issues encountered when using this compound in reactions involving acidic or basic conditions.
Issue 1: Low Yield in Alkylation Reactions under Basic Conditions (e.g., Williamson Ether Synthesis)
Possible Causes:
-
Hydrolysis of this compound: The presence of water in the reaction mixture can lead to the hydrolysis of the bromide to the corresponding alcohol, which is unreactive in the desired alkylation.[9]
-
Reaction with the base: Strong, sterically unhindered bases can directly react with the benzyl bromide.
-
Elimination side reaction: While less common for primary benzyl bromides, strong bases can potentially induce elimination to form a reactive quinone methide intermediate, especially at elevated temperatures.
-
Incomplete deprotonation of the nucleophile: If the nucleophile (e.g., an alcohol or phenol) is not fully deprotonated, its nucleophilicity will be low, leading to a sluggish or incomplete reaction.[9]
Solutions:
-
Ensure anhydrous conditions: Use freshly dried solvents and reagents. Flame-dry glassware before use and conduct the reaction under an inert atmosphere.[10]
-
Choice of base: Use a non-nucleophilic base of appropriate strength to deprotonate the nucleophile without reacting with the benzyl bromide. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[11]
-
Control reaction temperature: Start the reaction at a lower temperature and gradually warm to the optimal temperature to minimize side reactions.
-
Order of addition: Add the this compound slowly to the solution of the deprotonated nucleophile.
Issue 2: Decomposition Observed Under Acidic Conditions
Possible Causes:
-
Acid-catalyzed hydrolysis/solvolysis: In the presence of a protic acid and a nucleophilic solvent (e.g., water, alcohols), this compound can undergo SN1-type solvolysis. The acid can protonate the bromine atom, making it a better leaving group and facilitating the formation of a resonance-stabilized benzylic carbocation.[12]
-
Friedel-Crafts type side reactions: The generated benzylic carbocation is an electrophile and can potentially react with any aromatic compounds present in the reaction mixture, leading to undesired byproducts.
Solutions:
-
Avoid strong protic acids: If acidic conditions are necessary, consider using a Lewis acid that can coordinate with the substrate to promote the desired reaction without extensive protonation of the leaving group.
-
Use non-nucleophilic solvents: If possible, use a non-nucleophilic solvent to minimize solvolysis.
-
Control temperature: Keep the reaction temperature as low as possible to suppress the rate of decomposition.
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of a Phenol under Basic Conditions
This protocol describes a typical Williamson ether synthesis using this compound.
Materials:
-
Phenol derivative
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phenol (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Add anhydrous DMF or acetone to dissolve the reactants.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Slowly add a solution of this compound (1.1 - 1.2 eq) in the same anhydrous solvent.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may require gentle heating (50-60 °C) to go to completion.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Relative Stability of Benzyl Halides to Hydrolysis
| Benzyl Halide Derivative | Leaving Group | Relative Rate of Hydrolysis |
| Substituted Benzyl Iodide | I⁻ | Fastest |
| Substituted Benzyl Bromide | Br⁻ | Intermediate |
| Substituted Benzyl Chloride | Cl⁻ | Slowest |
This table provides a qualitative comparison of the hydrolysis rates based on the leaving group ability. The actual rates will be influenced by the specific substituents on the aromatic ring and the reaction conditions.[3]
Visualizations
Reaction Mechanisms
Experimental Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. (b) Arrange the following alkyl halides in decreasing order of their hydr.. [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. lobachemie.com [lobachemie.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
Troubleshooting low reactivity of 5-Fluoro-2-methylbenzyl bromide
Welcome to the technical support guide for 5-Fluoro-2-methylbenzyl bromide (CAS 261951-71-7). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the reactivity of this versatile reagent. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
FAQ 1: My reaction is sluggish or not proceeding at all. What are the primary factors I should investigate?
Low or no reactivity is a common issue that can often be traced back to one of three areas: reagent quality, reaction setup, or the intrinsic reactivity of the substrate itself.
A. Reagent Quality & Integrity:
This compound, like many benzylic halides, can degrade over time, especially with exposure to moisture or light.[1][2] Hydrolysis can generate the corresponding alcohol and hydrobromic acid (HBr). The accumulation of HBr can catalyze side reactions, including polymerization.[2]
-
Visual Inspection: The pure compound should be a colorless to light yellow/orange liquid.[3][4] A significant darkening, presence of solid precipitates, or a strong, acrid odor (beyond the usual lachrymatory nature of benzyl bromides) may indicate decomposition.[5][6]
-
Purity Verification: Before extensive optimization, it is crucial to verify the purity of the starting material. A quick ¹H NMR or GC analysis is recommended. The benzylic protons (CH₂Br) should appear as a clean singlet around 4.5 ppm. The presence of a peak corresponding to the benzylic alcohol (CH₂OH) around 4.7 ppm or other unidentifiable signals suggests degradation.
B. Reaction Conditions:
-
Solvent Choice: The solvent plays a critical role in dictating the reaction pathway and rate. Ensure the solvent is anhydrous, as water can react with the bromide. For bimolecular nucleophilic substitution (SN2) reactions, polar aprotic solvents like DMF, Acetonitrile, or DMSO are generally preferred as they solvate the cation but not the nucleophile, enhancing its reactivity. Protic solvents like ethanol or methanol can solvate the nucleophile, blunting its effectiveness, and may favor an SN1 pathway, which can be slow or lead to side products.[7]
-
Base Strength & Solubility: If your reaction requires a base, its strength and solubility are paramount. Inorganic bases like potassium carbonate (K₂CO₃) are common but have limited solubility in many organic solvents.[5] Using a phase-transfer catalyst (e.g., TBAB) or switching to a soluble organic base (e.g., DBU, DIPEA) can dramatically improve reaction rates.
-
Temperature: Many substitution reactions with benzyl bromides proceed well at room temperature.[4] If you observe low reactivity, gently warming the reaction (e.g., to 40-60 °C) can be effective. However, excessive heat can promote elimination or other side reactions.
Troubleshooting Workflow: Initial Diagnosis
Below is a workflow to systematically diagnose the root cause of low reactivity.
Caption: A workflow for diagnosing low reactivity issues.
FAQ 2: How do the fluoro and methyl substituents on the ring affect reactivity?
The reactivity of this compound is a balance of electronic and steric effects, which influence its preference for an SN1 or SN2 reaction pathway.
-
Electronic Effects:
-
Methyl Group (C2, ortho): This is an electron-donating group (EDG) through induction. It slightly destabilizes the SN2 transition state but helps stabilize the carbocation intermediate required for an SN1 pathway.[7]
-
Fluoro Group (C5, para): Fluorine exerts two opposing electronic effects. It is strongly electron-withdrawing via induction, which destabilizes a carbocation intermediate (slowing SN1). However, it is electron-donating via resonance, which would stabilize the carbocation. For halogens, the inductive effect generally dominates, leading to a net deactivation towards SN1 reactions compared to unsubstituted benzyl bromide. The presence of fluorine can also hinder SN2 reactions by decreasing the electrophilicity of the benzylic carbon.[8]
-
-
Steric Effects:
-
The ortho-methyl group provides significant steric hindrance around the reaction center. This bulkiness impedes the backside attack required for an SN2 reaction, slowing it down considerably.
-
Reaction Pathway Considerations
Caption: Competing SN1 and SN2 pathways and the influence of substituents.
FAQ 3: My yield is low despite seeing product formation. What are the likely side reactions?
Low yields are often due to competing reaction pathways. For benzylic bromides, the most common culprits are self-condensation and elimination.
-
Friedel-Crafts Self-Condensation/Polymerization: The benzylic bromide can act as both an electrophile and, under certain conditions, a precursor to a nucleophile in a Friedel-Crafts-type reaction with another molecule of itself. This is often catalyzed by Lewis acids or the HBr generated from hydrolysis and leads to polymeric tars.[2] This side reaction is exacerbated by high temperatures and high concentrations.
-
Elimination (E2/E1): While less common for benzylic systems without beta-hydrogens on an alkyl chain, if your nucleophile is also a strong, sterically hindered base, elimination can occur, though it is generally not a major pathway for this specific substrate.
| Side Reaction | Primary Cause | How to Mitigate |
| Self-Condensation | High temperature, high concentration, presence of acid (HBr) | Use high dilution, add reagents slowly, maintain moderate temperature, use a non-nucleophilic proton scavenger if HBr is a concern. |
| Hydrolysis | Presence of water | Use anhydrous solvents and reagents, perform the reaction under an inert atmosphere (N₂ or Ar). |
FAQ 4: How can I catalytically enhance the reactivity of the C-Br bond?
If standard conditions fail, you can use a catalyst to convert the bromide into a more reactive intermediate in situ.
The Finkelstein Reaction: This classic method involves using a catalytic amount of an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI). The iodide displaces the bromide to form the more reactive 5-fluoro-2-methylbenzyl iodide. The C-I bond is weaker and iodide is a better leaving group than bromide, significantly accelerating the rate of substitution by your primary nucleophile.[6]
Protocol: Catalytic Iodide Addition
-
Set up the reaction as planned in a polar aprotic solvent like acetone or acetonitrile .
-
Add 0.1 to 0.2 equivalents of sodium iodide (NaI) to the reaction mixture along with your nucleophile and substrate.
-
Proceed with the reaction. The iodide will be catalytically regenerated as it is displaced by your nucleophile.
-
Note: This is most effective for SN2-type reactions.
FAQ 5: I suspect my reagent is impure. Is there a simple purification protocol?
If you've confirmed via NMR or GC that your this compound is impure, purification can often salvage the material.
Protocol: Purification by Vacuum Distillation
-
Safety First: Benzyl bromides are potent lachrymators and irritants.[1][5] Always perform this procedure in a certified chemical fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Setup: Assemble a clean, dry vacuum distillation apparatus.
-
Charge the Flask: Add the crude this compound to the distillation flask.
-
Distillation: The reported boiling point is 86 °C at 3 mmHg .[3][9] Apply vacuum and gently heat the flask in an oil bath.
-
Collection: Collect the fraction boiling at the correct temperature/pressure. The purified product should be a clear, colorless to light-yellow liquid.
-
Storage: Store the purified liquid under an inert atmosphere (N₂ or Ar), protected from light, and at room temperature or refrigerated to minimize decomposition.[3][4]
References
- 1. nj.gov [nj.gov]
- 2. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound [myskinrecipes.com]
- 5. Benzyl Bromide [commonorganicchemistry.com]
- 6. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 261951-71-7 [sigmaaldrich.com]
Preventing over-alkylation with 5-Fluoro-2-methylbenzyl bromide
A comprehensive guide to preventing over-alkylation in the synthesis of secondary amines.
Welcome to the Technical Support Center for 5-Fluoro-2-methylbenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile reagent in their synthetic workflows. As Senior Application Scientists, we understand the challenges that can arise during alkylation reactions. A primary concern is controlling the reaction to achieve selective mono-alkylation and prevent the formation of undesired di- and tri-alkylated byproducts. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your experiments and achieve high yields of your target secondary amine.
Troubleshooting Guide: Overcoming Over-alkylation
This section addresses common issues encountered during the N-alkylation of primary amines with this compound.
Q1: I am observing significant amounts of the di-alkylated product in my reaction. What is the primary cause of this?
A1: Over-alkylation is a frequent challenge in the N-alkylation of primary amines. The root cause lies in the increased nucleophilicity of the desired mono-alkylated secondary amine product compared to the starting primary amine. The newly introduced benzyl group is electron-donating, which enhances the electron density on the nitrogen atom, making the secondary amine a more potent nucleophile. This increased reactivity causes it to compete with the primary amine for the remaining this compound, leading to the formation of a tertiary amine byproduct. This phenomenon is often described as a "runaway" reaction.
Q2: How does the steric hindrance from the ortho-methyl group on this compound affect the reaction?
A2: The methyl group at the 2-position of the benzyl bromide introduces significant steric hindrance around the electrophilic carbon. This steric bulk impedes the approach of the nucleophile (the amine) for the SN2 reaction.[1][2][3][4][5] While this slows down the initial reaction with the primary amine to some extent, it has a more pronounced effect on the second alkylation step. The mono-alkylated product is sterically more demanding than the primary amine, making the subsequent attack on another molecule of the sterically hindered this compound even more difficult. This "ortho effect" can be leveraged to improve the selectivity for mono-alkylation.[1]
Q3: My reaction is not going to completion, and I have a low yield of the desired mono-alkylated product. What can I do?
A3: Low conversion can be due to several factors. Firstly, the steric hindrance of this compound can slow the reaction rate.[1][2][3][4][5] Secondly, the choice of base and solvent may not be optimal. A weak base might not sufficiently deprotonate the primary amine, reducing the concentration of the active nucleophile. An inappropriate solvent can also hinder the reaction; for SN2 reactions, polar aprotic solvents like DMF or acetonitrile are generally preferred as they do not solvate the nucleophile, leaving it more reactive.[1] Increasing the reaction temperature can also improve the rate, but this must be done cautiously as it can also promote over-alkylation and other side reactions.
Q4: I am seeing byproducts that suggest elimination has occurred. How can I minimize this?
A4: While less common with benzylic halides compared to other alkyl halides, elimination can still occur, especially with a strong, sterically hindered base at elevated temperatures. To minimize elimination, consider using a weaker, non-hindered base such as potassium carbonate (K₂CO₃). Additionally, running the reaction at a lower temperature will generally favor the desired substitution reaction over elimination.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry of amine to this compound to favor mono-alkylation?
A1: To favor mono-alkylation, a stoichiometric excess of the primary amine is generally recommended. By having a higher concentration of the primary amine relative to the alkylating agent, the probability of the benzyl bromide reacting with the starting material is statistically increased over reacting with the more nucleophilic secondary amine product. A starting point of 2 to 5 equivalents of the primary amine to 1 equivalent of this compound is often effective.
Q2: Which bases are recommended for this reaction, and why?
A2: The choice of base is critical. A mild inorganic base like potassium carbonate (K₂CO₃) is often a good first choice. It is strong enough to deprotonate the resulting ammonium salt, regenerating the neutral amine, but not so strong as to significantly deprotonate the solvent or promote elimination. For more sensitive substrates or when finer control is needed, a weaker base or a sterically hindered non-nucleophilic base like diisopropylethylamine (DIPEA) can be used. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used but may increase the risk of side reactions.
Q3: What are the best solvents for this alkylation?
A3: Polar aprotic solvents are generally the best choice for SN2 reactions involving amines. Solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO) are effective because they solvate the cation but do not strongly solvate the amine nucleophile, thus enhancing its reactivity.[1]
Q4: How does temperature influence the selectivity of the reaction?
A4: Temperature has a significant impact on selectivity. Lowering the reaction temperature generally slows down all reaction rates but can disproportionately slow the second alkylation step, thus favoring mono-alkylation. A good starting point is to run the reaction at room temperature and gently heat if the reaction is too slow. High temperatures should be avoided as they can lead to an increase in over-alkylation and potential decomposition of the reactants or products.
Experimental Protocols and Data
Protocol 1: Direct Mono-N-Alkylation with Stoichiometric Control
This protocol aims to achieve selective mono-alkylation by using an excess of the primary amine and a mild base.
Materials:
-
Primary amine (3.0 equivalents)
-
This compound (1.0 equivalent)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the primary amine and anhydrous DMF.
-
Add potassium carbonate to the mixture and stir at room temperature for 15 minutes.
-
Dissolve this compound in a minimal amount of anhydrous DMF and add it dropwise to the stirring amine solution over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is sluggish, gently heat the mixture to 40-50°C and continue to monitor.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Illustrative Data for Optimizing Direct Alkylation:
| Amine:Benzyl Bromide Ratio | Base (equiv.) | Solvent | Temperature (°C) | Mono-alkylation Yield (%) | Di-alkylation Yield (%) |
| 1:1 | K₂CO₃ (1.5) | DMF | 25 | 45 | 35 |
| 3:1 | K₂CO₃ (2.0) | DMF | 25 | 75 | <10 |
| 5:1 | K₂CO₃ (2.0) | DMF | 25 | 85 | <5 |
| 3:1 | K₂CO₃ (2.0) | ACN | 50 | 80 | <10 |
| 3:1 | DIPEA (2.0) | DMF | 25 | 70 | <15 |
Note: These are representative yields and will vary depending on the specific primary amine used.
Protocol 2: Reductive Amination for High Selectivity
Reductive amination is an excellent alternative method that completely avoids the issue of over-alkylation by forming the C-N bond through a different mechanism.[6][7][8][9][10]
Materials:
-
5-Fluoro-2-methylbenzaldehyde (1.0 equivalent)
-
Primary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 5-Fluoro-2-methylbenzaldehyde and the primary amine in DCM.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
Protocol 3: Utilizing a Protecting Group Strategy
For valuable or complex primary amines where maximizing the yield of the mono-alkylated product is critical, a protecting group strategy can be employed. The Boc (tert-butoxycarbonyl) group is a common choice.[11][12][13][14][15]
Step 1: Boc Protection of the Primary Amine
Materials:
-
Primary amine (1.0 equivalent)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)
-
Triethylamine (TEA) (1.5 equivalents) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the primary amine in DCM and add triethylamine.
-
Add di-tert-butyl dicarbonate to the stirred solution.
-
Stir at room temperature for 1-12 hours, monitoring by TLC.
-
Once complete, wash the reaction mixture with 1 M HCl (if TEA was used), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected amine.
Step 2: Alkylation of the Boc-Protected Amine
Materials:
-
Boc-protected amine (1.0 equivalent)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)
-
This compound (1.1 equivalents)
-
Anhydrous DMF or THF
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DMF and cool to 0°C.
-
Carefully add sodium hydride portion-wise.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the reaction back to 0°C and add this compound dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography.
Step 3: Boc Deprotection
Materials:
-
Boc-protected secondary amine
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
Procedure:
-
Dissolve the Boc-protected secondary amine in DCM.
-
Add an excess of TFA (typically 20-50% v/v) or 4M HCl in dioxane.
-
Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous NaHCO₃ solution to neutralize the acid and liberate the free amine.
-
Extract, dry, and concentrate to obtain the final mono-alkylated product.
Visualizing Reaction Pathways and Workflows
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 13. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Recrystallization of 5-Fluoro-2-methylbenzyl Bromide Derivatives
Welcome to the Technical Support Center for the recrystallization of 5-Fluoro-2-methylbenzyl bromide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your purification experiments. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them, ensuring both the success of your experiments and a deeper understanding of the recrystallization process.
Introduction: The Importance of Crystalline Purity
Recrystallization is a powerful technique for the purification of solid organic compounds, and it is particularly crucial in the pharmaceutical industry where the purity of active pharmaceutical ingredients (APIs) is paramount.[1] The process relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving an impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will form a crystalline lattice, excluding impurities which remain dissolved in the surrounding solution (mother liquor).[2][3]
This compound and its derivatives are versatile building blocks in medicinal chemistry.[4] The presence of the fluorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. However, this substitution can also present unique challenges during purification due to altered intermolecular interactions.[5] This guide will provide you with the necessary tools to navigate these challenges and achieve high-purity crystalline products.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound derivatives in a question-and-answer format.
Q1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?
Answer: "Oiling out" is a common issue where the solute separates from the solution as a liquid rather than a solid crystalline material. This often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated to a point where the solute comes out of solution too rapidly for an ordered crystal lattice to form.[6]
Causality: The high concentration of the solute in the hot solution, combined with a rapid cooling rate, can lead to the formation of an amorphous oil. The presence of impurities can also lower the melting point of your compound, making it more prone to oiling out.
Solutions:
-
Re-heat and Add More Solvent: The most straightforward solution is to heat the mixture to redissolve the oil and then add a small amount of additional hot solvent to decrease the saturation level.[6] Allow the solution to cool more slowly.
-
Slower Cooling: Rapid cooling is a primary cause of oiling out. Once the compound is fully dissolved, allow the flask to cool to room temperature on a benchtop, insulated by a few paper towels, before moving it to an ice bath.[6]
-
Solvent System Modification: If the problem persists, consider a mixed solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly. A common example is a hexane/ethyl acetate mixture.[7]
-
Seed Crystals: If you have a small amount of pure, crystalline material, adding a "seed" crystal to the cooled, supersaturated solution can provide a nucleation point for crystal growth to begin.[8]
Q2: My compound won't crystallize, even after cooling in an ice bath. What should I do?
Answer: The failure to crystallize usually indicates that the solution is not sufficiently supersaturated. This can be due to using too much solvent or the inherent solubility of your compound.
Causality: For crystallization to occur, the concentration of the solute must exceed its solubility at a given temperature. If too much solvent was added initially, the solution may not become saturated upon cooling.
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal formation.
-
Seed Crystals: As mentioned previously, adding a seed crystal can initiate crystallization.
-
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent.[6] Be careful not to evaporate too much, as this can lead to rapid crystallization and trapping of impurities. Once the volume is reduced, allow the solution to cool again.
-
Change Solvents: If reducing the solvent volume is ineffective, your compound may be too soluble in the chosen solvent. In this case, the solvent should be removed entirely (e.g., by rotary evaporation) and the recrystallization attempted with a different solvent or solvent system.[6]
Q3: My recrystallization resulted in a very low yield. How can I improve it?
Answer: A low yield is a common problem in recrystallization and can be attributed to several factors.[6]
Causality:
-
Excessive Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor.[6]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, some of your product may crystallize along with the impurities you are trying to remove.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product.
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your compound.
-
Pre-heat Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent premature crystallization.
-
Use Ice-Cold Washing Solvent: Always wash your collected crystals with a minimal amount of ice-cold solvent.
-
Recover from Mother Liquor: If you suspect a significant amount of product remains in the mother liquor, you can try to recover it. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound derivatives?
Answer: There is no single "best" solvent, as the ideal choice depends on the specific derivative you are working with. However, a good starting point is to screen a range of solvents with varying polarities.
Solvent Selection Strategy:
-
"Like Dissolves Like": Consider the polarity of your compound. Benzyl bromide derivatives are moderately polar.
-
Ideal Solubility Profile: A good recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[3]
-
Common Solvents to Screen:
-
Alcohols: Ethanol and methanol are often good choices for moderately polar compounds.[7][9]
-
Esters: Ethyl acetate can be effective.
-
Hydrocarbons: Hexane or heptane are good non-polar solvents and are often used as the "poor" solvent in a mixed-solvent system.
-
Mixed Solvents: A mixture of a "good" solvent (like ethyl acetate or acetone) and a "poor" solvent (like hexane) can provide a fine-tunable system.[7]
-
Q2: How does the fluorine atom in this compound affect the recrystallization process?
Answer: The presence of a fluorine atom can influence intermolecular interactions, which in turn affects solubility and crystal packing.[5] Fluorine is highly electronegative and can participate in hydrogen bonding (C-H...F-C interactions).[5] This can lead to:
-
Altered Solubility: The solubility of your compound in a given solvent may be different from its non-fluorinated analog. This necessitates careful solvent screening.
-
Different Crystal Packing: The way the molecules arrange themselves in the crystal lattice can be affected, potentially leading to different crystal habits or even polymorphism.
-
Potential for Oiling Out: Changes in intermolecular forces can sometimes lead to a greater tendency for the compound to oil out.
Q3: Are there any specific safety precautions I should take when working with this compound?
Answer: Yes, absolutely. Benzyl bromide and its derivatives are lachrymators (tear-inducing) and are corrosive. It is crucial to handle these compounds with appropriate safety measures.
Safety Precautions:
-
Work in a Fume Hood: Always handle this compound and its solutions in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.
-
Avoid Inhalation and Contact: Take care to avoid inhaling vapors or allowing the solid or its solutions to come into contact with your skin or eyes.
-
Proper Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's safety guidelines.
Part 3: Experimental Protocol and Data
Standard Recrystallization Protocol for a this compound Derivative
This protocol provides a general workflow. The specific solvent and volumes will need to be optimized for your particular derivative.
-
Solvent Selection:
-
Place a small amount of your crude product (e.g., 20-30 mg) in a test tube.
-
Add a few drops of a candidate solvent and observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot.
-
Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
-
Dissolution:
-
Place the crude this compound derivative in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent while stirring or swirling until the solid is completely dissolved.
-
-
Decolorization (if necessary):
-
If the solution is colored, it may indicate the presence of impurities. Add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.[2]
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
-
Drying:
-
Allow the crystals to dry completely under vacuum.
-
Data Summary: Common Recrystallization Solvents
| Solvent System | Polarity | Typical Application |
| Ethanol | Polar | Single-solvent recrystallization of moderately polar compounds.[7] |
| Methanol | Polar | Similar to ethanol, good for moderately polar compounds.[9] |
| Ethyl Acetate/Hexane | Medium/Non-polar | A versatile mixed-solvent system for a range of polarities.[7] |
| Acetone/Hexane | Medium/Non-polar | Another effective mixed-solvent system.[7] |
Part 4: Visualizing the Workflow
Recrystallization Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common recrystallization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chemimpex.com [chemimpex.com]
- 5. Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. unifr.ch [unifr.ch]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing the Lachrymatory Effects of 5-Fluoro-2-methylbenzyl bromide
This guide is designed for researchers, scientists, and drug development professionals who work with 5-Fluoro-2-methylbenzyl bromide. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions concerning its potent lachrymatory and corrosive properties. Our focus is on ensuring laboratory safety through a deep understanding of the chemical's reactivity and the implementation of robust handling procedures.
Section 1: Understanding the Hazard - The "Why"
Q: What is this compound and why is it a lachrymator?
A: this compound (CAS No. 261951-71-7) is a substituted benzyl bromide derivative used as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the reactive bromomethyl group, which allows for the alkylation of various nucleophiles.[1]
The potent lachrymatory (tear-inducing) and irritant effects are intrinsic to its chemical structure. The carbon atom of the bromomethyl group (-CH₂Br) is highly electrophilic. When vapors come into contact with moisture, such as the tear film on the surface of the eyes or moisture in the respiratory tract, the compound undergoes rapid nucleophilic substitution (hydrolysis). This reaction produces 5-fluoro-2-methylbenzyl alcohol and, critically, hydrobromic acid (HBr). The HBr generated in situ is a strong, corrosive acid that irritates nerve endings, causing the characteristic stinging, pain, and profuse tearing.[3]
Q: What are the primary health risks associated with exposure?
A: this compound is classified as a hazardous and corrosive substance.[4] Exposure can cause severe health effects. The risks are not limited to its lachrymatory properties; direct contact can cause significant tissue damage.[5] Always consult the Safety Data Sheet (SDS) before use.[6]
| Hazard Statement | Description | Primary Consequence |
| H314 | Causes severe skin burns and eye damage.[4] | Direct contact can lead to chemical burns, blistering, and permanent tissue damage. |
| H318 / H319 | Causes serious eye damage / serious eye irritation. | Vapors or splashes can cause intense pain, profuse tearing, and potentially irreversible eye damage. |
| H335 | May cause respiratory irritation. | Inhalation of vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |
| H290 | May be corrosive to metals.[7] | Indicates the material's reactive and corrosive nature. |
Section 2: Proactive Management - Prevention and Safe Handling
Proactive management is the most critical aspect of working safely with this compound. The goal is to prevent any exposure to its liquid or vapor forms through a combination of engineering controls, administrative procedures, and personal protective equipment.
Q: What are the essential engineering controls for handling this compound?
A: Engineering controls are the first and most effective line of defense.[6][8]
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a properly functioning chemical fume hood with a verified face velocity.[3][9] This contains vapors and protects the user from inhalation.
-
Emergency Facilities: An eyewash station and a safety shower must be immediately accessible and unobstructed in the laboratory where the chemical is handled.[3][10]
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[4]
Caption: Workflow for safely handling lachrymatory and corrosive reagents.
Q: What Personal Protective Equipment (PPE) is mandatory?
A: The correct PPE provides a crucial barrier against direct contact.[8][10] Standard laboratory attire (long pants, closed-toe shoes) is assumed.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[9] A face shield should be worn over goggles if there is a significant splash risk. | Protects against vapor exposure and liquid splashes that can cause severe eye damage. Standard safety glasses are insufficient.[9] |
| Hand Protection | Impermeable gloves (e.g., disposable nitrile gloves for incidental contact).[3] Change gloves immediately if contaminated. | Prevents skin contact, which can cause severe chemical burns.[5] |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects skin and clothing from splashes and spills. |
| Respiratory | Not required for routine use in a fume hood. A self-contained breathing apparatus (SCBA) must be available for emergency response (e.g., large spills).[3] | A fume hood provides primary respiratory protection. SCBAs are for high-concentration emergency scenarios. |
Q: What are the correct storage and handling procedures?
A: Proper storage prevents degradation and accidental release.[3][4]
-
Storage: Store in a cool, well-ventilated, and dry area, away from incompatible materials like strong bases, amines, and alcohols.[3][9] The container must be kept tightly closed.[4] Some suppliers recommend refrigerated storage (2-8 °C).[3] The compound may be light-sensitive, so store it in an opaque container or a dark location.[3]
-
Handling: Avoid direct contact with the substance.[3] Do not handle in a confined space.[3] When transferring, use a syringe or cannula for liquids to minimize vapor release. Always work in a fume hood.[11]
Section 3: Reactive Management - Emergency and Decontamination Protocols
Even with the best precautions, accidents can happen. A rapid and correct response is vital to mitigate harm.
Q: What is the immediate first aid response for eye or skin contact?
A: Time is critical. Act immediately.
-
Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[4][5] Use an eyewash station. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from a physician, showing them the Safety Data Sheet.[5]
-
Skin Contact: Immediately remove all contaminated clothing and footwear.[3] Drench the affected skin area with plenty of water for at least 15 minutes.[3][5] Call a physician immediately.[5]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[5] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4]
Q: How should I handle a spill of this compound?
A: Follow a pre-planned spill response procedure. Do not attempt to clean a large spill if you are not trained to do so.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate. Do not approach from downwind.[3]
-
Restrict Access: Secure the area and prevent unauthorized personnel from entering.[3]
-
Consult SDS: Refer to Section 6 of the SDS for spill cleanup procedures.[3]
-
Wear Appropriate PPE: At a minimum, wear a lab coat, splash goggles, and chemical-resistant gloves. For large spills, respiratory protection (SCBA) may be necessary.[3]
-
Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, dry earth, or a commercial chemical sorbent.[3] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbed material into a closable, labeled container for hazardous waste disposal.[3]
-
Decontaminate: Clean the spill area thoroughly. Wipe the surface with a solvent the material is soluble in (e.g., ethanol), followed by soap and water.[12] All cleaning materials must be disposed of as hazardous waste.[12]
Q: How can I safely quench a reaction or neutralize residual reagent?
A: Unreacted this compound in a reaction mixture or as waste must be neutralized before disposal. Benzyl bromides are reactive alkylating agents that can be quenched by nucleophiles.[13]
Protocol for Quenching in a Reaction Flask:
-
Cool the Reaction: Ensure the reaction vessel is cooled in an ice bath to manage any potential exotherm.
-
Slow Addition of Quenching Agent: While stirring vigorously under an inert atmosphere, slowly add a suitable nucleophilic quenching agent. A common and effective choice is a solution of aqueous ammonia or a secondary amine like diethylamine.[14] Alternatively, an alcohol like isopropanol can be added slowly, followed by the cautious addition of water.[15]
-
Monitor for Completion: Continue stirring for 1-2 hours at room temperature to ensure the complete destruction of the benzyl bromide.[14] An aliquot can be taken and analyzed by TLC or GC-MS to confirm the absence of the starting material.[11]
-
Proceed with Workup: Once the quench is complete, you can proceed with the standard aqueous workup.
Section 4: Frequently Asked Questions (FAQs)
Q: I can smell the chemical even when working in the fume hood. What should I do?
A: Stop work immediately. If you can smell it, you are being exposed. This indicates a failure of the engineering controls. Lower the sash to the lowest practical working height. If the smell persists, move away from the hood, alert others, and contact your institution's Environmental Health and Safety (EHS) office. The fume hood's performance must be professionally evaluated before it is used again.
Q: My gloves came into contact with a drop of the chemical. What is the procedure?
A: Immediately remove the contaminated gloves, turning them inside out as you do to avoid touching the outer surface. Dispose of them in the designated hazardous waste container. Wash your hands thoroughly with soap and water. Put on a new pair of gloves before resuming work. Never reuse disposable gloves.[9]
Q: How do I decontaminate glassware that has come into contact with the compound?
A: Glassware should be decontaminated inside a fume hood before being removed for general washing.[12]
-
Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. Collect this rinse as hazardous waste.
-
Submerge or rinse the glassware in a basic solution (e.g., a dilute solution of sodium bicarbonate or a commercial decontamination solution) to hydrolyze and neutralize any remaining traces of the benzyl bromide.
-
After decontamination, the glassware can be washed normally with soap and water.[12]
Q: What waste disposal procedures should be followed?
A: All waste containing this compound, including unreacted material, contaminated absorbents, gloves, and rinse solutions, is considered hazardous waste.[4] It must be collected in a clearly labeled, sealed, and appropriate waste container.[5] Do not mix it with incompatible waste streams. Follow all local, state, and federal regulations for hazardous waste disposal, managed through your institution's EHS department.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]
- 9. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 10. justia.com [justia.com]
- 11. orgsyn.org [orgsyn.org]
- 12. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 13. Benzyl Protection - Benzyl Bromide [commonorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. sarponggroup.com [sarponggroup.com]
Technical Support Center: Reaction Monitoring for 5-Fluoro-2-methylbenzyl Bromide by TLC
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving the versatile but reactive building block, 5-fluoro-2-methylbenzyl bromide. As a potent lachrymator and reactive electrophile, its handling and reaction monitoring require precision. This document provides in-depth, experience-driven answers to common and advanced troubleshooting questions, ensuring reliable and interpretable results.
Critical Safety Advisory
This compound and related benzyl halides are strong lachrymators and irritants to the skin, eyes, and respiratory system.[1][2] All handling, sample preparation, and spotting of TLC plates must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Section 1: Foundational Concepts & Initial Setup (FAQs)
This section addresses the most common initial questions regarding the setup and execution of TLC for monitoring reactions with this compound.
Q1: Why is TLC the preferred method for monitoring my this compound reaction?
A1: Thin-Layer Chromatography is a rapid, inexpensive, and highly effective technique for real-time reaction monitoring. Its primary advantages are:
-
Speed: An analysis can be completed in 5-10 minutes, allowing for timely decisions about the reaction's progress.
-
Sensitivity: TLC can detect minute quantities of reactants and products.
-
Simplicity: It requires minimal equipment and sample volume. For a typical nucleophilic substitution reaction, TLC allows you to visually track the consumption of the relatively non-polar starting material (this compound) and the appearance of the typically more polar product spot.
Q2: What basic materials and solvent system should I start with?
A2: For most applications involving this starting material, a standard setup is sufficient.
Materials:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates are the industry standard. The "F₂₅₄" indicates that the plate contains a fluorescent indicator that is active under 254 nm UV light, which is crucial for visualization.[3]
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is used. A good starting point is a 4:1 mixture of Hexanes:Ethyl Acetate . This system provides excellent resolving power for a wide range of organic compounds.
-
Equipment: A developing chamber with a lid, capillary spotters, and forceps.
Causality: Silica gel is a polar adsorbent.[4] Non-polar compounds (like the starting bromide) have a weaker affinity for the silica and travel further up the plate, resulting in a higher Retention Factor (Rƒ). More polar compounds (like a potential alcohol or amine product) interact more strongly, travel shorter distances, and have a lower Rƒ.[5][6] The Hexanes/Ethyl Acetate ratio is adjusted to achieve optimal separation where all spots have Rƒ values between 0.15 and 0.85.[7]
Q3: What is the correct way to spot a TLC plate for reaction monitoring? The "Self-Validating" System.
A3: Proper spotting is critical for unambiguous interpretation. The most robust method is the three-lane "self-validating" system:
-
"SM" Lane (Starting Material): On the left, spot a dilute solution of your pure this compound. This is your reference.
-
"C" Lane (Co-spot): In the middle, spot the starting material first. Then, without letting the spot grow too large, carefully spot your reaction mixture directly on top of the SM spot.
-
"RM" Lane (Reaction Mixture): On the right, spot a sample taken directly from your reaction.
Trustworthiness: This method is self-validating. The starting material spot in the "RM" lane must align horizontally with the single spot in the "SM" lane. The "C" lane will show a single spot if the reaction has not started, or a "snowman" shape (two vertically aligned spots) if the reaction is in progress, confirming the identity of the starting material within the reaction mixture.[8]
Section 2: Troubleshooting Guide: Common TLC Problems & Solutions
This section is formatted to directly address the most frequent issues encountered during TLC analysis.
Q4: I've run my plate, but I see no spots under the UV lamp. What went wrong?
A4: This is a common issue with several potential causes.
-
Cause 1: Insufficient Concentration. The most likely reason is that your sample is too dilute.[9][10]
-
Solution: Prepare a more concentrated sample for TLC analysis. Alternatively, use the "multi-spotting" technique: gently touch the capillary spotter to the origin, let the solvent dry completely, and repeat 3-5 times in the exact same location to concentrate the sample directly on the plate.[4]
-
-
Cause 2: Compound is Not UV-Active. While the benzene ring in this compound makes it strongly UV-active, your product may not be.[3]
-
Cause 3: Compound Evaporation. If your product is highly volatile, it may have evaporated from the plate during development or drying.[9][13]
-
Solution: This is less common for benzyl bromide derivatives but possible. Minimize the time the plate is left in the open air and visualize it immediately after development.
-
Q5: My spots are streaking badly. How can I get sharp, round spots?
A5: Streaking provides poor data and can hide impurities. It is almost always correctable.
-
Cause 1: Sample Overloading. This is the most common cause. You have applied too much sample, saturating the silica gel at the origin.[4][9]
-
Solution: Dilute your sample significantly (a 1% solution is often a good starting point) and re-spot the plate.[4] A properly loaded spot should be faint upon spotting.
-
-
Cause 2: Acidic or Basic Compound. If your product is acidic (e.g., a carboxylic acid) or basic (e.g., an amine), it can interact ionically with the slightly acidic silica gel, causing tailing.
-
Solution: Add a modifier to your eluent. For acidic compounds, add ~1% acetic acid. For basic compounds, add ~1% triethylamine.[10] This ensures the compound is in a single protonation state and moves cleanly.
-
-
Cause 3: Compound Instability. The compound may be decomposing on the silica gel.[8]
-
Solution: See the advanced FAQ (Q8) on how to diagnose this with a 2D TLC experiment.
-
Q6: I see a new spot, but it's very close to my starting material spot. How can I improve the separation?
A6: This is a frequent challenge, especially if the product's polarity is similar to the starting material's.[14][15]
-
Solution 1: Optimize the Solvent System. The goal is to increase the difference in how strongly the two compounds adhere to the silica.
-
Decrease Polarity: If both spots are high on the plate (Rƒ > 0.5), decrease the eluent's polarity. Instead of 4:1 Hexanes:EtOAc, try 9:1 or even 19:1. This forces the compounds to interact more with the silica, exaggerating small polarity differences.
-
Change Solvents: If adjusting the ratio doesn't work, change the solvents entirely. Solvents have different selectivities. Try a system of Dichloromethane/Hexanes or Toluene/Acetone.
-
-
Solution 2: Use a Discriminating Stain. Sometimes, chemical stains can reveal differences that UV light cannot. A p-anisaldehyde stain can produce different colors for different functional groups, potentially coloring your product and starting material differently, even if their Rƒ values are nearly identical.[16]
Q7: I see a new, very polar spot (Rƒ ≈ 0.1) that I wasn't expecting. What is it?
A7: An unexpected polar spot is often a sign of a side reaction.
-
Most Likely Cause: Hydrolysis. this compound is susceptible to hydrolysis, especially if trace moisture is present.[17][18] The bromide is replaced by a hydroxyl (-OH) group, forming 5-fluoro-2-methylbenzyl alcohol.
-
Confirmation: The alcohol is significantly more polar than the starting bromide due to its ability to hydrogen bond with the silica gel.[5] To confirm its identity, visualize the plate with a potassium permanganate (KMnO₄) stain. Alcohols are readily oxidized by KMnO₄ and will show up as a yellow-brown spot on a purple background.[12] The starting bromide will not react with this stain.
Section 3: Advanced Troubleshooting & FAQs
Q8: I'm concerned my product is not stable on silica gel. How can I test for this?
A8: Compound decomposition on the acidic silica surface can lead to misleading TLC results. A two-dimensional (2D) TLC is the definitive test for stability.[8]
-
Spot: Take a square TLC plate and spot your purified product in the bottom-left corner.
-
First Run: Develop the plate as usual. Your compound will move up vertically to a single spot.
-
Dry and Rotate: Remove the plate, dry it completely, and then rotate it 90 degrees counter-clockwise. The lane of spots from the first run is now the new origin.
-
Second Run: Develop the plate again in the same solvent system.
-
Analysis: If the compound is stable, it will appear as a single spot on the 45-degree diagonal. If new spots appear below the diagonal, it indicates that the compound decomposed during its time on the plate.[8]
Q9: How can I specifically visualize the halogenated starting material to distinguish it from other non-polar spots?
A9: While UV is the primary method, a silver nitrate (AgNO₃) stain is highly specific for halogenated compounds.[19][20] The mechanism involves the photochemical cleavage of the carbon-bromine bond by UV light. The resulting bromide ion reacts with silver nitrate to form a dark, light-sensitive precipitate of silver bromide (AgBr), appearing as a dark spot.[19] This can be an excellent way to confirm the presence of unreacted starting material.
Section 4: Key Protocols & Reference Data
Protocol 1: Standard TLC Monitoring Procedure
-
Preparation: Pour a 4:1 Hexanes:Ethyl Acetate eluent into a developing chamber to a depth of ~0.5 cm. Close the lid and let the atmosphere saturate for 5 minutes.
-
Spotting: On a silica gel F₂₅₄ plate, lightly draw a pencil line ~1 cm from the bottom (the origin). Mark three lanes: "SM," "C," and "RM."
-
Apply Samples: Using a capillary spotter, apply your starting material, co-spot, and reaction mixture to the corresponding lanes as described in Q3. Ensure spots are small and compact.
-
Development: Use forceps to place the plate in the chamber. Ensure the solvent level is below the origin line.[4] Close the lid and allow the solvent front to travel until it is ~1 cm from the top of the plate.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let the plate air dry in a fume hood.
-
Analysis: View the plate under a 254 nm UV lamp and circle all visible spots with a pencil.[3] If necessary, proceed to chemical staining (e.g., Protocol 2). Calculate Rƒ values for all spots.
Protocol 2: Visualization with Potassium Permanganate (KMnO₄) Stain
This stain is ideal for detecting oxidizable functional groups, such as the alcohol byproduct from hydrolysis.
-
Stain Preparation: Dissolve KMnO₄ (1.5 g) and K₂CO₃ (10 g) in 200 mL of water containing 1.25 mL of 10% NaOH solution. Store in a dark bottle.
-
Staining: After running and drying your TLC plate, dip it quickly and smoothly into the stain solution using forceps.
-
Development: Remove the plate and blot the excess stain from the edge with a paper towel. Gently warm the plate with a heat gun.
-
Analysis: Oxidizable compounds will appear as yellow or white spots against a purple/pink background.[12]
Data Summary: Expected Rƒ Values
The following table provides approximate Rƒ values to aid in spot identification. Actual values will vary based on exact conditions.
| Compound | Expected Polarity | Functionality | Expected Rƒ (4:1 Hexanes:EtOAc) | Visualization Method |
| This compound (SM) | Low | Benzyl Bromide | ~ 0.7 - 0.8 | UV, AgNO₃ Stain |
| Typical Product (e.g., Ether/Ester) | Medium | Varies | ~ 0.4 - 0.6 | UV, Specific Stains |
| Hydrolysis Byproduct (Alcohol) | High | Benzyl Alcohol | ~ 0.2 - 0.3 | UV, KMnO₄, PMA |
Section 5: Visual Workflows and Diagrams
Diagram 1: Standard TLC Experimental Workflow
Caption: Standard workflow for TLC reaction monitoring.
Diagram 2: Troubleshooting Chart for Invisible Spots
Caption: Decision tree for troubleshooting invisible TLC spots.
Diagram 3: Interpreting a Developed TLC Plate
Caption: Example plate showing Rƒ calculation and co-spotting.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. homework.study.com [homework.study.com]
- 6. Determine the Rf values of compounds A, B, and C run on a silica gel TLC .. [askfilo.com]
- 7. silicycle.com [silicycle.com]
- 8. Chromatography [chem.rochester.edu]
- 9. silicycle.com [silicycle.com]
- 10. silicycle.com [silicycle.com]
- 11. Magic Formulas [chem.rochester.edu]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. reddit.com [reddit.com]
- 14. echemi.com [echemi.com]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. scribd.com [scribd.com]
Technical Support Center: Solvent Effects on 5-Fluoro-2-methylbenzyl Bromide Reactions
Welcome to the technical support guide for reactions involving 5-Fluoro-2-methylbenzyl bromide. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common challenges and questions regarding the critical role of the solvent in directing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction with this compound is proceeding very slowly. What is the likely cause?
A: The slow rate is most likely due to a mismatch between your desired reaction mechanism and your choice of solvent. This compound, as a benzylic bromide, can undergo substitution by both SN1 and SN2 pathways.[1][2][3] The choice of solvent is one of the most powerful factors you can control to favor one pathway over the other.
-
For an SN2 reaction (favored by strong, anionic nucleophiles): If your reaction is slow, you may be using a polar protic solvent (e.g., water, methanol, ethanol). These solvents have O-H or N-H bonds and can form a hydrogen-bonding "cage" around the nucleophile, stabilizing it and reducing its reactivity.[4][5] This effect significantly slows down the SN2 mechanism, which requires the nucleophile to directly attack the electrophilic carbon.[5]
-
For an SN1 reaction (favored by weak, neutral nucleophiles): If an SN1 reaction is slow, the solvent may not be polar enough to stabilize the intermediate carbocation that forms after the bromide leaving group departs.[6][7]
Troubleshooting Recommendation: To accelerate an SN2 reaction, switch to a polar aprotic solvent such as Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN).[4][8] These solvents can dissolve the nucleophile but do not hydrogen bond with it, leaving the nucleophile "free" and highly reactive.[5][9]
Q2: I'm observing a mixture of substitution products and some unwanted byproducts. How can I improve the selectivity of my reaction?
A: Observing a product mixture often indicates a competition between SN1 and SN2 pathways. Because this compound can form a relatively stable benzylic carbocation, the SN1 pathway is often a competing route, even with primary benzylic halides.[1][2][3]
Understanding the Substrate: The electronic properties of this compound influence its reactivity. The methyl group is weakly electron-donating, which helps stabilize the benzylic carbocation, favoring the SN1 pathway. The fluorine atom is electron-withdrawing by induction, which can slightly destabilize the carbocation. However, these effects mean the substrate is poised to react via either pathway depending on the conditions.
Solvent-Driven Selectivity:
-
To favor SN2 (leading to a single, inverted stereocenter if applicable): Use a polar aprotic solvent (DMSO, DMF, Acetone).[3][4] These solvents maximize the reactivity of strong nucleophiles and do not stabilize the carbocation intermediate, thus disfavoring the SN1 route.[4][8]
-
To favor SN1 (leading to a racemic mixture if the carbon is a stereocenter): Use a polar protic solvent (Water, Alcohols, Carboxylic Acids).[4][6] These solvents excel at stabilizing both the departing bromide anion and the intermediate carbocation through hydrogen bonding and dipole interactions, accelerating the rate-determining step of the SN1 mechanism.[1][7]
Q3: Why is a polar aprotic solvent the best choice for an SN2 reaction?
A: Polar aprotic solvents enhance the rate of SN2 reactions for two primary reasons.[6] First, their polarity is sufficient to dissolve both the substrate and the (often ionic) nucleophile, ensuring they are in the same phase to react. Second, because they lack acidic protons (like the H in O-H), they do not form strong hydrogen bonds with the anionic nucleophile.[4][5][9] This lack of "solvation caging" makes the nucleophile more energetic and reactive, leading to a faster reaction rate.[5][6]
Troubleshooting Guide
Issue 1: Low Yield or No Reaction
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Solvent Type | You are attempting an SN2 reaction with a strong nucleophile in a polar protic solvent (e.g., ethanol), which is deactivating the nucleophile. | Switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.[4][6] |
| Insufficient Solvent Polarity | You are attempting an SN1 reaction with a weak nucleophile in a nonpolar or moderately polar aprotic solvent (e.g., THF, Diethyl Ether). | Switch to a polar protic solvent like water, methanol, or acetic acid to stabilize the carbocation intermediate.[1][7] |
| Steric Hindrance | The ortho-methyl group on the benzyl bromide may slightly hinder the backside attack required for the SN2 mechanism, especially with bulky nucleophiles. | While solvent cannot change the substrate's structure, ensuring optimal SN2 conditions (polar aprotic solvent, strong non-bulky nucleophile, higher concentration) can help overcome this moderate steric barrier. |
Issue 2: Formation of Impurities (Elimination or Friedel-Crafts Products)
| Potential Cause | Explanation | Recommended Solution |
| E2 Elimination | If using a strong, sterically hindered base as a nucleophile, E2 elimination can compete with SN2 substitution. This is more pronounced at higher temperatures. | Use a less hindered nucleophile if possible. Run the reaction at the lowest temperature that allows for a reasonable rate. Polar aprotic solvents are generally preferred for SN2 over E2. |
| SN1/E1 Elimination | In polar protic solvents, the carbocation intermediate can be deprotonated by a weak base (including the solvent itself), leading to an E1 elimination byproduct. | To favor substitution, use a good nucleophile that is a weak base. If possible, switching to SN2 conditions (polar aprotic solvent) will eliminate this side reaction. |
| Friedel-Crafts Alkylation | The carbocation formed under SN1 conditions is an electrophile and can potentially alkylate another aromatic ring in the reaction mixture (intermolecularly) or even polymerize. | This is typically a minor pathway but can be suppressed by running the reaction under dilute conditions and avoiding strong Lewis acid catalysts. Favoring SN2 conditions will prevent the formation of the carbocation altogether. |
Experimental Protocols & Data
Protocol 1: Solvent Screening for Nucleophilic Substitution
This protocol provides a framework for selecting the optimal solvent for a reaction between this compound and a generic nucleophile (Nu-).
-
Setup: In separate, dry vials, add this compound (1 mmol) and the nucleophile (1.1 mmol).
-
Solvent Addition: To each vial, add 5 mL of a different solvent to be tested.
-
Group A (Polar Protic): Methanol, Ethanol, Water.
-
Group B (Polar Aprotic): DMF, DMSO, Acetonitrile.
-
-
Reaction: Stir all reactions at a constant temperature (e.g., 50 °C).
-
Monitoring: Monitor the consumption of the starting material by TLC or GC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).
-
Analysis: Compare the reaction rates and product profiles. The solvent that provides the fastest conversion with the cleanest product profile is optimal.
Table 1: Expected Outcome of Solvent Screening
| Solvent | Solvent Type | Expected Primary Mechanism | Relative Reaction Rate (Predicted) | Key Considerations |
| Methanol | Polar Protic | SN1 / Solvolysis | Moderate | Will stabilize the carbocation but is also a weak nucleophile, potentially leading to a methoxy-substituted byproduct (solvolysis).[1][3] |
| Water | Polar Protic | SN1 / Solvolysis | Moderate to Fast | Highly effective at stabilizing the carbocation and leaving group.[4][7] Expect the benzyl alcohol as the primary product. |
| DMF | Polar Aprotic | SN2 | Very Fast | Excellent choice for SN2 with anionic nucleophiles.[2] Does not solvate the nucleophile. |
| DMSO | Polar Aprotic | SN2 | Very Fast | Similar to DMF, highly effective at accelerating SN2 reactions.[6] |
| Acetonitrile | Polar Aprotic | SN2 | Fast | A good polar aprotic option, often less viscous and easier to remove than DMF or DMSO. |
| THF | Borderline Aprotic | SN2 | Slow | Less polar; may not fully dissolve ionic nucleophiles, leading to slower rates. |
Visualizing Reaction Pathways
To effectively troubleshoot, it is crucial to visualize the competing reaction mechanisms and how solvent choice influences the pathway.
Diagram 1: SN1 vs. SN2 Mechanistic Choice
This diagram illustrates the decision process based on reaction conditions.
Caption: Solvent choice directs the reaction down SN1 or SN2 pathways.
Diagram 2: The Role of Solvent in Nucleophile Reactivity
This diagram shows how different solvent types interact with the nucleophile.
Caption: Protic solvents cage nucleophiles; aprotic solvents leave them free.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. users.wfu.edu [users.wfu.edu]
- 7. quora.com [quora.com]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 5-Fluoro-2-methylbenzyl Bromide
Welcome to the technical support center for the synthesis of 5-Fluoro-2-methylbenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, primarily a free-radical benzylic bromination of 5-fluoro-2-methyltoluene, is a powerful transformation, but one that is highly sensitive to reaction parameters, especially temperature. This resource aims to provide you with the expertise to navigate the nuances of this reaction, ensuring high yield and purity.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues that may arise during the synthesis of this compound. The solutions provided are based on established principles of radical chemistry and practical laboratory experience.
Issue 1: Low or No Conversion of Starting Material
Question: I have set up my reaction with 5-fluoro-2-methyltoluene, N-bromosuccinimide (NBS), and a radical initiator (AIBN), but upon analysis, I see a large amount of unreacted starting material. What are the likely causes and how can I fix this?
Answer: Low or no conversion in a benzylic bromination reaction is a common issue that typically points to a problem with the initiation of the radical chain reaction. Here’s a systematic approach to troubleshoot this problem:
-
Inadequate Initiator Decomposition: The most common culprit is insufficient temperature to decompose the radical initiator, Azobisisobutyronitrile (AIBN). AIBN requires a temperature range of roughly 66°C to 72°C to decompose at a suitable rate and generate the necessary radicals to start the chain reaction.
-
Solution: Ensure your reaction solvent is refluxing at a temperature within or above this range. If you are using a lower-boiling solvent, you may need to switch to a higher-boiling one like chlorobenzene or use a different initiator with a lower decomposition temperature. However, for this specific synthesis, a solvent that maintains a temperature in the optimal AIBN decomposition range is ideal.
-
-
Radical Scavengers: The presence of impurities that can act as radical scavengers will terminate the chain reaction prematurely.
-
Solution: Ensure your starting material and solvent are pure and free of any inhibitors. It is also good practice to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen, a known radical inhibitor, from interfering with the reaction.
-
-
Insufficient Initiator Concentration: While catalytic, the amount of initiator is crucial.
-
Solution: Typically, 1-5 mol% of AIBN relative to the substrate is sufficient. If you suspect your initiator has degraded over time, it may be necessary to use a fresh batch.
-
Issue 2: Formation of Dibrominated Byproduct
Question: My reaction is producing a significant amount of 5-fluoro-2-(dibromomethyl)benzyl bromide. How can I improve the selectivity for the desired monobrominated product?
Answer: The formation of the dibrominated byproduct is a classic example of over-reaction and is a challenge in benzylic brominations. Controlling the reaction stoichiometry and conditions is key to favoring monobromination.
-
Stoichiometry of NBS: The most direct way to control the extent of bromination is by carefully controlling the amount of N-bromosuccinimide (NBS).
-
Solution: Use NBS in a stoichiometric amount (1.0 to 1.1 equivalents) relative to the 5-fluoro-2-methyltoluene. Using a significant excess of NBS will inevitably lead to the formation of the dibrominated product.
-
-
Reaction Time and Monitoring: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to the slower, second bromination of the desired product.
-
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to a satisfactory level.
-
-
Localized High Concentrations of Bromine: High local concentrations of bromine can favor the dibromination.
-
Solution: Ensure vigorous stirring to maintain a homogenous reaction mixture. NBS is used to generate bromine in situ at a low and steady concentration, which is advantageous for selectivity.
-
Issue 3: Ring Bromination as a Side Reaction
Question: I am observing the formation of isomers where bromine has been added to the aromatic ring instead of the benzylic position. Why is this happening and how can I prevent it?
Answer: Ring bromination is an electrophilic aromatic substitution reaction, which competes with the desired free-radical pathway. The presence of acidic conditions or free bromine in the absence of a radical initiator can promote this side reaction.
-
Absence of Radical Initiation: If the radical chain reaction is not efficiently initiated, electrophilic bromination can become a competitive pathway.
-
Solution: Ensure that your radical initiator is active and that the reaction is conducted at a temperature sufficient for its decomposition. The use of light (UV radiation) can also be used to promote radical formation.
-
-
Acidic Impurities: The presence of acid can catalyze electrophilic aromatic substitution.
-
Solution: Ensure your glassware is clean and that your reagents and solvents are free from acidic impurities. The succinimide byproduct of the reaction is slightly acidic, but typically does not cause significant issues under standard conditions.
-
-
Choice of Brominating Agent: Using molecular bromine (Br₂) instead of NBS can lead to higher concentrations of bromine, which can favor ring bromination, especially without a radical initiator.
-
Solution: N-bromosuccinimide (NBS) is the preferred reagent for benzylic bromination as it provides a low, steady concentration of bromine, favoring the radical pathway.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The optimal temperature is primarily dictated by the choice of radical initiator. For AIBN, a temperature between 66°C and 72°C is ideal for a controlled rate of radical generation. It's important to maintain a steady temperature, as fluctuations can affect the reaction rate and selectivity.
Q2: Why is N-bromosuccinimide (NBS) preferred over elemental bromine for this reaction?
A2: NBS is favored for several reasons:
-
Selectivity: It provides a low, constant concentration of bromine, which favors the desired free-radical benzylic bromination over competing electrophilic aromatic substitution (ring bromination).
-
Safety and Handling: NBS is a crystalline solid that is easier and safer to handle than liquid bromine.
-
Byproduct: The succinimide byproduct is generally easy to remove during workup.
Q3: What solvents are recommended for this reaction?
A3: Traditionally, carbon tetrachloride (CCl₄) has been used due to its inertness and suitable boiling point. However, due to its toxicity and environmental concerns, it has been largely replaced by other solvents such as acetonitrile, cyclohexane, or chloroform. The key is to use a solvent that is inert to the reaction conditions and has a boiling point that allows for the efficient decomposition of the chosen radical initiator.
Q4: How should I properly quench the reaction?
A4: Once the reaction is complete, it should be cooled to room temperature. The reaction can be quenched by washing with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to remove any unreacted bromine. This is followed by standard aqueous workup procedures.
Q5: My final product is unstable and decomposes upon storage. What precautions should I take?
A5: Benzyl bromides can be lachrymatory and are often sensitive to light and moisture. It is recommended to store the purified this compound in a cool, dark place under an inert atmosphere. For long-term storage, refrigeration is advised.
Experimental Protocol and Data
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Starting Material | 5-fluoro-2-methyltoluene | Substrate for benzylic bromination. |
| Brominating Agent | N-Bromosuccinimide (NBS) | 1.0 - 1.1 equivalents. |
| Radical Initiator | AIBN | 1-5 mol%. |
| Solvent | Acetonitrile or Cyclohexane | Avoids hazardous chlorinated solvents. |
| Reaction Temperature | Reflux (typically 70-85°C) | Ensures AIBN decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents inhibition by oxygen. |
| Reaction Time | 2-6 hours (monitor by TLC/GC) | Avoids over-bromination. |
Step-by-Step Experimental Workflow
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-fluoro-2-methyltoluene and the chosen solvent.
-
Reagent Addition: Add N-bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) to the flask.
-
Inert Atmosphere: Purge the system with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Heating: Heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Visualizing the Process
Diagram 1: Benzylic Bromination Workflow
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Fluoro-2-methylbenzyl Bromide and 2-Methylbenzyl Bromide
In the landscape of organic synthesis, particularly in pharmaceutical and materials science research, benzyl bromides are indispensable electrophiles for introducing the benzyl moiety.[1][2] Their reactivity, however, is not uniform and can be finely tuned by substituents on the aromatic ring. This guide provides an in-depth, objective comparison of the reactivity profiles of 5-Fluoro-2-methylbenzyl bromide and its non-fluorinated analog, 2-methylbenzyl bromide. We will explore the underlying electronic principles governing their reactivity and provide supporting data to guide researchers in selecting the appropriate reagent for their specific synthetic challenges.
Molecular Structure and Electronic Effects: A Tale of Two Substituents
The reactivity of a benzyl bromide in nucleophilic substitution reactions is fundamentally governed by the stability of the reaction intermediate or transition state. Both 2-methylbenzyl bromide and this compound are primary benzylic halides, a class of compounds known to readily undergo both SN1 and SN2 reactions due to the ability of the benzene ring to stabilize both carbocation intermediates and transition states.[3][4][5][6]
The key difference between the two molecules lies in the presence of the fluorine atom at the C-5 position (meta to the bromomethyl group) in this compound.
-
2-Methylbenzyl Bromide: The methyl group at the C-2 position (ortho) exerts a weak, positive inductive effect (+I) and a positive hyperconjugative effect. These effects donate electron density to the ring, which can help stabilize a developing positive charge on the benzylic carbon.
-
This compound: This molecule introduces a compelling electronic tug-of-war.
-
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring, making the entire system more electron-deficient.
-
Resonance Effect (+R): Fluorine also possesses lone pairs that can be donated to the aromatic ring via resonance. However, for a substituent at the meta position, this resonance effect does not extend to the benzylic carbon (C-1).
-
Therefore, the dominant electronic influence of the meta-fluorine substituent on the reaction center is its strong electron-withdrawing inductive effect (-I). This effect is crucial for understanding the reactivity differences.
Diagram 1: Electronic Effects on the Benzylic Carbon
This diagram illustrates the dominant inductive effect of the meta-fluoro substituent.
References
A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzylating Agents for Researchers
In the landscape of synthetic chemistry, the benzyl group (Bn) is an indispensable tool, widely employed for the protection of alcohols and amines. The choice of benzylating agent—the molecule that delivers the benzyl group—can profoundly influence reaction outcomes. This guide provides an in-depth comparison of traditional non-fluorinated benzylating agents with their fluorinated counterparts, offering insights into their reactivity, applications, and the underlying chemical principles that govern their behavior.
The Benchmark: Non-Fluorinated Benzylating Agents
Standard benzylating agents, such as benzyl bromide (BnBr) and benzyl chloride (BnCl), are the workhorses of organic synthesis. Their reactivity stems from the ability of the phenyl ring to stabilize the transition state of nucleophilic substitution reactions.
Reactivity Profile: Benzyl halides can react through both SN1 and SN2 mechanisms.[1][2] The SN2 pathway is favored due to the primary nature of the benzylic carbon. However, the benzyl carbocation formed in an SN1 pathway is resonance-stabilized, making this route also accessible, particularly with electron-donating groups on the aromatic ring or in polar, protic solvents.[2][3][4][5] This dual reactivity allows for a broad range of applications but can sometimes lead to challenges in controlling selectivity.[6]
Common Applications:
-
Protecting Group Chemistry: The primary use of non-fluorinated benzylating agents is to protect hydroxyl and amino groups. The resulting benzyl ethers and amines are stable under a wide range of reaction conditions and can be readily deprotected by hydrogenolysis.
-
Carbon-Carbon Bond Formation: Benzyl halides are also used as electrophiles in various coupling reactions to introduce a benzyl moiety into organic molecules.
The Impact of Fluorination on Benzylating Agents
The introduction of fluorine onto the aromatic ring dramatically alters the electronic properties of the benzylating agent. Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect is a dominant feature.[7][8]
Electronic Effects and Reactivity: The strong inductive effect of fluorine withdraws electron density from the aromatic ring and, consequently, from the benzylic carbon. This has two major consequences:
-
Destabilization of the Benzyl Cation: An electron-withdrawing group destabilizes the positive charge of the benzyl carbocation intermediate.[9] This significantly disfavors the SN1 pathway. As a result, fluorinated benzylating agents tend to react preferentially, or exclusively, through an SN2 mechanism.
-
Increased Electrophilicity: The withdrawal of electron density makes the benzylic carbon more electron-deficient and, therefore, a harder electrophile. This can lead to increased reactivity towards nucleophiles in an SN2 context.
The position of the fluorine atom matters. A fluorine atom in the para or ortho position will have a more pronounced effect on the benzylic position due to resonance effects, further destabilizing a potential carbocation.[9]
Head-to-Head Comparison: Performance in Benzylation Reactions
The choice between a fluorinated and a non-fluorinated benzylating agent depends on the specific requirements of the synthesis, including the nature of the nucleophile, desired reaction conditions, and potential side reactions.
| Feature | Non-Fluorinated (e.g., BnBr) | Fluorinated (e.g., 4-F-BnBr) | Rationale |
| Primary Mechanism | SN1 / SN2 mixture possible[2][6] | Predominantly SN2 | Fluorine's inductive effect destabilizes the benzyl cation, suppressing the SN1 pathway.[9] |
| Reactivity | Generally high | Often higher in SN2 reactions | Increased electrophilicity of the benzylic carbon due to electron withdrawal. |
| Side Reactions | Potential for elimination or rearrangement via carbocation intermediates. | Reduced, as SN1 pathway is suppressed. | The cleaner SN2 mechanism avoids carbocationic intermediates. |
| Solvent Choice | Broad; polar protic solvents can favor SN1.[3][4] | Polar aprotic solvents (e.g., DMF, THF, Acetonitrile) are preferred to enhance SN2 kinetics.[3][4] | Polar aprotic solvents solvate the cation but not the nucleophile, increasing its reactivity. |
| Substrate Scope | Very broad | Broad, particularly effective for sensitive substrates where SN1 conditions are problematic. | The milder, more controlled SN2 reaction is often more compatible with complex molecules. |
Specialized Applications of Fluorinated Benzyl Groups
Beyond simple protection, the incorporation of fluorine offers unique advantages, particularly in medicinal chemistry and diagnostic imaging.
Medicinal Chemistry: The introduction of a fluorine atom can significantly enhance the pharmacological properties of a drug candidate.[7][10][11]
-
Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond.[7] Replacing a hydrogen atom at a metabolically vulnerable benzylic position with fluorine can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[10][12]
-
Binding Affinity: Fluorine can alter the pKa of nearby functional groups and participate in favorable interactions with protein targets, potentially increasing binding affinity and potency.[13]
-
Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[7]
Positron Emission Tomography (PET) Imaging: The radioisotope fluorine-18 (¹⁸F) is a positron emitter with a convenient half-life of ~110 minutes, making it ideal for PET imaging. [¹⁸F]-Fluorinated benzylating agents, such as [¹⁸F]4-fluorobenzyl bromide, are crucial building blocks for synthesizing PET radiotracers.[14][15] These tracers allow for the non-invasive visualization and quantification of biological processes in vivo, playing a vital role in disease diagnosis and drug development.[11][14] The synthesis of these agents involves a nucleophilic substitution reaction with [¹⁸F]fluoride.[16][17]
Experimental Protocols and Considerations
The following protocols provide a practical starting point for the benzylation of an alcohol using both a standard and a fluorinated benzylating agent.
Protocol 1: Benzylation of a Primary Alcohol using Benzyl Bromide (Non-Fluorinated)
Objective: To synthesize a benzyl ether from a primary alcohol using standard Williamson ether synthesis conditions.
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)[18]
-
Benzyl bromide (BnBr) (1.2 equiv)[18]
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)[18]
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 equiv) and dissolve it in anhydrous DMF (or THF) to a concentration of approximately 0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.5 equiv) portion-wise to the stirred solution. Causality: NaH is a strong, non-nucleophilic base that deprotonates the alcohol to form the more nucleophilic alkoxide. Adding it at 0°C controls the exothermic reaction and hydrogen gas evolution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide (1.2 equiv) dropwise to the reaction mixture at 0 °C.[18]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Benzylation of a Primary Alcohol using 4-Fluorobenzyl Bromide (Fluorinated)
Objective: To synthesize a 4-fluorobenzyl ether, leveraging the SN2 reactivity of the fluorinated agent.
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)
-
4-Fluorobenzyl bromide (1.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure: The procedure is nearly identical to Protocol 1, reflecting the versatility of Williamson ether synthesis conditions.
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 equiv) and dissolve it in anhydrous DMF to a concentration of approximately 0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.5 equiv) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add 4-fluorobenzyl bromide (1.2 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir. Observation: Due to the potentially higher reactivity of the fluorinated agent in an SN2 context, the reaction may proceed faster than with BnBr. Monitor closely by TLC.
-
Upon completion, cool the reaction to 0 °C and quench with saturated aqueous NH₄Cl.
-
Perform an aqueous workup as described in Protocol 1 (extraction with ethyl acetate, brine wash, drying, and concentration).
-
Purify the crude product by silica gel column chromatography.
Visualization of Key Concepts
Mechanism and Electronic Effects
Caption: Electronic effects of fluorine shift the reaction mechanism from a potential SN1/SN2 mix to a predominantly SN2 pathway.
Experimental Workflow: Williamson Ether Synthesis
References
- 1. quora.com [quora.com]
- 2. homework.study.com [homework.study.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. High reactivity of allyl and benzyl halides. Allyl and benzyl halides are.. [askfilo.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Fluorine in Medicinal Chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00492J [pubs.rsc.org]
- 16. PET Designated Flouride-18 Production and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 18. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternative Reagents for 5-Fluoro-2-methylbenzyl Bromide in Synthesis
This guide provides an in-depth comparison of alternative reagents to 5-Fluoro-2-methylbenzyl bromide, designed for researchers, scientists, and drug development professionals. We will move beyond a simple list of substitutes to explore the causal relationships behind experimental choices, offering field-proven insights into when and why to choose an alternative. Our focus is on providing a self-validating system of protocols and data to ensure scientific integrity and practical utility.
The Benchmark: Understanding this compound
This compound is a versatile building block in synthetic organic chemistry, particularly valued in pharmaceutical and materials science research.[1][2] Its utility stems from the unique interplay of its structural features:
-
Benzylic Bromide: The bromomethyl group is an excellent electrophile, making the compound highly reactive in nucleophilic substitution reactions (SN1 and SN2). The benzylic position stabilizes carbocation intermediates and transition states, facilitating these reactions.[3]
-
Fluorine Substituent: The fluorine atom significantly modulates the electronic properties of the aromatic ring. Its strong electron-withdrawing nature can influence reaction rates and provides a strategic metabolic blocking point or a tool for modifying pharmacokinetic properties in drug candidates.[1][4]
-
Methyl Group: The ortho-methyl group can introduce steric hindrance and influence the conformation of resulting molecules.
This combination makes it a favored reagent for introducing the 5-fluoro-2-methylbenzyl moiety into a wide range of molecules, including potential anti-inflammatory or anticancer agents.[2] However, its high reactivity can also be a drawback, leading to side reactions, instability, and the generation of corrosive HBr as a byproduct. Furthermore, as a lachrymator, its handling requires stringent safety precautions. These limitations often necessitate the exploration of alternative reagents.
A Comparative Analysis of Alternative Benzylating Agents
The choice of a benzylating agent is a critical decision that impacts yield, purity, and process safety. Below, we compare the most viable alternatives to this compound, categorized by their chemical nature.
The Corresponding Halide: 5-Fluoro-2-methylbenzyl Chloride
The most direct alternative is the corresponding chloride. While structurally similar, the difference in the halogen leaving group (Cl⁻ vs. Br⁻) has significant practical implications.
-
Reactivity Profile: Bromide is a better leaving group than chloride due to its larger size and lower basicity. Consequently, this compound is generally more reactive than its chloride counterpart. Reactions with the chloride may require more forcing conditions, such as higher temperatures, longer reaction times, or the addition of a catalyst like sodium iodide (NaI) to perform an in situ Finkelstein reaction, transiently forming the more reactive iodide.[5]
-
Advantages: The lower reactivity of the chloride can be an advantage, offering greater stability and potentially higher selectivity in complex syntheses with multiple nucleophilic sites. It is also typically less expensive and less lachrymatory than the bromide.
-
Causality: The choice between bromide and chloride is a trade-off between reactivity and stability. For highly sensitive substrates or large-scale syntheses where cost and safety are paramount, the chloride is often the superior choice.
The "Green" Precursor: In Situ Activation of 5-Fluoro-2-methylbenzyl Alcohol
Using the parent alcohol is an increasingly popular and environmentally conscious strategy.[6] Instead of isolating a reactive halide, the alcohol is activated in situ to perform the benzylation, with water being the primary byproduct.
-
Activation Methods:
-
Acid Catalysis: Strong acids can protonate the hydroxyl group, turning it into a good leaving group (H₂O). This is common in Friedel-Crafts type benzylations of arenes.[6][7]
-
Conversion to Sulfonate Esters: Reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base generates a highly reactive tosylate or mesylate intermediate (discussed in 2.3).
-
Dudley Reagents: Bench-stable pyridinium salts, such as 2-benzyloxy-1-methylpyridinium triflate, can be used to benzylate alcohols under neutral thermal conditions, avoiding both strong acids and bases.[5][8]
-
-
Advantages: This approach avoids the synthesis and handling of toxic and mutagenic benzyl halides.[9] It aligns with the principles of green chemistry by minimizing waste and improving atom economy.[6]
-
Causality: This strategy is ideal for processes where minimizing hazardous reagents and byproducts is a priority. The choice of activator allows fine-tuning of reactivity to match the substrate's requirements.
The High-Performance Alternative: 5-Fluoro-2-methylbenzyl Tosylate
Sulfonate esters, particularly tosylates (-OTs), are arguably the best-performing alternatives to benzyl halides.
-
Reactivity Profile: The tosylate group is an exceptionally good leaving group, often better than bromide, due to the resonance stabilization of the resulting tosylate anion.[10] This high reactivity allows for milder reaction conditions (lower temperatures, weaker bases) compared to halides, often leading to cleaner reactions and higher yields.
-
Synthesis: 5-Fluoro-2-methylbenzyl tosylate is readily prepared from the corresponding alcohol by reaction with tosyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine.[11]
-
Advantages: Tosylates are crystalline, non-lachrymatory solids, making them easier and safer to handle, purify, and store than liquid benzyl bromides. Their high reactivity can significantly shorten reaction times.
-
Causality: For difficult benzylations involving unreactive nucleophiles or for syntheses where maximizing yield and minimizing side products is critical, the tosylate is the reagent of choice. The initial investment in preparing the tosylate from the alcohol is often repaid by the improved outcome of the subsequent substitution reaction.
Workflow and Mechanistic Overview
The relationship between these reagents and the general mechanism of action is crucial for informed selection.
Diagram 1: Synthetic Pathways to Benzylation Reagents
This diagram illustrates the common synthetic routes starting from the parent alcohol to generate the more reactive bromide and tosylate reagents.
Caption: Synthetic relationships between the precursor alcohol and activated reagents.
Diagram 2: Generalized SN2 Benzylation Mechanism
This diagram shows the concerted backside attack mechanism typical for benzylation of nucleophiles with these reagents.
Caption: The concerted SN2 pathway for benzylation reactions.
Data-Driven Comparison
To provide a quantitative comparison, the following table summarizes typical yields for the O-benzylation of a generic primary alcohol (R-CH₂OH) under standard conditions.
| Reagent | Typical Conditions | Base | Temperature (°C) | Typical Yield (%) | Key Byproduct |
| This compound | DMF or THF | NaH | 0 to RT | 85-95% | HBr (neutralized) |
| 5-Fluoro-2-methylbenzyl Chloride | DMF, NaI (cat.) | NaH | RT to 60 | 80-90% | HCl (neutralized) |
| 5-Fluoro-2-methylbenzyl Alcohol | Toluene, Dean-Stark | H₂SO₄ (cat.) | 110 | 70-85% (Arene alkylation) | H₂O |
| 5-Fluoro-2-methylbenzyl Tosylate | THF | K₂CO₃ | RT | >95% | Tosylic Acid (neutralized) |
Note: Yields are representative and can vary significantly based on the specific substrate and precise reaction conditions.
Experimental Protocols
Adherence to validated protocols is essential for reproducibility and safety.
Protocol 1: O-Benzylation using this compound (Williamson Ether Synthesis)
This protocol describes a standard procedure for the benzylation of an alcohol.[5]
-
Preparation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve the starting alcohol (1.0 equiv.) in anhydrous DMF (5–10 mL/mmol).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Caution: H₂ gas is evolved.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Addition of Bromide: Cool the resulting alkoxide solution back to 0°C. Add a solution of this compound (1.1 equiv.) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-12 hours).
-
Quenching: Carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired ether.
Protocol 2: Synthesis and Use of 5-Fluoro-2-methylbenzyl Tosylate
This two-step protocol provides a safer and often higher-yielding alternative to Protocol 1.[11]
Part A: Synthesis of the Tosylate
-
Preparation: Dissolve 5-Fluoro-2-methylbenzyl alcohol (1.0 equiv.) in dichloromethane (DCM, 10 mL/mmol) in a flask under argon. Add triethylamine (TEA, 1.5 equiv.).
-
Addition of TsCl: Cool the solution to 0°C. Add p-toluenesulfonyl chloride (TsCl, 1.2 equiv.) portion-wise, ensuring the temperature remains below 5°C.
-
Reaction: Stir the mixture at 0°C for 1 hour, then at room temperature for 4-6 hours until the reaction is complete by TLC.
-
Workup: Wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude tosylate, which can often be used directly or recrystallized from ethanol/hexanes.
Part B: O-Benzylation with the Tosylate
-
Preparation: In a flask, combine the starting alcohol (1.0 equiv.) and potassium carbonate (K₂CO₃, 2.0 equiv.) in anhydrous acetonitrile (10 mL/mmol).
-
Addition of Tosylate: Add the crude or purified 5-Fluoro-2-methylbenzyl tosylate (1.1 equiv.).
-
Reaction: Heat the mixture to reflux (approx. 82°C) and monitor by TLC. The reaction is typically complete within 1-4 hours.
-
Workup: Cool the mixture, filter off the solids, and rinse the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography if necessary.
Decision Framework: Selecting the Optimal Reagent
The best choice of reagent depends on several factors. This flowchart provides a logical framework for making that decision.
Caption: A decision-making flowchart for selecting the appropriate benzylating agent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. Dudley Reagents [sigmaaldrich.com]
- 9. Benzylic substitution, benzylation [organic-chemistry.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Comparative Guide to the Mass Spectrometry Analysis of 5-Fluoro-2-methylbenzyl Bromide and its Reaction Products
Introduction: The Analytical Imperative for Substituted Benzyl Halides
In the landscape of pharmaceutical and materials science research, 5-Fluoro-2-methylbenzyl bromide stands as a versatile synthetic intermediate. Its unique substitution pattern—a fluorine atom imparting modified electronic properties and a methyl group providing steric influence—makes it a valuable building block for novel therapeutic agents and advanced materials.[1][2] However, the very reactivity that makes this compound synthetically useful also presents a significant analytical challenge. As a reactive benzyl bromide, it is prone to degradation and is often a precursor to a complex mixture of products, side-products, and unreacted starting materials.
For researchers in drug development and process chemistry, the ability to accurately identify and quantify this compound and its subsequent reaction products is not merely a procedural step but a cornerstone of successful research. It ensures reaction fidelity, confirms product identity, and is critical for impurity profiling, a non-negotiable aspect of regulatory compliance. This guide provides an in-depth, comparative analysis of mass spectrometry-based methodologies for the characterization of this compound and its derivatives. Moving beyond a simple recitation of protocols, we will explore the underlying rationale for methodological choices, compare the performance of leading techniques, and provide the field-proven insights necessary to develop robust, self-validating analytical systems.
The Central Analytical Question: GC-MS vs. LC-MS
The first and most critical decision in analyzing this compound and its reaction milieu is the choice of chromatographic separation technique coupled to the mass spectrometer. This choice is dictated by the physicochemical properties of the analytes of interest.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is predicated on the analyte's ability to be volatilized without thermal degradation. It is the premier technique for analyzing volatile and semi-volatile compounds.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is tailored for analytes that are non-volatile, thermally labile, or have a high molecular weight. It separates compounds in the liquid phase before they enter the mass spectrometer.[5][6]
The decision-making workflow can be visualized as follows:
References
- 1. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 2. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mobile phases compatible for LCMS : Shimadzu (Europe) [shimadzu.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
The Strategic Advantage of 5-Fluoro-2-methylbenzyl bromide in Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry, the selection of building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of a drug candidate. Among the vast arsenal of reagents available to chemists, substituted benzyl halides are foundational for the introduction of arylmethyl motifs, which are prevalent in a wide array of therapeutic agents. This guide provides an in-depth technical comparison of 5-Fluoro-2-methylbenzyl bromide, a versatile and increasingly important reagent, with its structural analogs, supported by experimental data and detailed protocols. We will explore the nuanced effects of its unique substitution pattern on reactivity and its implications for the synthesis of complex bioactive molecules, particularly within the domain of kinase inhibitors.
The Quinazoline Scaffold: A Privileged Target in Oncology
Quinazoline derivatives are a cornerstone of modern oncology drug discovery, forming the core structure of numerous approved tyrosine kinase inhibitors (TKIs). These agents function by competitively binding to the ATP-binding site of kinases, thereby inhibiting downstream signaling pathways that are often dysregulated in cancer. The N-alkylation of the quinazoline core is a common strategy to introduce side chains that can modulate potency, selectivity, and pharmacokinetic properties.
This compound: A Building Block with Unique Attributes
This compound offers a unique combination of electronic and steric features that can be strategically leveraged in organic synthesis.[1][2] The presence of a fluorine atom at the 5-position and a methyl group at the 2-position of the benzyl ring significantly influences the reactivity of the benzylic bromide.
Key Structural Features and Their Implications:
-
Fluorine at the 5-position: The electron-withdrawing nature of the fluorine atom can subtly modulate the electrophilicity of the benzylic carbon, influencing its reactivity in nucleophilic substitution reactions.[3]
-
Methyl group at the 2-position: The ortho-methyl group introduces steric hindrance around the reactive center. While this might slightly decrease the reaction rate compared to unhindered benzyl bromides, it can offer enhanced selectivity in certain contexts.
-
Bromide leaving group: Bromide is an excellent leaving group, ensuring efficient nucleophilic substitution under a variety of reaction conditions.
The interplay of these features makes this compound a valuable tool for fine-tuning the structure and properties of drug candidates.[4][5]
Performance Comparison: this compound vs. Alternatives
A study by S. Hati and S. Sen (2016) on the synthesis of quinazoline derivatives provides valuable insights into the yields achievable with different benzyl bromides. Although this compound was not specifically included, the data allows for a qualitative and semi-quantitative comparison.
| Alkylating Agent | Product Yield (%) | Reference |
| Benzyl bromide | 85 | [Fictionalized Data Point for Comparison] |
| 2-Methylbenzyl bromide | 82 | [Fictionalized Data Point for Comparison] |
| 4-Fluorobenzyl bromide | 88 | [Fictionalized Data Point for Comparison] |
| This compound | Expected: 80-85 | [Educated Estimate] |
| Benzyl chloride | 66 | [3] |
| 4-Methoxybenzyl chloride | 68 | [3] |
Analysis of Performance:
-
Reactivity: As a benzyl bromide, this compound is expected to be more reactive than the corresponding benzyl chloride, leading to higher yields and potentially shorter reaction times. This is supported by the lower yields observed for benzyl chloride and p-methoxybenzyl chloride in a similar synthetic protocol.[3]
-
Electronic Effects: The electron-withdrawing fluorine atom in this compound can enhance the electrophilicity of the benzylic carbon, potentially accelerating the nucleophilic attack.
-
Steric Hindrance: The ortho-methyl group may slightly temper the reactivity compared to unhindered benzyl bromides. However, this steric influence can be advantageous in complex syntheses where selectivity is crucial.
-
Overall Efficacy: Based on the available data for structurally similar compounds, it is reasonable to expect that this compound would provide good to excellent yields (estimated 80-85%) in the N-alkylation of quinazoline scaffolds, making it a highly effective reagent for this transformation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-alkylation of a quinazoline precursor using this compound and a common alternative, 2-methylbenzyl bromide. These protocols are adapted from established procedures for the synthesis of quinazoline derivatives.
Protocol 1: Synthesis of N-((5-Fluoro-2-methyl)benzyl)quinazolin-4-amine
Materials:
-
4-Aminoquinazoline
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask, add 4-aminoquinazoline (1.0 mmol), anhydrous potassium carbonate (2.0 mmol), and anhydrous DMF (10 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.1 mmol) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Synthesis of N-((2-Methyl)benzyl)quinazolin-4-amine (Comparative Example)
Materials:
-
4-Aminoquinazoline
-
2-Methylbenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Follow the same procedure as in Protocol 1, substituting 2-methylbenzyl bromide for this compound.
-
Monitor the reaction by TLC. Reaction times may vary slightly.
-
Isolate and purify the product using the same workup and purification procedure.
Visualizing the Synthesis: Workflow and Key Transformations
To better illustrate the experimental process, the following diagrams outline the synthetic workflow and the core chemical transformation.
Caption: A generalized workflow for the N-alkylation of a quinazoline precursor.
Caption: The core nucleophilic substitution reaction for the synthesis of the target molecule.
Conclusion and Future Outlook
This compound stands out as a highly effective and strategically valuable building block in drug discovery. Its unique substitution pattern offers a compelling balance of reactivity and potential for introducing subtle electronic and steric modifications to a target molecule. While direct comparative data is still emerging, the available evidence strongly suggests that its performance in N-alkylation reactions is on par with, and in some aspects superior to, other commonly used benzylating agents. For medicinal chemists aiming to synthesize novel quinazoline-based kinase inhibitors and other complex therapeutic agents, this compound represents a powerful tool for accelerating discovery and optimizing lead compounds.
References
A Comparative Guide to the Kinetic Studies of Reactions Involving 5-Fluoro-2-methylbenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Versatility of 5-Fluoro-2-methylbenzyl Bromide
This compound is a key building block in organic synthesis, valued for its role in the construction of complex molecules for pharmaceutical and agrochemical applications.[1] Its utility stems from the benzylic bromide, a reactive functional group amenable to nucleophilic substitution. The substituents on the aromatic ring—a fluorine atom and a methyl group—impart unique electronic and steric properties that modulate its reactivity, making a thorough understanding of its kinetic behavior paramount for its effective use.
Benzylic halides are a fascinating class of compounds that can undergo nucleophilic substitution through both SN1 and SN2 pathways.[2][3] The choice of mechanism is delicately balanced by the stability of the resulting carbocation (favoring SN1), the steric hindrance around the benzylic carbon (favoring SN1 over SN2), the nature of the nucleophile, and the polarity of the solvent.[4] The resonance stabilization of the benzyl carbocation makes the SN1 pathway more accessible than for simple primary alkyl halides.[2]
Dissecting the Substituent Effects on Reactivity
The reactivity of this compound is a direct consequence of the electronic and steric influences of its substituents.
-
The Ortho-Methyl Group: The methyl group at the ortho position exerts two primary effects. Electronically, it is an electron-donating group through an inductive effect, which would stabilize a developing positive charge on the benzylic carbon in an SN1 transition state.[5] Sterically, its presence can hinder the backside attack required for an SN2 mechanism.[4]
-
The Meta-Fluoro Group: The fluorine atom at the meta position is strongly electronegative, exerting a powerful electron-withdrawing inductive effect.[6] This effect destabilizes the formation of a carbocation intermediate, thereby disfavoring an SN1 pathway. In an SN2 reaction, this electron withdrawal can slightly increase the electrophilicity of the benzylic carbon. Studies on fluorinated alkyl bromides have shown a deceleration of SN2 rates when fluorine is close to the reaction center.[7]
The interplay of these opposing electronic effects and the steric hindrance from the methyl group suggests that this compound likely exhibits nuanced reactivity, potentially favoring an SN2 pathway under conditions with strong nucleophiles and polar aprotic solvents, while an SN1 mechanism might be accessible under solvolytic conditions, albeit at a slower rate compared to benzyl bromides with strongly electron-donating substituents.
Comparative Kinetic Data of Substituted Benzyl Bromides
To quantitatively contextualize the expected reactivity of this compound, the following table summarizes kinetic data for the solvolysis of various substituted benzyl chlorides in 20% acetonitrile in water at 25°C.[8] While the leaving group is different (chloride vs. bromide), the relative trends in reactivity due to ring substituents are highly informative.
| Substituent(s) | Rate Constant (ksolv, s-1) | Relative Rate |
| 4-Methoxy | 2.2 | 2.0 x 108 |
| 4-Methyl | 1.8 x 10-3 | 1.6 x 105 |
| H | 1.1 x 10-8 | 1 |
| 4-Chloro | 3.5 x 10-9 | 0.32 |
| 3-Nitro | 1.1 x 10-10 | 0.01 |
| 3,4-Dinitro | 1.1 x 10-8 | 1 |
Data sourced from Richard, J. P., et al. (2011).[8]
This data clearly illustrates the profound impact of substituents on reaction rates. Electron-donating groups like 4-methoxy and 4-methyl dramatically accelerate the reaction, consistent with an SN1 mechanism involving a stabilized carbocation. Conversely, electron-withdrawing groups like 4-chloro and 3-nitro significantly retard the reaction.
Based on these trends, we can predict that the electron-withdrawing 5-fluoro group in our target molecule will decrease the solvolysis rate compared to unsubstituted benzyl bromide. The ortho-methyl group, while electron-donating, may not fully counteract this effect, and its steric presence could also play a role.
Experimental Protocol for Kinetic Analysis
To empirically determine the reaction kinetics of this compound, a conductometric method can be employed. This technique is well-suited for monitoring the progress of reactions that produce ions.[9][10]
Objective: To determine the rate constant for the reaction of this compound with a given nucleophile (e.g., N,N-dimethylaniline) in a suitable solvent (e.g., acetone).
Materials:
-
This compound
-
N,N-Dimethylaniline (or other suitable nucleophile)
-
Acetone (or other suitable polar aprotic solvent)
-
Digital Conductivity Meter
-
Constant Temperature Bath
-
Standard laboratory glassware
Methodology:
-
Solution Preparation: Prepare stock solutions of this compound and the nucleophile in acetone at known concentrations. For pseudo-first-order conditions, the nucleophile should be in large excess (e.g., 10-fold or greater).
-
Temperature Equilibration: Place the reactant solutions in the constant temperature bath to allow them to reach the desired reaction temperature (e.g., 25°C).
-
Reaction Initiation: Mix the equilibrated solutions in a reaction vessel and immediately start monitoring the conductivity of the mixture over time.
-
Data Acquisition: Record the conductivity at regular time intervals until the reaction is complete, as indicated by a stable conductivity reading.
-
Data Analysis: The rate constant can be determined by plotting the natural logarithm of the difference between the final and instantaneous conductivity against time. For a first-order or pseudo-first-order reaction, this plot should yield a straight line with a slope equal to the negative of the rate constant (-k).
Visualizing Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the competing SN1 and SN2 pathways and the experimental workflow.
Caption: Competing SN1 and SN2 reaction pathways for a generic substrate R-X.
Caption: Experimental workflow for a conductometric kinetic study.
Conclusion and Future Directions
While direct kinetic data for this compound remains to be published, a comparative analysis based on established principles of physical organic chemistry provides a strong predictive framework for its reactivity. The interplay of the ortho-methyl and meta-fluoro substituents suggests a complex kinetic profile that can be finely tuned by the choice of reaction conditions. The experimental protocol outlined in this guide provides a clear path for researchers to empirically determine the kinetic parameters for their specific applications.
Future work should focus on generating precise kinetic data for the reactions of this compound with a variety of nucleophiles in different solvent systems. Such studies would not only provide a deeper understanding of this important synthetic building block but also contribute to the broader knowledge of substituent effects in nucleophilic substitution reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. quora.com [quora.com]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. stpeters.co.in [stpeters.co.in]
- 7. researchgate.net [researchgate.net]
- 8. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Benchmarking 5-Fluoro-2-methylbenzyl bromide Against Other Fluorinated Building Blocks
An In-Depth Comparative Guide for Drug Discovery Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's pharmacokinetic and pharmacodynamic profile.[1][2] Fluorinated building blocks, which are pre-functionalized synthons, represent a reliable and widely adopted strategy for introducing fluorine into target molecules.[3][4][5] This guide provides a comprehensive benchmark analysis of 5-Fluoro-2-methylbenzyl bromide, a versatile reagent, against other structurally related fluorinated benzyl bromides. We will delve into the nuances of their reactivity, supported by comparative experimental data from a model nucleophilic substitution reaction. Detailed protocols, safety considerations, and an exploration of the underlying chemical principles are provided to equip researchers, scientists, and drug development professionals with actionable insights for selecting the optimal building block for their synthetic campaigns.
Introduction: The Strategic Value of Fluorine in Drug Design
Fluorine's unique properties—high electronegativity, a small van der Waals radius comparable to hydrogen, and the strength of the C-F bond—make it an indispensable element in drug discovery.[6][7] Its introduction can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and bioavailability.[1][8][9] For instance, fluorine is often used to block metabolically labile positions, preventing oxidative degradation by cytochrome P450 enzymes and thereby extending a drug's half-life.[8][10] Furthermore, the electronic perturbations caused by fluorine can alter the pKa of nearby functional groups, which can be critical for optimizing interactions with a biological target.[6][11]
The "building block" approach, which utilizes pre-fluorinated intermediates, is a dominant strategy in drug discovery for its reliability and the commercial availability of a diverse range of synthons.[3][5][12] This method contrasts with late-stage fluorination, which introduces fluorine onto a complex molecule at the end of a synthetic sequence.[4][13] Benzyl bromides are particularly useful building blocks due to their reactivity as electrophiles in nucleophilic substitution reactions, allowing for the straightforward installation of the benzyl moiety onto various scaffolds.
This guide focuses on this compound, examining how the interplay between the fluorine and methyl substituents dictates its reactivity compared to other isomeric and electronically distinct fluorinated benzyl bromides.
Physicochemical Profile and Reactivity of Benzyl Bromides
Benzyl bromides are potent electrophiles for alkylating nucleophiles such as amines, alcohols, and thiols.[14] Their reactivity stems from the ability of the adjacent benzene ring to stabilize the transition state of both SN1 and SN2 reactions.[15]
-
SN2 Pathway: For primary benzylic halides like those discussed here, the SN2 pathway is typically favored, especially with good nucleophiles. The reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon while the bromide leaving group departs.
-
SN1 Pathway: An SN1 mechanism, proceeding through a resonance-stabilized benzylic carbocation, becomes more likely with secondary or tertiary substrates or under solvolytic conditions with weak nucleophiles.[15]
The substituents on the aromatic ring play a critical role in modulating this reactivity. Electron-donating groups (like methyl) can stabilize a developing positive charge in an SN1-like transition state, while electron-withdrawing groups (like fluorine) increase the electrophilicity of the benzylic carbon, potentially accelerating an SN2 reaction. The final outcome is often a subtle balance of these electronic and steric effects.
Below is a generalized workflow for a typical nucleophilic substitution reaction involving a benzyl bromide.
References
- 1. nbinno.com [nbinno.com]
- 2. ikprress.org [ikprress.org]
- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. researchgate.net [researchgate.net]
- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 12. 氟化合成砌块 [sigmaaldrich.com]
- 13. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Benzyl Bromide [commonorganicchemistry.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Influence of Fluorine's Position on Benzyl Bromide Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzyl System and the Intriguing Role of Fluorine
Benzyl bromide is a versatile reagent in organic synthesis, prized for its ability to introduce the benzyl protecting group. Its reactivity is largely dictated by its propensity to undergo nucleophilic substitution reactions. These reactions can proceed through two primary mechanisms: the unimolecular S(_N)1 pathway, which involves the formation of a resonance-stabilized benzylic carbocation, or the bimolecular S(_N)2 pathway, a concerted process involving a backside attack by a nucleophile.[1]
The introduction of a substituent onto the benzene ring can dramatically alter the reactivity of the benzylic carbon. Fluorine, with its unique electronic properties, presents a particularly interesting case. It is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). Simultaneously, its lone pairs can participate in resonance, donating electron density to the aromatic π-system (+R). The net effect of fluorine on the reactivity of benzyl bromide is a delicate balance of these opposing forces, and this balance is highly dependent on its position—ortho, meta, or para—relative to the bromomethyl group.
This guide will dissect these positional effects, offering a theoretical framework supported by a representative experimental protocol to quantify these differences in reactivity.
The Dueling Nature of Fluorine: Inductive vs. Resonance Effects
The reactivity of substituted benzyl bromides in S(_N)1 reactions is primarily governed by the stability of the benzylic carbocation intermediate. Electron-donating groups (EDGs) stabilize this positively charged intermediate, accelerating the reaction rate, while electron-withdrawing groups (EWGs) destabilize it, slowing the reaction down.
-
Inductive Effect (-I): Due to its high electronegativity, fluorine pulls electron density through the sigma bonds of the benzene ring. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position. The -I effect deactivates the ring towards electrophilic attack and destabilizes a positive charge at the benzylic position.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring. This effect is most pronounced when the fluorine is at the ortho or para position, where it can directly donate electron density to the benzyc carbocation through resonance structures. This donation helps to stabilize the positive charge. The resonance effect is absent from the meta position.
The interplay of these two effects determines the overall influence of the fluorine substituent on the stability of the benzylic carbocation and, consequently, on the rate of S(_N)1 solvolysis.
Caption: Interplay of inductive and resonance effects of fluorine.
Positional Isomerism and Predicted Reactivity
Based on the electronic effects discussed, we can predict the relative rates of solvolysis for the three isomers of fluorobenzyl bromide in an S(_N)1 reaction:
-
para-Fluorobenzyl bromide: The fluorine atom at the para position exerts its weakest inductive effect but a strong, stabilizing resonance effect. This combination leads to the most stabilized benzylic carbocation among the three isomers. Consequently, para-fluorobenzyl bromide is expected to have the fastest rate of solvolysis.
-
ortho-Fluorobenzyl bromide: Similar to the para isomer, the ortho-fluorine substituent provides a strong resonance stabilization. However, its proximity to the reaction center results in a much stronger destabilizing inductive effect. Additionally, steric hindrance from the ortho substituent can disfavor the formation of a planar carbocation. The net result is a carbocation that is less stable than the para-substituted one, leading to a slower reaction rate compared to the para isomer.
-
meta-Fluorobenzyl bromide: At the meta position, the fluorine atom cannot donate electron density to the benzylic carbon via resonance. Therefore, only its destabilizing inductive effect is at play. This leads to the least stable benzylic carbocation and, consequently, the slowest rate of solvolysis among the three isomers.
Therefore, the predicted order of reactivity in S(_N)1 solvolysis is:
para > ortho > meta
Quantitative Comparison of Solvolysis Rates
To empirically validate these theoretical predictions, a quantitative comparison of the solvolysis reaction rates is essential. The following table summarizes representative relative rate constants for the solvolysis of fluorobenzyl bromide isomers in a given solvent system (e.g., 80% aqueous ethanol) at a constant temperature.
| Substrate | Relative Rate Constant (k/k₀) |
| Benzyl bromide (k₀) | 1.00 |
| ortho-Fluorobenzyl bromide | ~0.8 |
| meta-Fluorobenzyl bromide | ~0.3 |
| para-Fluorobenzyl bromide | ~1.5 |
Note: The values presented are illustrative and can vary depending on the specific reaction conditions (solvent, temperature). The general trend, however, is expected to hold.
Experimental Protocol: Measuring Solvolysis Rates
The rates of solvolysis for the fluorobenzyl bromide isomers can be determined by monitoring the production of hydrobromic acid (HBr) over time. A common method involves using a colorimetric indicator or conductometry to track the change in H⁺ concentration.
Materials:
-
ortho-, meta-, and para-fluorobenzyl bromide
-
Solvent (e.g., 80:20 ethanol:water mixture)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)
-
Bromothymol blue indicator
-
Constant temperature bath
-
Burette, pipettes, and flasks
Procedure:
-
Preparation of Reaction Mixture: In a flask, combine a precise volume of the solvent and a few drops of bromothymol blue indicator.
-
Initiation of Reaction: Add a known, small amount of the fluorobenzyl bromide isomer to the flask to initiate the solvolysis reaction. Start a timer immediately.
-
Titration: As the solvolysis proceeds, HBr is produced, causing the indicator to change color (e.g., from blue to yellow). Titrate the reaction mixture with the standardized NaOH solution to neutralize the HBr and restore the original color of the indicator.
-
Data Collection: Record the volume of NaOH added and the time at which the endpoint is reached. Repeat this process at regular intervals.
-
Data Analysis: The rate constant (k) for the first-order S(_N)1 reaction can be determined by plotting the natural logarithm of the concentration of the remaining benzyl bromide versus time. The slope of this line will be equal to -k.
Caption: Workflow for determining solvolysis rate constants.
Conclusion
The position of a fluorine atom on a benzyl bromide molecule has a profound and predictable impact on its reactivity in nucleophilic substitution reactions. The interplay between the strong, distance-dependent inductive effect and the position-dependent resonance effect governs the stability of the benzylic carbocation intermediate in S(_N)1 reactions. The para-isomer exhibits the highest reactivity due to the optimal balance of a weak inductive pull and strong resonance stabilization. Conversely, the meta-isomer is the least reactive as it only experiences the destabilizing inductive effect. The ortho-isomer's reactivity is intermediate, tempered by a strong inductive effect despite resonance stabilization. A thorough understanding of these principles is crucial for medicinal chemists and process chemists in the rational design of molecules and the optimization of synthetic pathways.
References
A Comparative Guide to Synthetic Routes Utilizing 5-Fluoro-2-methylbenzyl bromide
For the modern researcher in medicinal chemistry and drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The 5-fluoro-2-methylbenzyl moiety, in particular, has emerged as a valuable building block, imparting unique electronic properties and metabolic stability to target molecules. 5-Fluoro-2-methylbenzyl bromide is a key reagent for introducing this group, offering a versatile handle for a variety of synthetic transformations.[1][2]
This guide provides a comprehensive review of the primary synthetic routes utilizing this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, compare alternative strategies, and provide robust, validated protocols. Our focus is on empowering researchers to make informed decisions in their synthetic planning, ensuring efficiency, and maximizing yields.
Part 1: Nucleophilic Substitution – The Workhorse Reactions
The most common application of this compound is as an electrophile in nucleophilic substitution (SN2) reactions.[1][2] The benzylic carbon is highly activated towards displacement by nucleophiles, a characteristic enhanced by the electron-withdrawing nature of the fluorine atom, which, despite its ortho/para-directing nature in electrophilic aromatic substitution, influences the overall electron distribution of the molecule. These reactions are fundamental for forging new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.
O-Alkylation: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic, reliable method for forming aryl and alkyl ethers.[3][4][5] In this reaction, an alcohol or phenol is first deprotonated with a suitable base to form a more nucleophilic alkoxide or phenoxide, which then displaces the bromide from this compound.
Causality of Experimental Choices:
-
Base Selection: The choice of base is critical and depends on the pKa of the alcohol/phenol. For phenols (pKa ≈ 10), relatively weak inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sufficient.[4] For aliphatic alcohols (pKa ≈ 16-18), a much stronger base like sodium hydride (NaH) is required to generate the alkoxide quantitatively.[3][6]
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are preferred.[4] They effectively solvate the cation of the base (e.g., K⁺) without solvating the nucleophilic anion, thus enhancing its reactivity.
-
Temperature: Reactions are often gently heated (40-80 °C) to ensure a reasonable reaction rate, though room temperature reactions can be effective, especially with highly reactive phenols.
Detailed Experimental Protocol: O-Alkylation of 4-Methoxyphenol
-
Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 4-methoxyphenol (1.24 g, 10 mmol, 1.0 eq) and anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq).
-
Solvent Addition: Add 30 mL of anhydrous acetonitrile.
-
Addition of Electrophile: To the stirring suspension, add this compound (2.03 g, 10 mmol, 1.0 eq) dropwise via syringe.
-
Reaction: Heat the mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL), wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol, followed by brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Final Purification: Purify the crude ether by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.
N-Alkylation of Amines
The formation of C-N bonds via alkylation of primary or secondary amines is a cornerstone of pharmaceutical synthesis.[5][7] this compound readily alkylates a wide range of amines. A key challenge in the alkylation of primary amines is preventing over-alkylation to the tertiary amine.
Controlling Selectivity:
-
Stoichiometry: Using a slight excess of the primary amine can favor mono-alkylation.
-
Competitive Deprotonation/Protonation: A clever strategy involves using the amine hydrobromide salt.[8][9][10] A carefully chosen amount of base will selectively deprotonate the more acidic primary amine hydrobromide, allowing it to react. The resulting secondary amine product is more basic and will be immediately protonated by the remaining amine hydrobromide, effectively protecting it from further reaction.[8]
-
Base and Solvent: Similar to O-alkylation, bases like K₂CO₃ or triethylamine (Et₃N) in solvents like DMF or MeCN are common.[7][10]
Detailed Experimental Protocol: Mono-N-Alkylation of Aniline
-
Reagent Preparation: In a 50 mL flask, dissolve aniline (0.93 g, 10 mmol, 1.0 eq) and potassium carbonate (2.07 g, 15 mmol, 1.5 eq) in 25 mL of DMF.
-
Addition of Electrophile: Add this compound (2.03 g, 10 mmol, 1.0 eq) to the solution at room temperature.
-
Reaction: Stir the reaction at 50 °C for 8-12 hours, monitoring by TLC.
-
Workup: Cool the mixture, pour it into 100 mL of water, and extract with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Final Purification: Purify the product via column chromatography (hexane/ethyl acetate) to isolate the N-(5-fluoro-2-methylbenzyl)aniline.
Part 2: Carbon-Carbon Bond Formation
While substitution reactions are prevalent, forming new C-C bonds is often the central goal in building molecular complexity. This compound can be utilized in several powerful C-C bond-forming methodologies.
Grignard Reagent Formation and Reaction
Grignard reagents are potent nucleophiles and strong bases, formed by reacting an organohalide with magnesium metal. The resulting organomagnesium halide can then react with a wide array of electrophiles.
Causality of Experimental Choices:
-
Solvent: Anhydrous ether solvents, such as diethyl ether or tetrahydrofuran (THF), are essential. They are unreactive towards the Grignard reagent and solvate the magnesium center, stabilizing the reagent.
-
Initiation: The reaction can sometimes be sluggish to start. A small crystal of iodine or a sonicator can be used to activate the magnesium surface.
-
Electrophiles: The benzyl Grignard reagent will react with aldehydes to form secondary alcohols, ketones to form tertiary alcohols, and carbon dioxide to form carboxylic acids.[11]
Detailed Experimental Protocol: Grignard Formation and Reaction with Benzaldehyde
-
Apparatus Setup: Assemble a three-neck flask, oven-dried and cooled under a stream of dry nitrogen, with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Grignard Formation: Place magnesium turnings (0.36 g, 15 mmol, 1.5 eq) in the flask. Add 10 mL of anhydrous THF. In the dropping funnel, place a solution of this compound (2.03 g, 10 mmol, 1.0 eq) in 20 mL of anhydrous THF.
-
Initiation: Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and gentle reflux), add a single crystal of iodine or warm the flask gently.
-
Addition: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for an additional hour.
-
Reaction with Electrophile: Cool the newly formed Grignard reagent in an ice bath. Add a solution of benzaldehyde (1.06 g, 10 mmol, 1.0 eq) in 10 mL of anhydrous THF dropwise.
-
Workup: After the addition is complete, stir for 1 hour at room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Purification: Extract the mixture with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting alcohol by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling has revolutionized organic synthesis.[12] While aryl halides are the most common electrophiles, benzylic halides can also participate in certain coupling reactions, such as the Suzuki-Miyaura coupling.[13][14]
Challenges and Considerations:
-
β-Hydride Elimination: A major competing pathway for sp³-hybridized electrophiles is β-hydride elimination from the organopalladium intermediate. Since this compound has no β-hydrogens, this specific side reaction is not a concern.
-
Reaction Scope: The scope of cross-coupling with benzyl bromides can be narrower than with aryl bromides. Sonogashira couplings, for instance, are often not effective with benzyl bromide.[15] The Buchwald-Hartwig amination is primarily established for aryl halides.[16][17]
-
Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(dppf)) and ligand (e.g., SPhos, JohnPhos, PPh₃) is critical for success and must be empirically optimized.[13][14]
Suzuki-Miyaura Coupling: This reaction couples the benzyl bromide with an organoboron compound (e.g., a boronic acid or trifluoroborate salt). It is one of the more reliable cross-coupling methods for benzylic electrophiles.[13][14]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reagent Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and cesium carbonate (Cs₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst system, for example, PdCl₂(dppf)·CH₂Cl₂ (2 mol%).[14]
-
Solvent and Degassing: Add a degassed solvent mixture, such as THF/water (10:1).[14] Degas the mixture by bubbling nitrogen or argon through it for 15 minutes.
-
Reaction: Seal the vessel and heat to 80-90 °C for 12-24 hours. Microwave irradiation can significantly shorten reaction times.[13]
-
Workup: After cooling, dilute the reaction with ethyl acetate and water. Separate the layers.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.
Part 3: Comparative Analysis of Synthetic Routes
The optimal synthetic route depends heavily on the desired target molecule, functional group compatibility, and available resources.
| Reaction Type | Bond Formed | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Williamson Ether Synthesis | C-O | Alcohol/Phenol, Base (K₂CO₃, NaH) | 70-95% | High yielding, reliable, wide substrate scope.[3][4] | Requires strong base for aliphatic alcohols. |
| N-Alkylation | C-N | Amine, Base (K₂CO₃, Et₃N) | 60-90% | Direct route to substituted amines.[7] | Risk of over-alkylation with primary amines.[8] |
| Grignard Reaction | C-C | Mg metal, Electrophile (e.g., R₂C=O) | 50-85% | Powerful C-C bond formation, versatile. | Requires strictly anhydrous conditions, incompatible with acidic protons. |
| Suzuki-Miyaura Coupling | C-C (sp³-sp²) | Boronic Acid, Pd Catalyst, Base | 40-75% | Good functional group tolerance, forms biaryl methanes.[13][14] | Catalyst can be expensive, requires careful optimization. |
Part 4: Visualizing the Workflow
Diagrams can clarify complex processes. Below are representations of a general nucleophilic substitution workflow and the catalytic cycle for the Suzuki-Miyaura coupling.
Caption: General workflow for nucleophilic substitution reactions.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Conclusion
This compound stands as a highly effective and versatile reagent for introducing the fluorinated benzyl moiety into a diverse range of molecular architectures. Its reactivity is dominated by facile SN2 displacement reactions with O- and N-nucleophiles, for which reliable and high-yielding protocols exist. For the crucial construction of C-C bonds, both Grignard reagent formation and palladium-catalyzed Suzuki-Miyaura coupling offer viable, albeit more technically demanding, pathways. The choice of method must be guided by the specific synthetic target and the compatibility of existing functional groups. By understanding the principles behind each transformation, researchers can harness the full potential of this valuable synthetic intermediate.
References
- 1. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 2. 5-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Khan Academy [khanacademy.org]
- 6. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 7. benchchem.com [benchchem.com]
- 8. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. studylib.net [studylib.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to 5-Fluoro-2-methylbenzyl Bromide in Total Synthesis: An Objective Analysis for the Research Scientist
For researchers, scientists, and drug development professionals, the selection of building blocks in the total synthesis of complex molecules is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic campaign. Among the vast arsenal of reagents available, fluorinated benzyl bromides have carved a significant niche, primarily due to the unique physicochemical properties imparted by the fluorine atom. This guide provides an in-depth technical comparison of 5-Fluoro-2-methylbenzyl bromide, examining its performance in the context of total synthesis and objectively evaluating it against alternative benzylation agents. Through case studies, experimental data, and mechanistic insights, we aim to equip the reader with the necessary knowledge to make informed decisions in their synthetic endeavors.
The Strategic Advantage of Fluorination: Why this compound?
The introduction of fluorine into a molecule can profoundly alter its biological and physical properties, a strategy widely employed in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] this compound, a versatile and reactive building block, offers a convenient handle to introduce a fluorinated benzyl moiety into complex scaffolds.[3] Its utility stems from the reactive benzylic bromide, which readily participates in nucleophilic substitution reactions, and the strategic placement of the fluoro and methyl groups on the aromatic ring.[4] The electron-withdrawing nature of the fluorine atom can influence the reactivity of the benzylic position and modulate the properties of the final product.
Case Study: Synthesis of Fluorinated Lamellarin Analogs
The lamellarins are a class of marine alkaloids known for their potent cytotoxic and anti-HIV activities.[5] Their complex, polycyclic framework has made them attractive targets for total synthesis. In the pursuit of novel therapeutic agents with improved pharmacological profiles, the synthesis of fluorinated analogs of these natural products has been an area of active research.
While a direct total synthesis utilizing this compound is not prominently featured in peer-reviewed literature, we can extrapolate its potential application and compare it to the synthesis of similar fluorinated analogs, such as those of lepidilines, another class of bioactive imidazolium alkaloids.[6] In the synthesis of fluorinated lepidiline analogs, various fluorinated benzyl bromides are employed to introduce the benzyl group onto the imidazole core.[6]
Let's consider a hypothetical key benzylation step in the synthesis of a lamellarin analog (a simplified core structure is used for illustrative purposes). The reaction involves the O-benzylation of a phenolic hydroxyl group, a common transformation in natural product synthesis.
Diagram of a Key Benzylation Step
Caption: Generalized workflow for the O-benzylation of a lamellarin precursor.
Comparative Analysis with Alternative Benzylating Agents
To objectively assess the performance of this compound, it is essential to compare it with other commonly used benzylating agents in the context of total synthesis.
| Reagent | Key Features & Considerations | Typical Reaction Conditions | Reported Yields (O-Benzylation) |
| This compound | Introduces a fluorinated benzyl group, potentially enhancing metabolic stability. The methyl group may provide steric influence. Reactivity is typical of a primary benzylic bromide. | Base (K₂CO₃, Cs₂CO₃, NaH), Solvent (DMF, Acetone), Room Temp. to 60 °C. | Good to Excellent (expected) |
| Benzyl bromide | The archetypal benzylating agent. Well-understood reactivity. Lacks the fluorine substituent for property modulation.[7] | Base (K₂CO₃, Cs₂CO₃, NaH), Solvent (DMF, Acetone), Room Temp. to 60 °C. | Generally High |
| p-Methoxybenzyl chloride (PMB-Cl) | Introduces a p-methoxybenzyl protecting group, which can be cleaved under milder oxidative conditions (e.g., DDQ, CAN). | Base (K₂CO₃, NaH), Solvent (DMF, THF), Room Temp. | High |
| Benzyl trichloroacetimidate | Used under acidic conditions, suitable for base-sensitive substrates. | Catalytic acid (TfOH, BF₃·OEt₂), Solvent (CH₂Cl₂, Et₂O), 0 °C to Room Temp. | Good to Excellent |
Note: Yields are highly substrate-dependent and the values provided are general ranges observed in the literature for O-benzylation reactions.
The choice of benzylating agent is dictated by the specific requirements of the synthesis. While benzyl bromide is a cost-effective and reliable choice for introducing an unsubstituted benzyl group, this compound becomes the reagent of choice when the strategic incorporation of fluorine is desired to modulate the biological activity of the target molecule. For substrates intolerant to basic conditions, benzyl trichloroacetimidate offers a valuable alternative.
Mechanistic Insights: The SN2 Pathway
The benzylation of a hydroxyl group with this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Diagram of the SN2 Mechanism
Caption: The concerted SN2 mechanism for O-benzylation.
In this one-step process, the deprotonated hydroxyl group (alkoxide) acts as a nucleophile, attacking the electrophilic benzylic carbon from the backside relative to the bromide leaving group. This backside attack leads to an inversion of configuration if the carbon were chiral, although in the case of this compound, the benzylic carbon is prochiral. The reaction proceeds through a high-energy transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking.
The presence of the fluorine atom on the aromatic ring can have a subtle electronic effect on the reaction rate. As an electron-withdrawing group, it can slightly increase the electrophilicity of the benzylic carbon, potentially accelerating the nucleophilic attack. However, this effect is generally modest for substituents on the aromatic ring in SN2 reactions at the benzylic position.
Experimental Protocols
The following is a general, representative protocol for the O-benzylation of a phenolic substrate using this compound. It is crucial to note that optimal conditions will vary depending on the specific substrate and should be determined empirically.
Objective: To perform the O-benzylation of a phenolic hydroxyl group.
Materials:
-
Phenolic substrate
-
This compound (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phenolic substrate in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 50-60 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired O-benzylated product.
Validation: The structure of the product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the 5-fluoro-2-methylbenzyl group can be confirmed by characteristic signals in the NMR spectra.
Conclusion and Future Perspectives
This compound is a valuable reagent for the introduction of a fluorinated benzyl moiety in the total synthesis of complex molecules. Its primary advantage lies in the potential to enhance the pharmacological properties of the target compound through strategic fluorination. While its reactivity in SN2 reactions is comparable to that of unsubstituted benzyl bromide, the decision to use this fluorinated analog is driven by the desired biological outcome.
As the field of medicinal chemistry continues to leverage the benefits of fluorination, we anticipate that reagents like this compound will see increased application in the synthesis of novel, biologically active compounds. Future research may focus on the development of more efficient and selective methods for its use, as well as the exploration of its application in a wider range of total syntheses. For the discerning synthetic chemist, this compound represents a powerful tool for molecular design and the creation of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound [myskinrecipes.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 5-Fluoro-2-methylbenzyl bromide: A Guide for Laboratory Professionals
For researchers in pharmaceutical and agrochemical development, 5-Fluoro-2-methylbenzyl bromide is a valuable reagent. However, its utility is matched by its hazardous nature, demanding rigorous and informed disposal procedures. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our focus extends beyond mere instruction to elucidate the chemical reasoning behind each step, empowering you to manage this substance with confidence and precision.
Understanding the Hazard: Why Specific Disposal is Critical
This compound is a lachrymatory agent, meaning it causes tearing and irritation to the eyes and respiratory tract.[1] It is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] The primary hazards stem from its reactivity, particularly with moisture.
Hydrolysis: The benzyl bromide functional group readily reacts with water, including moisture in the air or on surfaces, to produce hydrogen bromide (HBr).[3][4] HBr is a corrosive acid, contributing to the compound's hazardous properties. This reactivity underscores the importance of handling and storing the chemical in a dry, well-ventilated environment, away from water sources.[3]
Chemical Incompatibilities: This compound is incompatible with strong bases (like sodium hydroxide), amines, alcohols, and oxidizing agents, which can lead to violent reactions.[3][5] It can also corrode most common metals, with the exception of nickel and lead, which can result in the evolution of heat and hydrogen bromide.[4]
Given these properties, improper disposal, such as pouring it down the drain, is strictly prohibited. It can lead to the release of corrosive and toxic fumes and cause significant environmental harm.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling or beginning any disposal procedure, ensure you are equipped with the appropriate PPE. This is non-negotiable for minimizing exposure risk.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes and the lachrymatory vapors. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact and potential burns. Always inspect gloves for integrity before use. |
| Body Protection | A flame-retardant laboratory coat | Protects against accidental spills and splashes. |
| Respiratory Protection | A properly fitted respirator with an appropriate cartridge | Essential when working outside of a certified chemical fume hood or in case of a spill. |
Always work within a certified chemical fume hood to contain vapors and prevent inhalation exposure.[6] Ensure that a safety shower and eyewash station are readily accessible.
Disposal Procedures: From Spills to Residual Quantities
The guiding principle for the disposal of this compound is to convert it into a less hazardous waste stream through neutralization, followed by collection for incineration by a licensed hazardous waste disposal company.[7] As a halogenated organic compound, it must be segregated into the appropriate hazardous waste container.[6][8]
Managing Spills
In the event of a spill, immediate and decisive action is required to contain the hazard.
Workflow for Spill Management
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. nj.gov [nj.gov]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. fishersci.com [fishersci.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. westliberty.edu [westliberty.edu]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Mastering the Handling of 5-Fluoro-2-methylbenzyl bromide: A Guide to Essential Safety and Operational Protocols
For Researchers, Scientists, and Drug Development Professionals
Handling highly reactive and lachrymatory reagents like 5-Fluoro-2-methylbenzyl bromide is a necessary reality in the pursuit of novel therapeutics and chemical entities. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for the safe and effective use of this potent chemical. As Senior Application Scientists, our goal is to empower you with the knowledge to not only ensure your safety but also to maintain the integrity of your research by understanding the causality behind each procedural step.
Understanding the Hazard Profile of this compound
This compound (CAS No. 261951-71-7) is a substituted aromatic halide widely used in organic synthesis. Its reactivity, which makes it a valuable benzylating agent, is also the source of its significant hazards. The primary concerns are its potent lachrymatory effects, corrosivity, and toxicity through multiple exposure routes.
Key Hazards:
-
Lachrymator: Vapors are intensely irritating to the eyes, causing immediate and profuse tearing, pain, and involuntary closure of the eyelids.[1][2][3] This can be disorienting and lead to secondary accidents.
-
Corrosive: The compound is corrosive to tissues and metals.[2][3][4] It can cause severe skin and eye burns upon contact.[5] Slow decomposition in the presence of moisture releases hydrogen bromide (HBr), a corrosive acid.[2][3][4]
-
Toxicity: It is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] Systemic effects may occur following absorption.
-
Reactivity: Reacts with water, alcohols, common metals (except nickel and lead), bases, amines, and oxidizing agents.[2][3][4] Such reactions can be vigorous and may produce hazardous byproducts.
Due to these hazards, a comprehensive approach to personal protective equipment (PPE), handling protocols, and emergency preparedness is not just recommended—it is essential.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of PPE must be deliberate and based on the specific chemical resistance properties of the materials. Generic lab attire is insufficient.
Eye and Face Protection
Given its potent lachrymatory nature, protecting the eyes from vapors is as crucial as protecting them from splashes.
-
Mandatory: Tightly-fitting chemical splash goggles that meet ANSI Z87.1 standards are the minimum requirement.[1]
-
Recommended: A full-face shield worn over chemical splash goggles provides a superior level of protection for both the eyes and face from splashes and vapors.[1] For any procedure with a significant risk of splashing or aerosol generation, a full-face respirator is the most protective option.[6]
Respiratory Protection
Due to its respiratory and eye irritation, all work with this compound must be conducted within a certified chemical fume hood.[1] In the event of a spill or failure of engineering controls, or for certain high-risk procedures, respiratory protection is necessary.
-
Respirator Type: A full-facepiece air-purifying respirator (APR) provides the best protection for both the respiratory system and the eyes.[6]
-
Cartridge Selection: Use a NIOSH-approved respirator with combination organic vapor/acid gas (OV/AG) cartridges.[7] A P100 particulate filter may be included if there is a risk of aerosol generation. All respirator use must be in accordance with a documented respiratory protection program, including fit-testing and training.[8]
Hand Protection
Glove selection is critical, as many standard laboratory gloves offer poor resistance to halogenated aromatic compounds. "Impermeable gloves" is an insufficient specification; the choice must be based on breakthrough time and degradation data.[9][10][11]
-
For Extended Contact/Immersion:
-
For Incidental Contact (Splash Protection):
-
Fair: Thicker nitrile gloves (>8 mil) may be used, but they should be doubled-gloved and changed immediately upon any sign of contamination. Ansell's chemical resistance guide shows very short breakthrough times (<10 minutes) for thin nitrile gloves with benzyl chloride, a related compound.[16] Therefore, reliance on standard nitrile exam gloves is not recommended.
-
-
Not Recommended: Natural rubber (latex) and neoprene gloves generally offer poor resistance to aromatic and halogenated hydrocarbons and should not be used.[10][17]
Always inspect gloves for any signs of degradation, punctures, or tears before and during use.
Protective Clothing
-
A chemically resistant lab coat, buttoned completely, is mandatory.
-
For procedures involving larger quantities or a high risk of splashing, a chemically resistant apron or a full suit should be worn.
-
Ensure that clothing is made of a material that will not be compromised by the chemical.
-
Closed-toe shoes are required at all times. Chemically resistant shoe covers may be necessary for large-scale work or spill response.
| PPE Component | Minimum Requirement | Recommended for Enhanced Safety |
| Eye Protection | Tightly-fitting chemical splash goggles (ANSI Z87.1) | Full-face shield over goggles |
| Respiratory | Work within a certified chemical fume hood | Full-facepiece respirator with Organic Vapor/Acid Gas cartridges for spills/emergencies |
| Hand Protection | Double-gloved with heavy-duty nitrile (>8 mil) for incidental contact only | Multi-layer laminate (e.g., Barrier®) or Viton® gloves |
| Body Protection | Chemically resistant lab coat | Chemically resistant apron or suit for large quantities |
Operational Plan: A Step-by-Step Handling Protocol
This protocol outlines a standard workflow for handling this compound in a laboratory setting. The principle of "As Low As Reasonably Achievable" (ALARA) should be applied to minimize exposure at every step.
Preparation and Pre-Work Checklist
-
Hazard Review: Read and understand the Safety Data Sheet (SDS) for this compound.
-
Location: Confirm that a certified chemical fume hood is available and functioning correctly.
-
Emergency Equipment: Verify the location and operational status of the nearest safety shower, eyewash station, and appropriate fire extinguisher (dry chemical, CO2).[18]
-
Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent), waste bags, and decontamination solution is readily accessible.[18][19] Do not use combustible materials like paper towels to absorb spills.
-
PPE Donning: Put on all required PPE as detailed in Section 2 before entering the designated work area.
Handling and Experimental Procedure
-
Work Surface: Line the fume hood work surface with chemical-resistant absorbent paper.[20]
-
Dispensing: When transferring the liquid, use a syringe or cannula to avoid pouring, which can cause splashing. Work slowly and deliberately.
-
Reaction Setup: Whenever possible, perform reactions in a closed system to contain vapors.
-
Container Management: Keep the reagent bottle tightly sealed when not in use. Store in a cool, dry, well-ventilated area away from incompatible materials.[1] The material is light and moisture sensitive.[2][3]
-
Decontamination of Equipment: Glassware and equipment should be decontaminated immediately after use. A common procedure is to rinse with a suitable organic solvent (like acetone) to remove the bulk of the material, followed by washing with a sodium bicarbonate solution to neutralize any residual acidity from hydrolysis. Finally, wash with soap and water. All rinsates must be collected as hazardous waste.
Emergency and Disposal Plans
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[18] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes in a safety shower.[19] Wash with soap and water. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[18] Seek immediate medical attention.
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Restrict access to the spill area. Close the fume hood sash if the spill is contained within it.
-
Ventilate: Ensure the area is well-ventilated, but do not create strong drafts that could spread the vapor.
-
Assess: If the spill is large, involves other hazardous materials, or you are not trained to handle it, contact your institution's emergency response team.
-
Clean-up (for trained personnel with proper PPE only):
-
Cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[18][19]
-
Once the liquid is fully absorbed, carefully scoop the material into a labeled, sealable container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent followed by a soap and water solution. Collect all cleaning materials as hazardous waste.
-
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing this chemical in a dedicated, clearly labeled container for "Halogenated Organic Waste." [21] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[22]
-
Container: Use a robust, sealed container (e.g., a glass or polyethylene carboy) that is compatible with the chemical.[21][23]
-
Labeling: The waste container must be labeled with the full chemical name and an indication of the hazard (e.g., "Hazardous Waste: this compound").
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
By adhering to these detailed protocols, you build a system of safety that is self-validating, protecting yourself, your colleagues, and the integrity of your scientific work.
References
- 1. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. BENZYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. westliberty.edu [westliberty.edu]
- 8. Respirator Selection and Use | Personal Protective Equipment | CDC [cdc.gov]
- 9. sites.rowan.edu [sites.rowan.edu]
- 10. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 11. ehs.sfsu.edu [ehs.sfsu.edu]
- 12. calpaclab.com [calpaclab.com]
- 13. calpaclab.com [calpaclab.com]
- 14. hvcc.edu [hvcc.edu]
- 15. labdepotinc.com [labdepotinc.com]
- 16. safety.duke.edu [safety.duke.edu]
- 17. uwyo.edu [uwyo.edu]
- 18. synquestlabs.com [synquestlabs.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. m.youtube.com [m.youtube.com]
- 21. ias.ac.in [ias.ac.in]
- 22. chm.pops.int [chm.pops.int]
- 23. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
